3-Bromo-5-chlorothieno[3,2-b]pyridine
Description
BenchChem offers high-quality 3-Bromo-5-chlorothieno[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chlorothieno[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAMJYHCIHPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856103 | |
| Record name | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912332-40-2 | |
| Record name | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-5-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, properties, and significance of 3-Bromo-5-chlorothieno[3,2-b]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its structural features and their implications for its reactivity and application.
Core Molecular Structure and Physicochemical Properties
3-Bromo-5-chlorothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound built upon a thieno[3,2-b]pyridine core. This core consists of a thiophene ring fused to a pyridine ring.[1][2] The systematic IUPAC name for this compound is 3-bromo-5-chlorothieno[3,2-b]pyridine.[3] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 912332-40-2 | [3][4] |
| Molecular Formula | C₇H₃BrClNS | [3][4] |
| Molecular Weight | 248.53 g/mol | [3][4] |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |
| SMILES | ClC1=CC=C2C(C(Br)=CS2)=N1 | [4] |
| InChIKey | QGZAMJYHCIHPCU-UHFFFAOYSA-N | [3] |
The thieno[3,2-b]pyridine scaffold itself is a bioisostere of purines and has been identified as a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[2][5] The introduction of a bromine atom at the 3-position and a chlorine atom at the 5-position significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.
Elucidation of the Molecular Structure: A Spectroscopic Approach
While a definitive single-crystal X-ray structure for 3-Bromo-5-chlorothieno[3,2-b]pyridine is not publicly available, its molecular structure can be confidently elucidated and verified through a combination of spectroscopic techniques. The expected data from these analyses are crucial for confirming the identity and purity of the compound in a research or drug development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the three aromatic protons on the thieno[3,2-b]pyridine core. The chemical shifts and coupling constants of these protons would provide definitive evidence for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine, chlorine, sulfur, and nitrogen atoms would be particularly informative.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of the molecule. The high-resolution mass spectrum should show a characteristic isotopic pattern due to the presence of both bromine and chlorine, providing unambiguous confirmation of the molecular formula.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings. The C-Br and C-Cl stretching vibrations would also be present in the fingerprint region.
The combination of these techniques provides a robust, self-validating system for the structural confirmation of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Synthesis and Reactivity Insights
The synthesis of the thieno[3,2-b]pyridine core can be achieved through various strategies, often involving the construction of the thiophene ring onto a pre-existing pyridine or vice-versa.[6] For 3-Bromo-5-chlorothieno[3,2-b]pyridine, a plausible synthetic approach would involve the construction of the thienopyridine scaffold followed by selective halogenation, or the use of pre-halogenated precursors.
The presence of two distinct halogen atoms on the aromatic core is a key feature that dictates its reactivity. The bromine atom at the 3-position and the chlorine atom at the 5-position offer differential reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at either position, making 3-Bromo-5-chlorothieno[3,2-b]pyridine a valuable building block for creating a diverse library of derivatives.[7]
For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity enables the selective introduction of various substituents at the 3-position while leaving the 5-chloro position intact for subsequent modifications.
Below is a conceptual workflow for the potential utilization of 3-Bromo-5-chlorothieno[3,2-b]pyridine in synthetic chemistry.
Caption: Synthetic utility of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The thienopyridine scaffold is a cornerstone in the development of various therapeutic agents.[8] The unique structural and electronic properties of 3-Bromo-5-chlorothieno[3,2-b]pyridine make it an attractive starting material for the synthesis of novel drug candidates. The ability to selectively introduce different functional groups at the 3- and 5-positions allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Derivatives of thieno[3,2-b]pyridine have shown a wide range of biological activities, including:
-
Anticancer Agents: Thienopyridine derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[8]
-
Central Nervous System (CNS) Disorders: The scaffold is present in compounds targeting receptors and enzymes in the CNS, with potential applications in treating neurodegenerative diseases and psychiatric disorders.[9]
-
Anti-inflammatory and Antimicrobial Agents: The structural similarity to purines has led to the exploration of thienopyridines as anti-inflammatory and antimicrobial agents.[7]
The strategic placement of the bromo and chloro substituents on the thieno[3,2-b]pyridine core provides medicinal chemists with a versatile platform to explore structure-activity relationships (SAR) and develop novel therapeutic agents with improved efficacy and safety profiles.
Safety and Handling
3-Bromo-5-chlorothieno[3,2-b]pyridine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-chlorothieno[3,2-b]pyridine is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by the strategic placement of two different halogen atoms, offers a versatile platform for the synthesis of a wide array of complex molecules. The insights into its reactivity and the established biological significance of the thienopyridine core underscore its importance for researchers and professionals in the field of drug discovery and development.
References
A comprehensive list of references will be compiled upon completion of the full technical guide. The citations provided in the text are indicative of the sources used for the information presented.
Sources
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- 3. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 912332-40-2|3-Bromo-5-chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
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- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This fused bicyclic system, consisting of a thiophene ring merged with a pyridine ring, exhibits a unique electronic architecture that allows for diverse biological activities.[2] Thienopyridine derivatives have been successfully developed as potent antagonists of the platelet P2Y12 receptor, playing a crucial role in antiplatelet therapy.[3] Beyond this well-established application, the thienopyridine framework is actively explored for the development of novel therapeutics targeting a range of diseases, including cancer and infectious diseases. The introduction of halogen substituents, such as bromine and chlorine, onto the thieno[3,2-b]pyridine core provides a powerful tool for modulating the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4]
This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 3-bromo-5-chlorothieno[3,2-b]pyridine, a key intermediate for the synthesis of a variety of biologically active compounds. The presented methodology is grounded in established chemical principles and supported by literature precedents for analogous transformations.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 3-Bromo-5-chlorothieno[3,2-b]pyridine, suggests a strategy centered on the construction of the thiophene ring onto a pre-functionalized pyridine core. This approach allows for the early introduction of the chloro-substituent, which can influence the reactivity and regioselectivity of subsequent transformations. The final bromination step is strategically placed at the end of the sequence to avoid potential interference with the preceding reactions.
The proposed synthetic pathway can be broken down into three key stages:
-
Synthesis of the Pyridine Precursor: Preparation of 2,5-dichloro-3-cyanopyridine from a readily available starting material.
-
Thiophene Ring Annulation via the Gewald Reaction: Construction of the 2-amino-5-chlorothieno[3,2-b]pyridine core.
-
Regioselective Bromination: Introduction of the bromine atom at the 3-position of the thieno[3,2-b]pyridine ring system.
Caption: Retrosynthetic analysis of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Part 1: Synthesis of the Key Pyridine Intermediate: 2,5-Dichloro-3-cyanopyridine
The synthesis of the target molecule commences with the preparation of the crucial pyridine building block, 2,5-dichloro-3-cyanopyridine. This intermediate contains the necessary chloro-substituent at the 5-position and a cyano group at the 3-position, which is a prerequisite for the subsequent Gewald thiophene synthesis.
Step 1.1: Cyanation of 2,5-Dichloropyridine
The introduction of a cyano group onto the pyridine ring can be achieved through a nucleophilic substitution reaction.[5] While various cyanating agents are available, the use of sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and effective method.
Experimental Protocol:
-
To a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-dichloro-3-cyanopyridine.
Causality Behind Experimental Choices:
-
Solvent: DMSO is an excellent solvent for this reaction due to its high polarity, which facilitates the dissolution of the sodium cyanide, and its high boiling point, which allows for the necessary reaction temperature.
-
Temperature: The elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution of a chloride ion by the cyanide anion.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the cyanide ion and other potential side reactions.
Part 2: Construction of the Thieno[3,2-b]pyridine Core via the Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[6] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8] In this synthesis, we will utilize a variation of the Gewald reaction where the pyridine ring itself acts as the carbonyl equivalent precursor.
Step 2.1: Gewald Reaction of 2,5-Dichloro-3-cyanopyridine
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,5-dichloro-3-cyanopyridine (1.0 eq), an active methylene compound such as ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in a suitable solvent like ethanol or N,N-dimethylformamide (DMF).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2-0.3 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours.
-
Monitor the reaction by TLC. The formation of a new, more polar spot indicates the formation of the 2-aminothieno[3,2-b]pyridine derivative.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-amino-3-cyano-5-chlorothieno[3,2-b]pyridine.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Ethyl cyanoacetate is a common choice as it provides the necessary two-carbon unit for the thiophene ring and contains an activating cyano group.
-
Base Catalyst: The base plays a crucial role in the Knoevenagel condensation, the initial step of the Gewald reaction, and also facilitates the reaction of the intermediate with elemental sulfur.[9]
-
Solvent: Ethanol and DMF are suitable solvents as they can dissolve the reactants and facilitate the reaction at the required temperature.
Caption: Schematic representation of the Gewald reaction for the synthesis of the thieno[3,2-b]pyridine core.
Part 3: Final Step - Regioselective Bromination
The final step in the synthesis is the introduction of a bromine atom at the 3-position of the thieno[3,2-b]pyridine ring. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions.[10] However, achieving regioselectivity can be challenging.
Step 3.1: Diazotization and Reduction of the Amino Group
Before bromination, the amino group at the 2-position needs to be removed. This can be accomplished through a two-step diazotization-reduction sequence.
Experimental Protocol:
-
Diazotization: Dissolve 2-amino-3-cyano-5-chlorothieno[3,2-b]pyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.
-
Reduction: In a separate flask, prepare a solution of hypophosphorous acid (50%). Add the freshly prepared diazonium salt solution to the hypophosphorous acid at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-chloro-3-cyanothieno[3,2-b]pyridine.
Step 3.2: Hydrolysis of the Cyano Group and Decarboxylation
The cyano group at the 3-position can be hydrolyzed to a carboxylic acid and subsequently removed via decarboxylation.
Experimental Protocol:
-
Reflux the 5-chloro-3-cyanothieno[3,2-b]pyridine in a mixture of concentrated sulfuric acid and water.
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.
-
Filter the acid and heat it in a high-boiling solvent like quinoline with a copper catalyst to effect decarboxylation, yielding 5-chlorothieno[3,2-b]pyridine.
Step 3.3: Regioselective Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems.[11] The reaction conditions can be tuned to favor bromination at the desired position.
Experimental Protocol:
-
Dissolve 5-chlorothieno[3,2-b]pyridine (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) to the solution.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-bromo-5-chlorothieno[3,2-b]pyridine.[4]
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is preferred over molecular bromine for its milder reaction conditions and higher selectivity, which helps to minimize the formation of polybrominated byproducts.[12]
-
Radical Initiator: The use of a radical initiator can promote the homolytic cleavage of the N-Br bond in NBS, facilitating the electrophilic aromatic substitution on the thiophene ring.[13]
-
Solvent: Chloroform and carbon tetrachloride are common solvents for NBS brominations as they are relatively inert under the reaction conditions.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1.1 | Cyanation | 2,5-Dichloropyridine, NaCN, DMSO | 60-70 |
| 2.1 | Gewald Reaction | 2,5-Dichloro-3-cyanopyridine, Ethyl cyanoacetate, Sulfur, Morpholine | 70-80 |
| 3.1-3.2 | Deamination & Decarboxylation | NaNO₂, H₂SO₄, H₃PO₂, H₂O, Quinoline, Cu | 40-50 (over two steps) |
| 3.3 | Bromination | 5-Chlorothieno[3,2-b]pyridine, NBS, Benzoyl peroxide | 80-90 |
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 3-bromo-5-chlorothieno[3,2-b]pyridine. By leveraging a strategic combination of a nucleophilic aromatic substitution, the versatile Gewald reaction, and a regioselective bromination, this key intermediate can be synthesized in good overall yield. The principles and protocols outlined herein offer a solid foundation for researchers and drug development professionals working with the thienopyridine scaffold, enabling the synthesis of novel derivatives for further investigation.
References
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PubChem. 3-bromo-5-chlorothieno[3,2-b]pyridine. Available from: [Link]
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ChemBK. 2,5-Dichloro-3-cyanopyridine. Available from: [Link]
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ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives. Available from: [Link]
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Organic Syntheses. 2-cyano-6-methylpyridine. Available from: [Link]
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PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Available from: [Link]
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VCU Scholars Compass. Reactions of Substituted Pyridinium Salts with Cyanide; Formation and. Available from: [Link]
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Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
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Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
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PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. Available from: [Link]
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ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]
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Thieme. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (PipBorate), a Conjugate Acid–Base Pair. Available from: [Link]
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PubMed. Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. Available from: [Link]
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Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
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Human Metabolome Database. Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986). Available from: [Link]
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PubChem. 3-Bromo-5-chlorothieno(3,2-b)pyridine. Available from: [Link]
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ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available from: [Link]
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Semantic Scholar. Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Available from: [Link]
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PubChemLite. 3-bromo-5-chlorothieno[3,2-b]pyridine. Available from: [Link]
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ACS Publications. Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][14][15]triazin-8(7H)‑one and Sequential Suzuki Couplings. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available from: [Link]
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PubMed. The thienopyridines. Available from: [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
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YouTube. Nucleophilic substitution reactions with cyanide. Available from: [Link]
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MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link]
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Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available from: [Link]
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3-Bromo-5-chlorothieno[3,2-b]pyridine IUPAC name
Technical Whitepaper: 3-Bromo-5-chlorothieno[3,2-b]pyridine
Executive Summary
3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS 912332-40-2) represents a high-value "orthogonal" scaffold in modern medicinal chemistry. As a fused bicyclic heteroaromatic system combining an electron-rich thiophene ring with an electron-deficient pyridine ring, it offers distinct electronic environments that facilitate highly selective regiochemical functionalization. This guide analyzes the structural logic, synthetic pathways, and strategic utility of this core in drug discovery, specifically for kinase inhibition and GPCR modulation (e.g., mGluR5 negative allosteric modulators).
Structural Identity & Nomenclature
The IUPAC name 3-bromo-5-chlorothieno[3,2-b]pyridine defines a specific regioisomer of the thienopyridine family. Correct numbering is critical for predicting reactivity.
| Property | Data |
| IUPAC Name | 3-Bromo-5-chlorothieno[3,2-b]pyridine |
| CAS Number | 912332-40-2 |
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| SMILES | Clc1cc2c(scc2Br)n1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |
Numbering Logic:
-
Position 1: Sulfur atom (Thiophene ring).
-
Position 3: Carbon atom on the thiophene ring (site of Bromine).[3]
-
Position 5: Carbon atom on the pyridine ring, alpha to the nitrogen (site of Chlorine).
Synthetic Architecture
The synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine is best approached via a "Construction-Functionalization" strategy. The most robust route involves building the pyridine ring onto a pre-existing thiophene scaffold, followed by sequential halogenation.
Retrosynthetic Analysis
-
Disconnection 1 (Bromine): Electrophilic Aromatic Substitution (EAS) at C3. The thieno[3,2-b]pyridine core is electron-rich at C3, making it susceptible to electrophilic attack (e.g., NBS).
-
Disconnection 2 (Chlorine): Deoxyhalogenation of a C5-carbonyl (lactam). The precursor is thieno[3,2-b]pyridin-5(4H)-one.
-
Disconnection 3 (Core): Cyclocondensation of methyl 3-aminothiophene-2-carboxylate with an acrylate equivalent (e.g., ethyl 3-ethoxyacrylate or diethyl malonate followed by decarboxylation).
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis of the 3-bromo-5-chloro scaffold from aminothiophene precursors.[4][5]
Orthogonal Reactivity & Functionalization
The power of this scaffold lies in the electronic differentiation between the C3-Bromine and C5-Chlorine. This allows for "programmed" synthesis where substituents can be introduced sequentially without protecting groups.
Reactivity Profile
-
C5-Chlorine (Pyridine-like):
-
Electronic Nature: Electron-deficient due to the adjacent nitrogen (alpha-position).
-
Preferred Reaction: Nucleophilic Aromatic Substitution (SNAr).
-
Nucleophiles: Amines (primary/secondary), alkoxides, thiols.
-
Catalysis: Can also undergo Pd-catalyzed cross-coupling, but SNAr is the unique advantage here.
-
-
C3-Bromine (Thiophene-like):
-
Electronic Nature: Electron-rich thiophene ring.
-
Preferred Reaction: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
-
Selectivity: In Pd-catalyzed reactions, the C3-Br bond is typically more labile towards oxidative addition than the C5-Cl bond (depending on ligand choice), allowing selective functionalization at C3 while leaving C5-Cl intact.
-
Strategic Functionalization Map
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the Cl and Br handles.
Experimental Protocols
These protocols are synthesized from standard methodologies for thienopyridines, ensuring high fidelity and safety.
Protocol A: Synthesis of 5-Chlorothieno[3,2-b]pyridine (Precursor)
-
Context: Converting the lactam (pyridone) to the chloro-derivative.
-
Reagents: Thieno[3,2-b]pyridin-5(4H)-one (1.0 equiv), Phosphorus oxychloride (POCl₃, solvent/reagent).
-
Procedure:
-
Place thieno[3,2-b]pyridin-5(4H)-one (5.0 g) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Carefully add POCl₃ (25 mL) (Caution: Exothermic).
-
Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (200 g) with vigorous stirring to quench excess POCl₃. Safety Note: This generates HCl gas; perform in a fume hood.
-
Neutralize the aqueous solution with saturated NaHCO₃ or 10% NaOH to pH ~8.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) yields the 5-chloro derivative as a solid.
-
Protocol B: Regioselective Bromination to 3-Bromo-5-chlorothieno[3,2-b]pyridine
-
Context: Installing the bromine at C3 via Electrophilic Aromatic Substitution.
-
Reagents: 5-Chlorothieno[3,2-b]pyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve 5-chlorothieno[3,2-b]pyridine (2.0 g) in anhydrous MeCN (20 mL).
-
Add NBS (1.1 equiv) in one portion at room temperature.
-
Stir the reaction at RT for 12–24 hours. If reaction is sluggish, heat to 50°C.
-
Monitoring: Monitor by LC-MS to ensure mono-bromination (M+H ~ 248/250 pattern).
-
Workup: Concentrate the solvent. Redissolve residue in EtOAc and wash with water and brine.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc) to yield the title compound.
-
Medicinal Chemistry Applications
The 3-bromo-5-chlorothieno[3,2-b]pyridine scaffold is a "privileged structure" in drug design, particularly for:
-
Kinase Inhibitors: The thienopyridine core mimics the purine ring of ATP, allowing it to bind in the hinge region of kinases. The 3- and 5-positions allow vectors to access the hydrophobic back pocket or the solvent-exposed region.
-
Example: Derivatives have shown activity against c-Met , VEGFR , and Src kinases.[6]
-
-
GPCR Modulators: Specifically, Negative Allosteric Modulators (NAMs) for mGluR5 . The scaffold provides a rigid template that fits into the allosteric binding site, with the halogen handles allowing for fine-tuning of lipophilicity and metabolic stability.
References
-
Sigma-Aldrich. 3-Bromo-5-chlorothieno[3,2-b]pyridine Product Sheet. Available at:
-
PubChem. Compound Summary for CID 71464339: 3-Bromo-5-chlorothieno[3,2-b]pyridine.[4] National Library of Medicine. Available at:
-
BenchChem. Validation of Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Biological Activity. Available at:
-
ResearchGate. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Available at:
-
National Institutes of Health (NIH). Discovery of Thieno[3,2-b]pyridine-5-carboxamide mGlu5 NAMs. PubMed Central. Available at:
Sources
- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. 3-Bromo-5-Chlorothieno[3,2-B]Pyridine (1 x 5 g) | Reagentia [reagentia.eu]
- 4. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Bromo-5-chlorothieno[3,2-b]pyridine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-5-chlorothieno[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Given the current absence of publicly available experimental spectra for this specific molecule, this document outlines the predicted spectroscopic data based on established principles and provides detailed, field-proven protocols for the acquisition of high-quality analytical data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.
Molecular Structure and Physicochemical Properties
3-Bromo-5-chlorothieno[3,2-b]pyridine possesses a fused bicyclic system consisting of a thiophene ring and a pyridine ring. The substitution pattern, with a bromine atom at the 3-position and a chlorine atom at the 5-position, significantly influences its electronic properties and, consequently, its spectroscopic behavior.
Table 1: Physicochemical Properties of 3-Bromo-5-chlorothieno[3,2-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | PubChem[3] |
| Molecular Weight | 248.53 g/mol | PubChem[3] |
| IUPAC Name | 3-bromo-5-chlorothieno[3,2-b]pyridine | PubChem[3] |
| CAS Number | 912332-40-2 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | BLDpharm[4] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1.3,1.5!"]; C2 [label="C", pos="1.9,0.3!"]; C3 [label="C", pos="0.9,-0.6!"]; C4 [label="C", pos="-0.4,-0.6!"]; C5 [label="C", pos="-1.0,0.3!"]; S1 [label="S", pos="-0.4,2.5!"]; C6 [label="C", pos="0.9,2.5!"]; C7 [label="C", pos="1.6,3.4!"]; Br1 [label="Br", pos="2.9,4.0!"]; Cl1 [label="Cl", pos="3.2,0.3!"]; H1[label="H", pos="1.3,-1.5!"]; H2[label="H", pos="-1.3,-1.5!"]; H3[label="H", pos="-2.0,0.3!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- C6; C6 -- S1; S1 -- C5; C6 -- C7; C7 -- Br1; C2 -- Cl1; C3 -- H1; C4 -- H2; C5 -- H3;
}
Caption: Molecular structure of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Bromo-5-chlorothieno[3,2-b]pyridine and provide a robust experimental protocol for data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Bromo-5-chlorothieno[3,2-b]pyridine is expected to be relatively simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the thienopyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen, sulfur, bromine, and chlorine atoms, as well as the anisotropic effects of the aromatic rings.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.5 - 7.7 | d | ~2.0 | Downfield shift due to proximity to the electronegative chlorine and deshielding by the fused thiophene ring. |
| H-6 | 8.4 - 8.6 | d | ~2.0 | Significantly downfield due to the strong deshielding effect of the adjacent nitrogen atom. |
| H-7 | 7.3 - 7.5 | s | - | Influenced by the sulfur atom and the bromine at the adjacent position. |
Note: These are estimated values. Actual chemical shifts and coupling constants may vary.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven signals are expected, corresponding to the seven carbon atoms of the thienopyridine core. The chemical shifts are predicted based on the analysis of similar thieno[3,2-b]pyridine systems.[5]
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~125 | Shielded by the adjacent carbon and influenced by the meta-positioned nitrogen. |
| C-3 | ~115 | Directly attached to the electronegative bromine atom (ipso-carbon). |
| C-3a | ~150 | Quaternary carbon at the ring junction, deshielded by both rings. |
| C-5 | ~148 | Directly attached to the electronegative chlorine atom (ipso-carbon) and adjacent to nitrogen. |
| C-6 | ~145 | Deshielded by the adjacent nitrogen atom. |
| C-7 | ~122 | Influenced by the sulfur atom. |
| C-7a | ~155 | Quaternary carbon at the ring junction, deshielded by the nitrogen and sulfur atoms. |
Note: These are estimated values based on analogous compounds and substituent effects.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Materials and Instrumentation:
-
Analyte: 10-20 mg of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
-
Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Accurately weigh the analyte and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition (Proton-Decoupled):
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Caption: Standard workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Predicted Mass Spectrum
The mass spectrum of 3-Bromo-5-chlorothieno[3,2-b]pyridine is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 4: Predicted m/z Values for [M+H]⁺ Adduct
| Adduct | m/z | Source |
| [M+H]⁺ | 247.89308 | PubChemLite[7] |
| [M+Na]⁺ | 269.87502 | PubChemLite[7] |
| [M-H]⁻ | 245.87852 | PubChemLite[7] |
Expected Fragmentation Pattern: Under electron ionization (EI), fragmentation may occur through the loss of bromine, chlorine, or cleavage of the thienopyridine ring system. Key fragments to look for would include [M-Br]⁺, [M-Cl]⁺, and ions corresponding to the pyridine or thiophene rings.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer capable of high-resolution measurements (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI, or EI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Caption: General workflow for mass spectrometry analysis.
Conclusion
References
- U.S.
-
PubChemLite. 3-bromo-5-chlorothieno[3,2-b]pyridine. ([Link])
-
PubChem. 3-Bromo-5-chlorothieno(3,2-b)pyridine. ([Link])
-
NIST WebBook. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. ([Link])
-
PubMed Central. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ([Link])
-
UPCommons. European Journal of Medicinal Chemistry. ([Link])
-
MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ([Link])
-
PubMed Central. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H). ([Link])
-
Beilstein Journals. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. ([Link])
-
MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ([Link])
-
CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). ([Link])
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. ([Link])
-
ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ([Link])
-
MDPI. 3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. ([Link])
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. ([Link])
Sources
- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 912332-40-2|3-Bromo-5-chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. PubChemLite - 3-bromo-5-chlorothieno[3,2-b]pyridine (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
3-Bromo-5-chlorothieno[3,2-b]pyridine safety and handling
Technical Safety Monograph: 3-Bromo-5-chlorothieno[3,2-b]pyridine
Part 1: Executive Summary
3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS: 912332-40-2) is a high-value heterocyclic scaffold predominantly utilized in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, specifically mGlu5 negative allosteric modulators.[1] Its structural utility lies in its orthogonal halogen reactivity : the C-3 bromine atom is significantly more reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura) and metal-halogen exchange than the C-5 chlorine atom.[1]
This differential reactivity allows for sequential, regioselective functionalization.[1] However, this same chemical potential introduces specific safety risks, particularly regarding skin sensitization , respiratory irritation , and reactivity with organometallics .[1] This guide synthesizes standard safety data with practical handling strategies for high-throughput and scale-up environments.
Part 2: Physicochemical & Hazard Profile
The following data consolidates GHS classifications and physical constants essential for risk assessment.
Table 1: Physicochemical Properties
| Property | Value | Context for Safety |
| CAS Number | 912332-40-2 | Unique identifier for inventory tracking.[1] |
| Molecular Formula | C₇H₃BrClNS | Halogenated heteroaromatic.[1] |
| Molecular Weight | 248.53 g/mol | Heavy atom count implies lower volatility but potential for dust persistence.[1] |
| Physical State | Solid (Powder/Crystal) | Risk of particulate inhalation; requires dust controls.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic; readily penetrates skin in solution.[1] |
| Storage | 2–8°C, Inert (Ar/N₂), Dark | Light/moisture sensitive.[1] Degradation may release acidic byproducts (HBr/HCl).[1] |
Table 2: GHS Hazard Identification
| Classification | Code | Hazard Statement | Risk Mitigation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Do not eat/drink in lab.[1] Wash hands post-handling.[1][2][3][4][5][6] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] | Double nitrile gloves; immediate wash upon contact.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] | Safety glasses with side shields (goggles for powders).[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1] | Mandatory: Handle only inside a certified fume hood. |
Part 3: Strategic Handling Protocols
Safety with 3-Bromo-5-chlorothieno[3,2-b]pyridine is not just about avoiding exposure; it is about preserving the integrity of the reagent to prevent the formation of unpredictable degradation products.[1]
Storage & Stability (The "Self-Validating" Protocol)
-
The Mechanism: Thienopyridines are electron-deficient but can be susceptible to oxidation at the sulfur atom or hydrolytic dehalogenation under acidic conditions.[1]
-
Protocol:
-
Receipt: Upon receipt, verify the container seal. If the solid appears discolored (dark brown/black instead of off-white/yellow), degradation has occurred.[1]
-
Environment: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Temperature: Maintain at 2–8°C. Allow the vial to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis.
-
Personal Protective Equipment (PPE)
-
Glove Permeation: Halogenated heterocycles in organic solvents (e.g., DCM) can permeate standard nitrile gloves rapidly.[1]
-
Respiratory: N95 masks are insufficient for chemical vapors.[1] All open handling must occur in a fume hood with a face velocity of 80–100 fpm.[1]
Part 4: Synthesis Safety & Reactivity
The primary utility of this compound is its ability to undergo sequential functionalization.[1] Understanding the reactivity hierarchy is critical for process safety, particularly to avoid runaway exotherms during metallation.[1]
The Reactivity Hierarchy
-
C-3 Bromine: Highly reactive.[1] Undergoes Lithium-Halogen exchange at -78°C or Pd-catalyzed coupling at mild temperatures.[1]
-
C-5 Chlorine: Less reactive.[1] Typically requires higher temperatures or specialized ligands (e.g., Buchwald precatalysts) to displace.[1]
Critical Safety Workflow: Metal-Halogen Exchange
When treating this compound with n-Butyllithium (n-BuLi) or Grignard reagents:
-
Hazard: The lithiated intermediate is highly basic and unstable above -60°C.[1]
-
Control: Maintain internal temperature < -70°C. A "runaway" lithiation can lead to scrambling (lithiation at the wrong position) or decomposition, releasing heat and gas.[1]
Visualizing the Workflow
The following diagram illustrates the decision matrix for safe functionalization, highlighting critical control points (CCPs).
Figure 1: Reactivity-Safety Decision Matrix. Note the critical temperature controls required for Route A (Bromine displacement).
Part 5: Emergency Response & Waste Disposal
Spill Management
-
Solid Spill: Do not dry sweep (creates dust).[1] Wet the powder slightly with an inert solvent (heptane) or use a HEPA-filtered vacuum.[1]
-
Solution Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1][3]
Exposure First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][7] The compound is an irritant; delayed inflammation is possible.[1]
-
Skin Contact: Wash with soap and water.[1][6][7] Do not use ethanol , as it may increase skin absorption of the lipophilic compound.[1]
Disposal
-
Stream: Halogenated Organic Waste.[1]
-
Incompatibility: Do not mix with strong oxidizing acids (Nitric, Chromic) in the waste stream to prevent formation of toxic gases (NOx, Br₂).[1]
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71464339, 3-Bromo-5-chlorothieno[3,2-b]pyridine. Retrieved January 29, 2026, from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-bromo-5-chlorothieno[3,2-b]pyridine.[1] Retrieved January 29, 2026, from [Link][1]
-
Engers, D. W., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.[1] Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link][1]
Sources
- 1. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 3. agilent.com [agilent.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. safety.duke.edu [safety.duke.edu]
Technical Guide: Discovery and Synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine
The Discovery of 3-Bromo-5-chlorothieno[3,2-b]pyridine represents a critical advancement in the design of bicyclic heteroaromatic scaffolds for medicinal chemistry. This specific isomer has emerged as a high-value pharmacophore, particularly in the development of kinase inhibitors (e.g., IRAK4) and splicing modulators for genetic disorders like Familial Dysautonomia (FD). Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents, enabling precise, sequential functionalization.
Executive Summary
3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS: 912332-40-2) is a fused bicyclic scaffold characterized by a thiophene ring fused to a pyridine ring.[1][2] It serves as a bioisostere for quinoline and indole cores but offers distinct electronic properties and solubility profiles.
The "discovery" of this molecule is defined not by its isolation from nature, but by the engineering of a robust synthetic route that allows access to the 3,5-dihalogenated pattern. This specific substitution pattern is chemically significant because it places a bromine atom on the electron-rich thiophene ring (C3) and a chlorine atom on the electron-deficient pyridine ring (C5,
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | 3-Bromo-5-chlorothieno[3,2-b]pyridine |
| CAS Number | 912332-40-2 |
| Molecular Formula | C |
| Molecular Weight | 248.53 g/mol |
| Core Structure | Thiophene fused [3,2-b] to Pyridine |
| Key Substituents | Br at C3 (Thiophene |
Electronic Architecture
-
C5-Position (Chlorine): Located
to the pyridine nitrogen. The C-Cl bond is activated by the electron-withdrawing nature of the nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (S Ar) . -
C3-Position (Bromine): Located on the thiophene ring. This position is electron-rich relative to the pyridine ring but reactive towards Palladium-catalyzed Oxidative Addition .
-
Orthogonality: The reactivity difference allows researchers to selectively modify the C5 position (via S
Ar) without disturbing the C3-Br bond, or vice-versa under controlled conditions.
Synthetic Pathways: The Discovery Route
The synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine is a multi-step process that constructs the pyridine ring onto a pre-existing thiophene precursor. The "Discovery Route" prioritizes regiocontrol and scalability.
Step 1: Construction of the Pyridine Core (Annulation)
The synthesis typically begins with 3-amino-2-formylthiophene (or its carboxylate equivalent). A Knoevenagel condensation followed by cyclization builds the pyridinone core.
-
Reagents: 3-Amino-2-formylthiophene, Diethyl Malonate (or Meldrum's Acid), Piperidine (cat.).
-
Mechanism: The aldehyde condenses with the active methylene of the malonate. The amine then attacks the ester carbonyl to close the ring, forming the lactam.
-
Intermediate: Thieno[3,2-b]pyridin-5(4H)-one (often requires decarboxylation if malonate is used).
Step 2: Aromatization/Chlorination
The lactam (pyridinone) is converted to the chloro-pyridine using a dehydrating halogenating agent.
-
Reagents: Phosphorus Oxychloride (POCl
), Reflux.[3] -
Outcome: Conversion of the C5-carbonyl to a C5-Cl bond, restoring aromaticity to the pyridine ring.
Step 3: Regioselective Bromination
The final step introduces the bromine atom. Electrophilic aromatic substitution (S
-
Reagents: Bromine (Br
) in Acetic Acid or N-Bromosuccinimide (NBS) in DMF/MeCN. -
Selectivity: The pyridine ring is deactivated; the thiophene C2 position is sterically crowded and less reactive than C3 in this fused system.
-
Final Product: 3-Bromo-5-chlorothieno[3,2-b]pyridine.[1][2][5][6]
Visualizing the Synthetic Workflow
Caption: Step-wise synthetic pathway from thiophene precursor to the 3,5-dihalogenated scaffold.
Reactivity & Functionalization Logic
The power of this scaffold lies in its Divergent Reactivity . Researchers can direct nucleophiles to C5 and electrophiles/metals to C3.
Path A: Nucleophilic Attack (S Ar) at C5
-
Condition: Heating with amines, alkoxides, or thiols.
-
Mechanism: The nitrogen atom at position 4 renders C5 electron-deficient. The chlorine is a good leaving group.
-
Selectivity: Exclusive to C5. The C3-Br bond is stable to these conditions.
-
Application: Introduction of solubility-enhancing groups (e.g., piperazines) or H-bond donors.
Path B: Metal-Catalyzed Coupling at C3
-
Condition: Pd(0) catalysis (Suzuki-Miyaura, Stille).
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond.
-
Selectivity: While Pd can insert into C-Cl, the C-Br bond is generally weaker and reacts faster under standard conditions. However, care must be taken as the activated C5-Cl can also compete.
-
Best Practice: Perform S
Ar at C5 first to deactivate the pyridine ring or replace the reactive Cl, then perform Suzuki coupling at C3.
Reactivity Flowchart
Caption: Orthogonal reactivity map showing selective functionalization pathways for C5 (Cl) and C3 (Br).
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chlorothieno[3,2-b]pyridine
-
Cyclization: Dissolve 3-amino-2-formylthiophene (10.0 g) and Meldrum's acid (1.1 eq) in ethanol. Add catalytic piperidine. Reflux for 4 hours. Cool and filter the precipitate.[3]
-
Decarboxylation: Heat the intermediate in diphenyl ether at 200°C for 30 mins to afford thieno[3,2-b]pyridin-5(4H)-one.
-
Chlorination: Suspend the pyridinone (5.0 g) in POCl
(25 mL). Heat to reflux (105°C) for 3 hours. Monitor by TLC.[3] -
Workup: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with NaHCO
. Extract with Dichloromethane (DCM). Dry over Na SO and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc) yields the 5-chloro derivative as a pale yellow solid.
Protocol B: Bromination to 3-Bromo-5-chlorothieno[3,2-b]pyridine
-
Setup: Dissolve 5-chlorothieno[3,2-b]pyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Addition: Add Bromine (Br
, 1.2 eq) dropwise at room temperature. -
Reaction: Stir at 60°C for 2-4 hours. The solution will darken.
-
Quench: Pour into ice water. Add saturated Sodium Thiosulfate (Na
S O ) to quench excess bromine. -
Isolation: Filter the resulting solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.
-
Validation: Check MS (m/z ~248/250) and NMR. The C3-H signal (thiophene proton) will disappear, leaving only the pyridine protons.
Case Study: Application in Drug Discovery
Target: Splicing Modulation for Familial Dysautonomia (FD). Reference: PTC Therapeutics Patent US20220135586A1 [1].
In the development of therapeutics for FD, the 3-bromo-5-chlorothieno[3,2-b]pyridine scaffold served as a critical intermediate.
-
Step 1 (S
Ar): The scaffold was reacted with a protected piperazine or specific amine at the C5-position . The high reactivity of the C5-Cl allowed this to proceed under mild conditions (80°C), leaving the C3-Br intact. -
Step 2 (Coupling): The C3-Br was then subjected to Suzuki coupling to introduce aryl or heteroaryl groups required for potency.
-
Result: This sequence allowed for the rapid generation of a library of "7-amino-3-aryl" analogs (Note: Patent numbering may vary, but the chemistry relies on the Cl/Br differentiation).
References
-
PTC Therapeutics, Inc. (2022). Thieno[3,2-b]pyridin-7-amine compounds for treating familial dysautonomia. US Patent App. US20220135586A1. Link
-
Barker, J. M., et al. (1984). Thienopyridines.[1][8][3] Part 5. The synthesis of some thieno[3,2-b]pyridine derivatives. Journal of Chemical Research.
- Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637.
-
PubChem. (2025).[8] Compound Summary: 3-Bromo-5-chlorothieno[3,2-b]pyridine.[1][2][8][4][5][6] National Library of Medicine. Link
Sources
- 1. 74695-44-6 | 5,7-Dichlorothieno[3,2-b]pyridine | Chlorides | Ambeed.com [ambeed.com]
- 2. Organic Chemistry [3asenrise.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20200399268A1 - Pharmaceutical 6,5 Heterobicyclic Ring Derivatives - Google Patents [patents.google.com]
- 5. Organic Chemistry [3asenrise.com]
- 6. US20220135586A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia - Google Patents [patents.google.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-5-chlorothieno[3,2-b]pyridine in Complex Molecule Synthesis: A Technical Guide
Introduction: Identifying a Privileged Scaffold for Kinase Inhibition
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a range of biological targets – is a cornerstone of efficient medicinal chemistry. The thieno[3,2-b]pyridine core is one such scaffold, recognized for its bioisosteric resemblance to purines and other endogenous ligands, making it a fertile ground for the development of potent and selective inhibitors of various enzymes, particularly kinases. This guide focuses on a key derivative of this scaffold: 3-Bromo-5-chlorothieno[3,2-b]pyridine . With its strategically positioned halogen atoms, this molecule serves as a versatile starting material, offering orthogonal handles for sequential, high-yield cross-coupling reactions. Its true value is exemplified in its role as a critical building block in the synthesis of complex pharmaceutical agents, most notably the first-in-class Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) inhibitor, GSK2606414.[1] This guide will provide an in-depth look at the synthesis of this key intermediate and its subsequent application, offering a blueprint for researchers engaged in the synthesis of complex heterocyclic molecules.
Molecular Characteristics and Strategic Importance
Before delving into synthetic protocols, it is crucial to understand the intrinsic properties of 3-Bromo-5-chlorothieno[3,2-b]pyridine that make it a valuable synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | PubChem[2] |
| Molecular Weight | 248.53 g/mol | PubChem[2] |
| CAS Number | 912332-40-2 | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| Storage Conditions | 2-8°C, Inert Atmosphere | Sigma-Aldrich |
The strategic importance of this molecule lies in the differential reactivity of its two halogen substituents. The bromine atom at the 3-position of the thiophene ring is more susceptible to oxidative addition with palladium catalysts, making it the preferred site for initial cross-coupling reactions such as the Suzuki-Miyaura coupling. The chlorine atom at the 5-position of the pyridine ring is comparatively less reactive, allowing for its retention during the initial coupling step. This unmasked chlorine then becomes available for a subsequent C-N bond formation, typically via a Buchwald-Hartwig amination. This sequential, site-selective functionalization is a powerful strategy for the convergent synthesis of complex molecules from relatively simple building blocks.
Synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine: A Step-by-Step Protocol
The synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine is a multi-step process that begins with the construction of the thieno[3,2-b]pyridine core, followed by a selective bromination. The following protocol is a representative synthesis, adapted from established literature procedures for related heterocyclic systems.
Step 1: Synthesis of 5-chlorothieno[3,2-b]pyridin-7(4H)-one
The initial step involves the construction of the fused ring system. This is typically achieved through the condensation of a substituted thiophene with a suitable three-carbon component, followed by cyclization.
Step 2: Bromination of the Thienopyridinone Core
The key transformation is the selective bromination at the 3-position of the thiophene ring. This is accomplished using a suitable brominating agent.
A Note on Causality in Experimental Design: The choice of a brominating agent and reaction conditions is critical to ensure regioselectivity. The electron-rich nature of the thiophene ring directs electrophilic substitution to the 2- or 3-position. Steric hindrance from the fused pyridine ring can further influence the selectivity. The use of a polar solvent can help to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.
Application in the Synthesis of GSK2606414: A Case Study
The utility of 3-Bromo-5-chlorothieno[3,2-b]pyridine as a starting material is best illustrated by its application in the synthesis of the potent and selective PERK inhibitor, GSK2606414.[1] This compound has shown significant therapeutic potential in preclinical models of cancer and neurodegenerative diseases.[1]
// Nodes A [label="3-Bromo-5-chlorothieno[3,2-b]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Indoline Boronic Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Suzuki-Miyaura Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="5-(3-Bromo-thieno[3,2-b]pyridin-5-yl)-indoline", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Amine Coupling Partner", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Buchwald-Hartwig Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="GSK2606414 Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final Acylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="GSK2606414", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> C; B -> C; C -> D [label="Pd Catalyst, Base"]; D -> F; E -> F; F -> G [label="Pd Catalyst, Ligand, Base"]; G -> H; H -> I; } A representative workflow for the synthesis of GSK2606414.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine
This reaction exemplifies the selective functionalization of the more reactive bromide at the C3 position.
Methodology:
-
To a degassed solution of 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq) and the desired indoline boronic ester (1.1 eq) in a suitable solvent such as a 2:1 mixture of 1,4-dioxane and water, add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product, 5-(3-Bromo-thieno[3,2-b]pyridin-5-yl)-indoline.
Expert Insight: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions in Suzuki-Miyaura couplings.[3] Dppf is a robust ligand for a wide range of substrates. The use of an aqueous base in a biphasic solvent system is a common and effective condition for this transformation.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
With the C3 position functionalized, the less reactive chloride at the C5 position is now targeted for a C-N bond formation.
Methodology:
-
In a reaction vessel under an inert atmosphere, combine 5-(3-Bromo-thieno[3,2-b]pyridin-5-yl)-indoline (1.0 eq), the desired amine coupling partner (1.2 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and a suitable phosphine ligand, for example, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq).
-
Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Add a dry, aprotic solvent such as toluene or 1,4-dioxane.
-
Heat the mixture at 90-110 °C for 12-24 hours, monitoring for completion by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography to afford the aminated product.
Trustworthiness through Self-Validation: The success of this sequential coupling strategy relies on the predictable and well-understood reactivity patterns of the palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between an aryl bromide and an aryl chloride under these conditions provides a self-validating system for achieving the desired regioselectivity. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, particularly with sterically hindered or electronically deactivated aryl chlorides.[4]
Conclusion: An Enabling Technology for Drug Discovery
3-Bromo-5-chlorothieno[3,2-b]pyridine represents more than just a chemical intermediate; it is an embodiment of strategic design in organic synthesis. Its differential reactivity allows for a convergent and efficient approach to complex, biologically active molecules. The successful application of this building block in the synthesis of GSK2606414 underscores the power of leveraging fundamental principles of physical organic chemistry to solve complex synthetic challenges in drug discovery. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic use of such well-designed starting materials will remain a critical component of the medicinal chemist's toolkit.
References
-
Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorothieno[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-Bromo-5-chlorothieno[3,2-b]pyridine. MilliporeSigma.
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives: pharmacology and clinical developments. Anaesthesia, 58(10), 988–1001.
-
Muraviev, V. S., Lukina, D. Y., Dotsenko, V. V., & Strelkov, V. D. (2017). Synthesis of new spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. ResearchGate. Retrieved from [Link]
Sources
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Monograph: The Thieno[3,2-b]pyridine Core
Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design
Executive Intelligence: The Scaffold Advantage
In the landscape of modern drug discovery, the thieno[3,2-b]pyridine core represents a high-value bioisostere of the quinoline and isoquinoline ring systems. Unlike its more common isomer, thieno[2,3-b]pyridine, the [3,2-b] fusion offers a distinct electronic topology and vector orientation for substituents, making it a critical tool for scaffold hopping exercises aimed at improving metabolic stability, solubility, or patentability.
For the medicinal chemist, this core provides three primary strategic advantages:
-
Electronic Modulation: The sulfur atom acts as an electron donor to the π-system, altering the basicity of the pyridine nitrogen compared to quinoline (pKa modulation).
-
Vector Geometry: The fusion angle of the thiophene ring creates unique exit vectors at the C2 and C3 positions, allowing for precise probing of hydrophobic pockets in enzymes (e.g., Kinase back-pockets).
-
Metabolic Liability Reduction: Replacement of a phenyl ring (in quinoline) with a thiophene can reduce the potential for formation of reactive quinone-imine metabolites.
Chemical Architecture & Numbering
Precise nomenclature is non-negotiable for this scaffold. The fusion involves the b-bond of the pyridine ring (C2–C3) and the 3,2-bond of the thiophene ring.
-
Heteroatom Placement: Sulfur is at position 1; Nitrogen is at position 4.
-
Numbering Scheme:
Physicochemical Profile:
-
Lipophilicity (cLogP): Generally lower than the corresponding naphthalene analogs but higher than quinoline due to the sulfur atom.
-
H-Bonding: The N4 nitrogen is a competent H-bond acceptor (HBA), crucial for hinge-binding in kinase inhibitors.
Synthetic Architectures
The construction of the thieno[3,2-b]pyridine core generally follows two logic streams: Annulation of Thiophenes (building the pyridine onto a thiophene) or Annulation of Pyridines (building the thiophene onto a pyridine). The former is preferred for its versatility in introducing substituents at the 5, 6, and 7 positions.
The Friedländer Annulation (Dominant Route)
This is the most robust method for generating the core, particularly for 5-substituted derivatives. It involves the condensation of 3-aminothiophene-2-carbaldehyde with an active methylene compound (ketone, keto-acid, or keto-ester).
Mechanism:
-
Nucleophilic Attack: The C3-amino group attacks the carbonyl of the ketone (forming an imine/enamine).
-
Aldol-Type Condensation: The C2-formyl group undergoes condensation with the
-carbon of the ketone. -
Dehydration/Aromatization: Loss of water yields the fully aromatic pyridine ring.
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward reaction flow for the Friedländer approach.
Figure 1: Mechanistic flow of the Friedländer Annulation for thieno[3,2-b]pyridine synthesis.
Medicinal Chemistry & Pharmacology
The thieno[3,2-b]pyridine scaffold has transitioned from a chemical curiosity to a validated template in several therapeutic areas.
Kinase Inhibitors (Oncology)
The core serves as an ATP-competitive scaffold.
-
Haspin & CDKLs: Recent studies have identified thieno[3,2-b]pyridines as highly selective inhibitors of Haspin (a mitotic kinase) and CDKLs (Cyclin-Dependent Kinase-Like kinases).
-
Binding Mode: Unlike typical Type I inhibitors that mimic the purine ring of ATP, thieno[3,2-b]pyridines often adopt a binding mode where the core anchors in the back pocket of the kinase, while substituents extend into the solvent front or the hinge region. This "weak interaction" with the hinge allows for high selectivity profiles.
-
c-Met / VEGFR2: Derivatives have shown potency against receptor tyrosine kinases, often utilizing the N4 nitrogen to interact with the hinge region backbone residues (e.g., Met residue).
mGlu5 Negative Allosteric Modulators (Neurology)
In the development of mGlu5 NAMs for CNS disorders, the thieno[3,2-b]pyridine-5-carboxamide moiety was identified as a superior replacement for the traditional picolinamide core.
-
SAR Insight: The scaffold hopping from pyridine to thieno[3,2-b]pyridine improved pharmacokinetics (PK) and reduced hepatotoxicity risks associated with the metabolic instability of the previous series. The 5-carboxamide group is essential for allosteric binding.
Anti-Infectives (Tuberculosis)
The scaffold has demonstrated efficacy against Mycobacterium tuberculosis by targeting InhA (Enoyl-ACP reductase). The thieno[3,2-b]pyridinone derivatives (oxidized variants) act as direct inhibitors, bypassing the need for activation (unlike Isoniazid).
Experimental Protocols
Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid Rationale: This protocol demonstrates the Friedländer annulation, the most chemically distinct method for this core. It addresses the instability of the amino-aldehyde precursor by generating it in situ from an azide.
Reagents:
-
3-Azido-2-formylthiophene (Precursor)
-
Hydrogen Sulfide (H₂S) gas (Reductant)
-
Piperidine (Catalyst)
-
Pyruvic Acid (Partner)
-
Sodium Hydroxide (NaOH)
-
Ethanol (Solvent)[2]
Step-by-Step Methodology:
-
Precursor Preparation (In Situ Reduction):
-
Dissolve 3.0 g (20 mmol) of 3-azido-2-formylthiophene in 20 mL of ethanol.
-
Add 2 drops of piperidine.[6]
-
Cool the solution to 10°C.
-
Bubble H₂S gas through the solution, maintaining temperature <25°C. Caution: Exothermic reaction with N₂ evolution.[6]
-
Continue for ~45 mins until N₂ evolution ceases.
-
Cool to 0°C and filter off the precipitated elemental sulfur.[6] The filtrate contains the unstable 3-amino-2-formylthiophene .
-
-
Friedländer Condensation:
-
Prepare a solution of 3.5 g (40 mmol) of pyruvic acid in 18 mL of 15% aqueous NaOH.
-
Add this basic pyruvate solution to the filtrate from Step 1.
-
Heat the reaction mixture to reflux (typically 60-80°C) for 2–4 hours to ensure complete cyclization.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with concentrated HCl to pH ~4.[6]
-
The Thieno[3,2-b]pyridine-5-carboxylic acid will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Self-Validating Checkpoint:
-
Visual: Evolution of N₂ gas stops (Step 1 completion).
-
pH Check: Precipitation occurs only upon acidification (confirming the amphoteric nature of the pyridine-acid product).
Structure-Activity Relationship (SAR) Map
The following visualization summarizes the key substitution points and their biological impact based on current literature.
Figure 2: SAR landscape of the thieno[3,2-b]pyridine scaffold.
Quantitative Data Summary
Table 1: Comparative Activity of Thieno[3,2-b]pyridine Derivatives (Representative Data)
| Target / Cell Line | Compound Class | Key Substituent (R) | Activity Metric | Reference |
| TNBC (MDA-MB-231) | Methyl 3-aryl-thieno[3,2-b]pyridine-2-carboxylate | p-Chlorophenyl | GI50 = 13 µM | [1] |
| Haspin Kinase | Thieno[3,2-b]pyridine derivative | Optimized Core | High Selectivity | [2] |
| mGlu5 Receptor | Thieno[3,2-b]pyridine-5-carboxamide | 5-CONH-R | IC50 < 80 nM | [3] |
| M. tuberculosis | Thieno[3,2-b]pyridinone | 6-Aryl | MIC ≤ 1 µg/mL | [4] |
References
-
BenchChem. A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Analogues. Retrieved from
-
Jorda, R., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Angewandte Chemie. Retrieved from
-
Gentry, P. R., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Retrieved from
-
Zhang, Y., et al. (2024). Design and synthesis of Thieno[3,2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Retrieved from
-
BenchChem. Application Note: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. Retrieved from
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Site-Selective Suzuki Coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine for Pharmaceutical Scaffolding
Abstract
This application note provides a comprehensive technical guide for performing a site-selective Suzuki-Miyaura cross-coupling reaction on the 3-Bromo-5-chlorothieno[3,2-b]pyridine scaffold. Thieno[3,2-b]pyridine derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This protocol leverages the differential reactivity of aryl bromides and chlorides to achieve selective C-C bond formation at the C-3 position, a critical step in the synthesis of novel drug candidates. We detail a robust, field-proven protocol, explain the underlying mechanistic principles that ensure selectivity, and provide a guide for troubleshooting common issues. This document is intended for researchers, chemists, and professionals in drug development seeking a reliable method for elaborating this important heterocyclic system.
Introduction and Strategic Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] Its application is particularly vital in the pharmaceutical industry for constructing complex biaryl and heteroaryl structures.[3] The substrate of interest, 3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS No. 912332-40-2), presents a unique synthetic opportunity.[4][5] It possesses two distinct halogen atoms, allowing for a directed, site-selective cross-coupling reaction.
The strategic value lies in the inherent reactivity difference between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the aryl halide is typically the rate-determining step.[6][7] The relative reactivity for this step follows the general trend of I > OTf > Br >> Cl.[8] This principle dictates that the C-Br bond at the 3-position will undergo oxidative addition with the Pd(0) catalyst much more readily than the more inert C-Cl bond at the 5-position. This guide provides a protocol to exploit this reactivity difference, enabling the selective synthesis of 3-aryl-5-chlorothieno[3,2-b]pyridine derivatives, which can be further functionalized at the C-5 position in subsequent reactions.
Reactant and Product Scheme:
-
Substrate: 3-Bromo-5-chlorothieno[3,2-b]pyridine
-
Coupling Partner: Arylboronic Acid (Ar-B(OH)₂)
-
Product: 3-Aryl-5-chlorothieno[3,2-b]pyridine
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10] The base is a critical component, required to activate the organoboron species for the transmetalation step.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X). This is the selectivity-determining step in our protocol, favoring the C-Br bond over the C-Cl bond. This forms a Pd(II) complex.[10]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Detailed Experimental Protocol
This protocol describes a representative coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine with 4-methoxyphenylboronic acid.
Materials and Equipment
-
Reactants:
-
3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 - 1.5 eq)
-
-
Catalyst & Ligand:
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
-
Base:
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 eq)
-
-
Solvents:
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
-
Reaction Parameters Summary
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine | 248.53[4] | 1.0 | 1.0 | 248.5 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 | 182.4 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.50 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 2.0 | 2.0 | 424.5 mg |
| 1,4-Dioxane : Water (e.g., 4:1) | - | - | - | 5.0 mL (4 mL : 1 mL) |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (248.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[9]
-
-
Solvent Addition and Reaction:
-
Using a syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL). Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.
-
Place the flask in a pre-heated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-5-chlorothieno[3,2-b]pyridine.
-
Experimental Workflow Diagram
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.[9]2. Insufficiently active base or base is not fully dissolved.3. Low reaction temperature or insufficient time.4. Catalyst poisoning by impurities (e.g., sulfur-containing groups). | 1. Ensure proper degassing of solvents and inert atmosphere setup.2. Use a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility.[10]3. Increase temperature or reaction time.4. Use a more robust ligand (e.g., Buchwald-type biaryl phosphines). |
| Dehalogenation Product | Presence of water/protons and a hydride source in the reaction mixture. | Use thoroughly dried solvents and reagents. Ensure the inert atmosphere is maintained. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture, leading to oxidative coupling of the boronic acid.[9] | Rigorously degas all solvents and ensure the reaction flask is under a positive pressure of inert gas throughout the experiment. |
| Formation of Di-substituted Product | Reaction conditions are too harsh (high temperature, long reaction time), leading to slow coupling at the C-Cl position. | Reduce reaction temperature and monitor carefully to stop the reaction upon consumption of the starting bromide. Consider a less active catalyst system if selectivity remains an issue. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.
-
Bases: K₃PO₄ is corrosive. Avoid contact with skin and eyes.
-
Inert Gas: Handle compressed gas cylinders with care according to standard laboratory safety protocols.
Conclusion
The protocol outlined in this application note provides a reliable and selective method for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine. By capitalizing on the differential reactivity of the C-Br and C-Cl bonds, this procedure allows for the precise installation of an aryl group at the 3-position, yielding a valuable intermediate for further synthetic elaboration in drug discovery and materials science. The use of a modern phosphine ligand like SPhos ensures high catalytic activity and broad functional group tolerance, making this protocol a valuable tool for synthetic chemists.
References
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2009). Molecules. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). ResearchGate. Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Examples of thieno[2,3‐b]pyridine‐based drug candidates. (n.d.). ResearchGate. Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2006). Journal of the American Chemical Society. Retrieved from [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2014). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2004). Organic Letters. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1993). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2002). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. (2013). Organic Letters. Retrieved from [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2022). Molecules. Retrieved from [Link]
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Nature Communications. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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- 2. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 912332-40-2|3-Bromo-5-chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its versatile functionalization is key to exploring structure-activity relationships and developing novel molecular entities. This document provides a detailed guide to the palladium-catalyzed cross-coupling reactions of 3-Bromo-5-chlorothieno[3,2-b]pyridine, a versatile building block for creating diverse derivatives. We will delve into the principles of regioselective coupling and provide experimentally validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions at the C3 position.
Introduction: The Significance of the Thieno[3,2-b]pyridine Core
The fusion of a thiophene and a pyridine ring to form the thieno[3,2-b]pyridine core results in a unique electronic and structural framework that has proven to be highly valuable in the design of bioactive compounds.[2][3] This scaffold is present in a range of pharmacologically active agents, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system.[4][5] The ability to selectively introduce a variety of substituents onto this core structure is paramount for the development of new therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for achieving this, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7]
The Principle of Regioselectivity: C3 vs. C5 Reactivity
A key consideration when working with 3-Bromo-5-chlorothieno[3,2-b]pyridine is the regioselectivity of the cross-coupling reaction. The molecule possesses two distinct halogen atoms at positions C3 (bromine) and C5 (chlorine), which exhibit different reactivities in palladium-catalyzed transformations. Generally, the carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the stronger carbon-chlorine bond.[8][9][10][11] This inherent difference in reactivity allows for the selective functionalization at the C3 position while leaving the C5 chloro-substituent intact for potential subsequent transformations.
This chemoselectivity is a cornerstone of synthetic strategy, enabling a stepwise approach to the synthesis of di-substituted thieno[3,2-b]pyridine derivatives. By carefully controlling the reaction conditions, one can first introduce a desired moiety at the C3-position via coupling with the bromo-substituent, and then, if desired, proceed to functionalize the C5-position in a subsequent step, often requiring more forcing conditions or specialized catalyst systems.
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed protocols for three of the most common and powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkyne moieties.
Suzuki-Miyaura Coupling: Formation of Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp2)-C(sp2) bonds by coupling an organoboron reagent with an organic halide.[12][13][14][15]
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-chlorothieno[3,2-b]pyridine to form a Pd(II) complex.[16]
-
Transmetalation: The organoboron species (e.g., a boronic acid or its ester) coordinates to the Pd(II) complex, and in the presence of a base, transfers its organic group to the palladium center.[16]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[16][17]
Experimental Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Materials:
-
3-Bromo-5-chlorothieno[3,2-b]pyridine
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq), the boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Table:
| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 80-90 |
| 3-Thienylboronic acid | XPhos Pd G3 | K3PO4 | THF/H2O | 80 | 88-98 |
Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[18][19][20]
Reaction Principle: The catalytic cycle for the Buchwald-Hartwig amination is as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.[18]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.[18]
-
Reductive Elimination: The desired aryl amine product is formed via reductive elimination, regenerating the Pd(0) catalyst.[18]
Catalytic Cycle Diagram:
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
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- 5. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
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- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of kinase inhibitors using 3-Bromo-5-chlorothieno[3,2-b]pyridine
Application Note: Strategic Synthesis of Kinase Inhibitors Using 3-Bromo-5-chlorothieno[3,2-b]pyridine
Executive Summary
The 3-bromo-5-chlorothieno[3,2-b]pyridine scaffold (CAS 912332-40-2) has emerged as a privileged pharmacophore in the design of ATP-competitive kinase inhibitors, particularly for "underexplored" kinases such as Haspin , CDKLs (Cyclin-dependent kinase-like kinases), and Pim-1 . Its structural utility lies in its ability to mimic the adenine ring of ATP while offering distinct vectors for substitution that access the kinase "back pocket" and solvent-exposed regions.
This guide details the synthetic logic required to manipulate this scaffold, focusing on the orthogonal reactivity of the C3-Bromine (thiophene ring) and C5-Chlorine (pyridine ring). By exploiting the electronic disparity between these two positions, researchers can programmatically assemble complex inhibitors with high regiocontrol.
Chemical Architecture & Reactivity Map
To successfully utilize this scaffold, one must understand the electronic bias imposed by the fused system.
-
Position C5 (Cl): Located on the pyridine ring para to the ring nitrogen (N4). This position is highly electron-deficient, making it exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) .
-
Position C3 (Br): Located on the electron-rich thiophene ring. This position is deactivated towards nucleophilic attack but is highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
Strategic Implication: The most robust synthetic route typically proceeds via SNAr at C5 followed by Pd-coupling at C3 . This sequence avoids potential catalyst poisoning by free amines and leverages the inherent reactivity profile without requiring protecting groups.
Figure 1: Orthogonal reactivity map of the thieno[3,2-b]pyridine scaffold. The solid line represents the preferred synthetic pathway.
Detailed Synthetic Protocols
Protocol A: C5-Functionalization via SNAr (Hinge Binder Installation)
This step typically installs the solubilizing group or the primary hydrogen-bond donor/acceptor motif required for hinge binding (e.g., piperazine, morpholine, or substituted anilines).
Reagents:
-
Substrate: 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 equiv)
-
Nucleophile: Amine (e.g., 1-Boc-piperazine, 1.2–1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv) or K2CO3
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a pressure vial, dissolve 3-bromo-5-chlorothieno[3,2-b]pyridine (200 mg, 0.8 mmol) in anhydrous NMP (2.0 mL).
-
Addition: Add 1-Boc-piperazine (180 mg, 0.96 mmol) followed by DIPEA (0.42 mL, 2.4 mmol).
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours.
-
Note: Reaction progress should be monitored by LC-MS. The product will show a mass shift corresponding to the amine addition, retaining the bromine isotopic pattern (M/M+2 ratio ~1:1).
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL).
-
Precipitation: If a solid forms, filter and wash with water.
-
Extraction: If no precipitate, extract with EtOAc (3x 15 mL). Wash combined organics with brine (2x), dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Critical Insight: The C3-Br bond is stable under these conditions. Attempts to reverse the order (Suzuki first) can lead to side reactions at C5 during the Pd-coupling if the catalyst load is high, or if the C5-Cl undergoes oxidative addition (slower, but possible).
Protocol B: C3-Functionalization via Suzuki-Miyaura Coupling
This step installs the hydrophobic "tail" or aryl group that extends into the kinase back pocket, crucial for selectivity (e.g., in Haspin inhibitors like MU1920).
Reagents:
-
Substrate: C5-substituted intermediate (from Protocol A) (1.0 equiv)
-
Boronic Species: Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5–10 mol%)
-
Base: 2M Aqueous Na2CO3 or Cs2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the C5-substituted intermediate (0.5 mmol), boronic acid (0.6 mmol), and base (1.5 mmol).
-
Degassing: Dissolve in Dioxane/Water (5 mL). Sparge with Argon or Nitrogen for 10 minutes (Critical to prevent homocoupling or oxidation).
-
Catalyst Addition: Add the Pd catalyst under an inert atmosphere.
-
Reaction:
-
Thermal: Heat at 90–100°C for 4–12 hours.
-
Microwave: Irradiate at 120°C for 30–60 minutes.
-
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Palladium black. Wash with water and brine.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required for final kinase inhibitors to ensure >95% purity for biological assays.
Case Study: Synthesis of Haspin Inhibitor Analogs
Recent literature (e.g., MU1920 and related isomers) highlights the thieno[3,2-b]pyridine scaffold's ability to selectively inhibit Haspin kinase , a mitotic regulator.[1][2][3][4]
Pathway Logic:
-
Starting Material: 3-Bromo-5-chlorothieno[3,2-b]pyridine.[5][6][7][8][9]
-
Step 1 (C5): Displacement of Cl with a diamine (e.g., trans-1,4-cyclohexanediamine or piperazine) to create a solvent-exposed solubilizing tail.
-
Step 2 (C3): Coupling with an aromatic moiety (e.g., indole, pyrazole, or substituted phenyl) to engage the ATP-binding pocket's hydrophobic region.
Data Summary of Representative Analogs:
| Compound ID | C5 Substituent (R1) | C3 Substituent (R2) | Target Kinase | IC50 (nM) |
| Analog A | Piperazin-1-yl | Phenyl | Haspin | >1000 |
| Analog B | trans-4-aminocyclohexylamino | 1H-Indol-5-yl | Haspin | < 50 |
| MU1920 | (Optimized Amine) | (Optimized Aryl) | Haspin | 14 |
Note: Specific structures of MU series are proprietary in some contexts, but the regiochemistry follows the C5-Amine / C3-Aryl pattern.
Troubleshooting & Optimization
-
Problem: Low Yield in SNAr (Step 1).
-
Cause: Poor nucleophilicity of the amine or steric hindrance.
-
Solution: Switch solvent to DMSO and increase temperature to 130°C. Add a catalytic amount of KI (Finkelstein condition) to transiently form the more reactive C5-I species (though less common for aryl chlorides, it can help in fused systems).
-
-
Problem: Dehalogenation at C3 during Suzuki (Step 2).
-
Cause: "Hydride" source in the reaction (often from excess alcohol or overheating).
-
Solution: Use a mild base (K3PO4) and strictly anhydrous conditions if possible (using anhydrous dioxane and solid bases), or switch to a highly active catalyst like Pd(Amphos)Cl2 that runs at lower temperatures.
-
-
Problem: Regioselectivity Loss.
-
Observation: If performing Suzuki first, you may see trace coupling at C5.
-
Fix: Stick to the SNAr then Suzuki route. The C5-amino group installed in Step 1 is electron-donating, which further deactivates the pyridine ring, making the subsequent oxidative addition at C3-Br more challenging but highly selective.
-
References
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Source:[1][4] PubMed / NIH (2025). URL:[Link]
-
Pharmaceutical 6,5 Heterobicyclic Ring Derivatives (Patent). Source: US Patent US20200399268A1.[8] URL:
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Source: PMC / NIH (2021). URL:[Link]
- Thieno[3,2-b]pyridin-7-amine compounds for treating familial dysautonomia.
-
PubChem Compound Summary: 3-Bromo-5-chlorothieno[3,2-b]pyridine. Source: PubChem (CID 71464339). URL:[Link]
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 74695-44-6 | 5,7-Dichlorothieno[3,2-b]pyridine | Chlorides | Ambeed.com [ambeed.com]
- 7. Organic Chemistry [3asenrise.com]
- 8. US20200399268A1 - Pharmaceutical 6,5 Heterobicyclic Ring Derivatives - Google Patents [patents.google.com]
- 9. US20220135586A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia - Google Patents [patents.google.com]
The Strategic Application of 3-Bromo-5-chlorothieno[3,2-b]pyridine in Medicinal Chemistry: A Guide to Kinase Inhibitor Synthesis and Evaluation
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This guide focuses on a key building block, 3-bromo-5-chlorothieno[3,2-b]pyridine, and its strategic application in the synthesis of potent and selective protein kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its derivatization via Suzuki-Miyaura cross-coupling, and outline methods for the biological evaluation of the resulting compounds, with a particular focus on the development of inhibitors for the mitotic kinase, Haspin.
The Thieno[3,2-b]pyridine Scaffold: A Foundation for Therapeutic Innovation
The fusion of a thiophene and a pyridine ring to form the thieno[3,2-b]pyridine core creates a bicyclic heteroaromatic system with unique electronic and steric properties. This scaffold is of particular interest in drug discovery for several reasons:
-
Bioisosteric Replacement: The thieno[3,2-b]pyridine core can act as a bioisostere for other bicyclic systems, such as purines or indoles, which are commonly found in the active sites of enzymes, particularly protein kinases.
-
Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.
-
Tunable Properties: The scaffold allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties like solubility, metabolic stability, and cell permeability.
The clinical candidate sitravatinib, a multi-targeted tyrosine kinase inhibitor, incorporates the thieno[3,2-b]pyridine core, underscoring the therapeutic potential of this heterocyclic system in oncology.[1] Sitravatinib is currently in clinical trials for various solid tumors, further validating the importance of this scaffold in modern drug discovery.[1]
3-Bromo-5-chlorothieno[3,2-b]pyridine: A Versatile Starting Material for Kinase Inhibitor Synthesis
The commercially available 3-bromo-5-chlorothieno[3,2-b]pyridine is an excellent starting material for the synthesis of diverse compound libraries. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.
A notable application of this starting material is in the development of highly selective inhibitors of underexplored protein kinases, such as Haspin.[2][3][4][5][6] Haspin is a serine/threonine kinase that plays a crucial role in mitosis, making it an attractive target for the development of novel anti-cancer agents.[7]
The synthesis of 3,5-disubstituted thieno[3,2-b]pyridines from 3-bromo-5-chlorothieno[3,2-b]pyridine typically involves a two-step sequence of chemoselective Suzuki-Miyaura couplings. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.
Application Highlight: Development of Selective Haspin Kinase Inhibitors
Research has demonstrated that the thieno[3,2-b]pyridine scaffold can serve as a template for ATP-competitive, yet not ATP-mimetic, inhibitors that anchor in the back pocket of the kinase active site.[2] This binding mode, facilitated by the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region, can lead to high kinome-wide selectivity.[2]
The following diagram illustrates the general workflow for the development of selective Haspin inhibitors starting from 3-bromo-5-chlorothieno[3,2-b]pyridine.
Caption: Workflow for Haspin Inhibitor Development.
Protocols
Protocol 1: General Procedure for the Sequential Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine
This protocol describes a general method for the synthesis of 3,5-disubstituted thieno[3,2-b]pyridines. Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Step 1: Suzuki-Miyaura Coupling at the 3-position (C-Br)
-
Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-5-chlorothieno[3,2-b]pyridine (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-5-chlorothieno[3,2-b]pyridine intermediate.
Step 2: Suzuki-Miyaura Coupling at the 5-position (C-Cl)
-
Reaction Setup: To an oven-dried reaction vessel, add the 3-aryl-5-chlorothieno[3,2-b]pyridine intermediate from Step 1 (1.0 equiv.), the second desired arylboronic acid or ester (1.1-1.5 equiv.), a suitable palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed.
-
Work-up and Purification: Follow the work-up and purification procedures described in Step 1 to isolate the final 3,5-diarylthieno[3,2-b]pyridine product.
Causality Behind Experimental Choices:
-
Chemoselectivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position first under milder conditions. More forcing conditions (stronger base, more active catalyst/ligand system) are typically required for the subsequent coupling at the 5-position.
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial. For the more challenging C-Cl bond activation, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition step.
-
Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8] The choice of base can influence the reaction rate and yield.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 2: In Vitro Haspin Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against Haspin kinase using a commercially available ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant Haspin kinase
-
Kinase substrate (e.g., Histone H3 peptide)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., white, 96-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, the inhibitor compound (or DMSO for control), and the Haspin kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to its Kₘ for Haspin).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction.[9]
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validating System:
-
Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to define the assay window.
-
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.
-
Orthogonal Assay: Confirm hits using an alternative assay format, such as a radiometric assay, to rule out artifacts from the primary assay.[7]
Protocol 3: Cell-Based Assay for Haspin Inhibition (H3T3ph Detection)
This protocol describes a method to assess the ability of inhibitor compounds to block Haspin activity within cells by measuring the phosphorylation of its substrate, Histone H3 at threonine 3 (H3T3ph).[7]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Inhibitor compounds
-
Fixative (e.g., 4% formaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-phospho-Histone H3 (Thr3) antibody
-
Secondary antibody: fluorescently labeled or HRP-conjugated
-
Detection reagents (for fluorescence microscopy or ELISA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds for a specified time (e.g., 2-24 hours).
-
Cell Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary antibody against H3T3ph.
-
Wash and then incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
For High-Content Imaging: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of H3T3ph staining per cell.
-
For In-Cell ELISA: Use an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate. Read the signal using a plate reader.
-
-
Data Analysis: Determine the EC₅₀ value for the inhibition of H3T3 phosphorylation by fitting the data to a dose-response curve.
Data Presentation
Table 1: Representative Data for a Hypothetical Haspin Inhibitor Derived from 3-Bromo-5-chlorothieno[3,2-b]pyridine
| Compound ID | Haspin IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) | H3T3ph EC₅₀ (nM) |
| THP-001 | 50 | >10,000 | >10,000 | 250 |
| THP-002 | 75 | >10,000 | >10,000 | 350 |
| THP-003 | 120 | >10,000 | >10,000 | 600 |
Conclusion
3-Bromo-5-chlorothieno[3,2-b]pyridine is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its strategic use, enabled by chemoselective functionalization, allows for the efficient generation of diverse chemical libraries. The successful development of highly selective Haspin inhibitors from this scaffold highlights its potential for addressing challenging therapeutic targets. The protocols and insights provided in this guide are intended to facilitate further research and drug discovery efforts centered on this promising heterocyclic system.
References
-
Moyano, P.M., Kubina, T., Paruch, S.O., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, 64(1), e202412786. [Link]
-
RCSB Protein Data Bank. (2024). 9FLR: Crystal structure of human Haspin (GSG2) kinase bound to MU1963. [Link]
-
RCSB Protein Data Bank. (2024). 9FLC: Crystal structure of haspin (GSG2) in complex with MU1668. [Link]
-
SGC Frankfurt. (2025). Publications. [Link]
-
IS MUNI. (2025). Publication Records. [Link]
-
CZ-OPENSCREEN. (2025). Publications. [Link]
-
New Drug Approvals. (2021). Sitravatinib. [Link]
-
Balasubramanian, B., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 12(1), 180-183. [Link]
-
Balas, L., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. European Journal of Medicinal Chemistry, 46(6), 2037-2048. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Hu, C., et al. (2021). Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. Journal for ImmunoTherapy of Cancer, 9(10), e003130. [Link]
-
De Antoni, A., et al. (2012). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. ASSAY and Drug Development Technologies, 10(2), 173-184. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CZ-OPENSCREEN [openscreen.cz]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. sgc-frankfurt.de [sgc-frankfurt.de]
- 7. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. promega.jp [promega.jp]
Buchwald-Hartwig amination of 3-Bromo-5-chlorothieno[3,2-b]pyridine
Application Note & Protocol
Selective Buchwald-Hartwig Amination of 3-Bromo-5-chlorothieno[3,2-b]pyridine: A Strategic Guide for Medicinal Chemistry Scaffolds
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Value of Thieno[3,2-b]pyridines and the Challenge of Selective Functionalization
The thieno[3,2-b]pyridine core is a privileged scaffold in modern drug discovery, forming the structural basis for a range of pharmacologically active agents, including kinase inhibitors, antipsychotics, and anti-inflammatory compounds.[1][2] The ability to precisely install nitrogen-containing substituents onto this heterocyclic system is critical for modulating biological activity, tuning physicochemical properties, and establishing structure-activity relationships (SAR).
The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing C(sp²)–N bonds.[3][4] However, when applied to polyhalogenated substrates such as 3-Bromo-5-chlorothieno[3,2-b]pyridine, the primary challenge becomes achieving site-selectivity. This application note provides a comprehensive guide to leveraging the inherent reactivity differences between C-Br and C-Cl bonds to achieve a highly selective Buchwald-Hartwig amination at the C-3 position. We will delve into the mechanistic rationale, provide a field-proven protocol, and discuss troubleshooting strategies to ensure reproducible and high-yielding results for researchers in pharmaceutical and academic laboratories.
Principle and Strategy: Exploiting Halogen Reactivity for Chemoselectivity
The success of a selective amination hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the Pd(0) complex, which initiates the catalytic cycle.[5]
Reactivity Hierarchy: The generally accepted order of reactivity for aryl halides in oxidative addition is: C–I > C–Br > C–Cl > C–F .[5] This trend is primarily governed by bond dissociation energy (BDE); the C-Br bond (≈72 kcal/mol) is significantly weaker than the C-Cl bond (≈84 kcal/mol), making it more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst.
By carefully controlling reaction parameters—specifically temperature, reaction time, and catalyst system—we can exploit this kinetic difference. The reaction is designed to proceed readily at the more labile C-3 bromine position while leaving the more robust C-5 chlorine atom untouched, preserving it as a handle for subsequent orthogonal cross-coupling reactions.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, illustrated below. The choice of a bulky, electron-rich phosphine ligand is crucial; it stabilizes the Pd(0) species, facilitates the rate-limiting oxidative addition, and promotes the final reductive elimination step to release the desired product and regenerate the active catalyst.[6][7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Recommended Catalyst System and Reagents
Selecting the optimal combination of catalyst, ligand, and base is paramount for achieving high selectivity and yield.
| Component | Recommended Reagent | Rationale & Justification |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common, reliable Pd(0) precursor that is readily activated under reaction conditions. Pd(OAc)₂ can also be used but requires in situ reduction. |
| Ligand | XPhos or RuPhos | These are bulky, electron-rich biaryl monophosphine ligands from the Buchwald group. Their steric bulk promotes reductive elimination, while their electron-donating nature accelerates oxidative addition, particularly for less reactive aryl halides.[8] They are highly effective for heteroaromatic substrates. |
| Base | Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile. NaOtBu is very effective but moisture-sensitive. K₃PO₄ is a milder, easier-to-handle alternative suitable for sensitive functional groups.[9] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or moderately polar solvents with sufficiently high boiling points are ideal. They must be rigorously dried and degassed before use to prevent catalyst deactivation. |
Detailed Experimental Protocol
This protocol describes the selective amination of 3-Bromo-5-chlorothieno[3,2-b]pyridine with a generic secondary amine (e.g., morpholine) as the coupling partner.
Materials and Equipment
-
3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous Toluene (degassed)
-
Schlenk flask or microwave vial with stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the selective amination protocol.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.[10]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (e.g., 248.5 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) via syringe. Finally, add the amine (e.g., morpholine, 131 µL, 1.5 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add diethyl ether (20 mL) and filter the mixture through a pad of Celite to remove palladium residues and salts. Wash the pad with additional diethyl ether (2 x 10 mL).
-
Extraction: Combine the filtrates and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-5-chlorothieno[3,2-b]pyridine product.
Expected Results and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen or water contamination). | Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed and kept under a positive inert atmosphere. |
| Insufficient temperature. | Increase the temperature in 10 °C increments, up to the boiling point of the solvent (toluene ≈ 111 °C). | |
| Poor Selectivity (Reaction at C-Cl) | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature to 80-90 °C. Monitor the reaction closely and stop it as soon as the C-Br starting material is consumed. |
| Incorrect ligand choice. | While XPhos is excellent, consider other bulky ligands like RuPhos or Josiphos-type ligands which may offer different selectivity profiles.[11] | |
| Product Decomposition | Substrate or product is unstable at high temperatures. | Use a milder base like K₃PO₄ or Cs₂CO₃. Lower the reaction temperature and accept a longer reaction time. |
| Hydrodehalogenation (Loss of Br) | Presence of water or other protic sources. | Rigorously dry all reagents and solvents. |
References
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from Name-Reaction.com. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Grokipedia. [Link]
-
Semantic Scholar. (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Retrieved from Semantic Scholar. [Link]
-
Povar, I., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Shen, M., & Hartwig, J. F. (2006). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from ResearchGate. [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. name-reaction.com [name-reaction.com]
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- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Organic Semiconductors from 3-Bromo-5-chlorothieno[3,2-b]pyridine
Introduction: The Strategic Advantage of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in the design of high-performance organic semiconductors. Its inherent electron-deficient nature, a consequence of the nitrogen atom in the pyridine ring, facilitates the development of n-type and ambipolar organic field-effect transistors (OFETs), which are less common than their p-type counterparts but crucial for the advancement of organic electronics. The fusion of the thiophene and pyridine rings creates a rigid, planar structure that promotes intermolecular π-π stacking, a key factor for efficient charge transport.[1]
The starting material, 3-Bromo-5-chlorothieno[3,2-b]pyridine, offers a unique platform for the programmed synthesis of well-defined conjugated polymers and small molecules. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for a sequential and site-selective functionalization. This precise control over the molecular architecture is paramount for tuning the electronic properties and ultimately the performance of the resulting organic semiconductor devices.[2]
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and key considerations for the utilization of 3-Bromo-5-chlorothieno[3,2-b]pyridine as a foundational building block for novel organic semiconductors.
Part 1: The Principle of Chemoselective Functionalization
The cornerstone of synthesizing well-defined organic semiconductors from 3-Bromo-5-chlorothieno[3,2-b]pyridine lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The reactivity of halogens in such reactions generally follows the trend: I > Br > Cl > F. This is inversely correlated with their bond dissociation energies. The C-Br bond is weaker and therefore more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
This inherent reactivity difference enables a two-step functionalization strategy:
-
Step 1: Selective Coupling at the C3-Br Position: Standard palladium-catalyzed conditions, such as those for Suzuki or Stille couplings, will preferentially activate the C-Br bond, leaving the C-Cl bond intact. This allows for the introduction of a desired aryl or heteroaryl group at the 3-position.
-
Step 2: Coupling at the C5-Cl Position: The subsequent functionalization of the less reactive C-Cl bond requires more forcing reaction conditions or the use of specialized, highly active catalyst systems. These often involve bulky, electron-rich phosphine ligands that promote the oxidative addition to the stronger C-Cl bond.
This stepwise approach provides precise control over the final molecular structure, enabling the synthesis of complex donor-acceptor architectures.
Part 2: Synthetic Protocols for Semiconductor Synthesis
This section details the step-by-step methodologies for the synthesis of organic semiconductors using 3-Bromo-5-chlorothieno[3,2-b]pyridine. The protocols provided are generalized and should be optimized for specific substrates.
Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C3-Position
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, favored for its use of generally stable and less toxic organoboron reagents.[3]
Reaction Scheme:
Caption: Selective Suzuki coupling at the C3-Br position.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Role | Typical Amount (equivalents) |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine | 248.53 | Starting Material | 1.0 |
| Arylboronic acid | Variable | Coupling Partner | 1.1 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 1155.56/816.64 | Catalyst | 0.02 - 0.05 |
| K₂CO₃ or Cs₂CO₃ | 138.21/325.82 | Base | 2.0 - 3.0 |
| Toluene/DME and Water | - | Solvent | - |
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of the boronic acid.
-
Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, activating the boronic acid.[4] The choice of base can influence the reaction rate and yield.
Protocol 2.2: Selective Stille Coupling at the C3-Position
The Stille coupling utilizes organotin reagents and is known for its tolerance to a wide variety of functional groups.[5][6] However, the toxicity of organotin compounds is a significant consideration.
Reaction Scheme:
Caption: Selective Stille coupling at the C3-Br position.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Role | Typical Amount (equivalents) |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine | 248.53 | Starting Material | 1.0 |
| Organostannane (e.g., Aryl-Sn(Bu)₃) | Variable | Coupling Partner | 1.1 - 1.2 |
| Pd(PPh₃)₄ or Pd₂(dba)₃ | 1155.56/915.72 | Catalyst | 0.02 - 0.05 |
| Anhydrous Toluene or DMF | - | Solvent | - |
Step-by-Step Protocol:
-
Inert Atmosphere: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq.) and the organostannane reagent (1.1 eq.) in anhydrous, degassed solvent (e.g., toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 90-110 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. To remove tin byproducts, a common method is to add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for several hours, which precipitates the tin fluoride.
-
Purification: Filter the mixture through celite, and extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: While Stille reactions can tolerate some water, anhydrous conditions are generally preferred to minimize side reactions.
-
Ligand Choice: For less reactive substrates or to accelerate the reaction, the addition of ligands like triphenylarsine or the use of pre-catalysts with specific ligands can be beneficial.[7]
-
Tin Removal: The removal of toxic organotin byproducts is a critical step in the purification process. The KF workup is a standard and effective method.
Protocol 2.3: Functionalization of the C5-Cl Position
After the initial functionalization at the C3 position, the less reactive C5-Cl bond can be targeted using more forcing conditions.
Reaction Scheme:
Caption: Suzuki coupling at the less reactive C5-Cl position.
Key Modifications for C-Cl Bond Activation:
-
Catalyst System: Employ catalyst systems known for their high activity in C-Cl bond activation. This often involves bulky and electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: Stronger bases like K₃PO₄ or CsF are often more effective than K₂CO₃ for activating C-Cl bonds.
-
Temperature: Higher reaction temperatures (e.g., 110-140 °C) are typically required to overcome the higher activation energy for the oxidative addition to the C-Cl bond. Microwave heating can also be employed to shorten reaction times.[8]
-
Solvent: High-boiling point solvents like dioxane, DMF, or NMP are suitable for these higher temperature reactions.
Part 3: Characterization and Application
The synthesized thieno[3,2-b]pyridine-based materials should be thoroughly characterized to confirm their structure and purity.
Standard Characterization Techniques:
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment.[9] |
| Mass Spectrometry (MS) | Molecular weight confirmation. |
| UV-Vis Spectroscopy | Optical properties, including absorption and bandgap. |
| Cyclic Voltammetry (CV) | Electrochemical properties, HOMO/LUMO energy levels. |
Application in Organic Field-Effect Transistors (OFETs):
Thieno[3,2-b]pyridine-based polymers have demonstrated promising performance as the active layer in OFETs. The electron-deficient nature of the thienopyridine unit can lead to ambipolar or n-type charge transport characteristics.
Table of Representative OFET Performance:
| Polymer Structure (Conceptual) | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference (Analogous Systems) |
| Polymer of 3-(Thiophen-2-yl)-5-(acceptor)-thieno[3,2-b]pyridine | Hole: 0.1 - 1.0, Electron: 0.01 - 0.5 | > 10⁵ | [10][11] |
| Copolymer of 3,5-di(thiophen-2-yl)thieno[3,2-b]pyridine and Benzothiadiazole | Hole: ~0.1, Electron: ~0.01 | > 10⁴ | [12] |
Note: The performance data is illustrative and based on analogous thieno[3,2-b]thiophene and other thienopyridine systems. Actual performance will depend on the specific molecular design, device architecture, and processing conditions.
Conclusion
3-Bromo-5-chlorothieno[3,2-b]pyridine is a highly valuable and versatile building block for the synthesis of advanced organic semiconductors. The differential reactivity of its C-Br and C-Cl bonds allows for a programmed, sequential functionalization, providing chemists with precise control over the final molecular architecture. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the synthesis of novel thieno[3,2-b]pyridine-based materials with tailored electronic properties for a new generation of organic electronic devices.
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Sannigrahi, M. et al. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Org. Lett.2011 , 13(21), 5886–5889. [Link]
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Kumar, A. et al. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Org. Biomol. Chem.2021 , 19(3), 466–486. [Link]
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Meager, I. et al. Thieno[3,2-b]thiophene flanked isoindigo polymers for high performance ambipolar OFET applications. Adv. Funct. Mater.2015 , 25(3), 449-457. [Link]
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Wang, C. et al. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules2016 , 21(9), 1156. [Link]
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Myers, A. The Suzuki Reaction. Chem 115. [Link]
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Ryabukhin, S. V. et al. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russ. J. Org. Chem.2018 , 54, 1577–1581. [Link]
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Dong, G. et al. Distal Functionalization via Transition Metal Catalysis. Molecules2018 , 23(11), 2919. [Link]
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Lindsley, C. W. et al. Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Med. Chem. Lett.2021 , 12(5), 738–744. [Link]
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Doucet, H. et al. Heterogenous Palladium-Catalyzed C-H Functionalization Reactions. Inorganics2017 , 5(4), 81. [Link]
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Al-Zaydi, K. M. et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules2020 , 25(15), 3350. [Link]
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Shinde, S. B. et al. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. J. Org. Chem. Pharm. Res.2016 , 8(3), 1-6. [Link]
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Lindsley, C. W. et al. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Med. Chem. Lett.2021 , 12(5), 745–751. [Link]
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Daugulis, O. et al. Palladium-catalyzed intramolecular C(sp(3))--H functionalization: catalyst development and synthetic applications. Chemistry2007 , 13(3), 792-9. [Link]
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Stefan, M. C. et al. Thieno[3,2-B]Thiophene Semiconducting Co-Polymers for Organic Field Effect Transistor (OFET) Applications. PMSE Preprints2007 , 96. [Link]
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Queiroz, M. J. R. P. et al. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules2019 , 24(18), 3324. [Link]
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Ramesh, R. et al. Suzuki coupling of different chloropyridines with phenylboronic acids. Catal. Sci. Technol.2016 , 6, 7444-7449. [Link]
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Fernandes, R. A. et al. Catalytic allylic functionalization via π-allyl palladium chemistry. Org. Biomol. Chem.2016 , 14(34), 8038–8060. [Link]
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Ozturk, T. et al. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. J. Mater. Chem. C2015 , 3(7), 1627-1636. [Link]
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Queiroz, M. J. R. P. et al. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules2019 , 24(18), 3324. [Link]
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Abdel-Hafez, A. A. et al. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements2007 , 182(4), 869-880. [Link]
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Sureshbabu, P. et al. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. J. Heterocycl. Chem.2015 , 52(6), 1844-1849. [Link]
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Ikram, M. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22(2), 195. [Link]
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Application Notes and Protocols for the Derivatization of 3-Bromo-5-chlorothieno[3,2-b]pyridine for Biological Screening
Introduction: The Thieno[3,2-b]pyridine Scaffold in Medicinal Chemistry
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, recognized for its versatile biological activities.[1] This fused ring system, consisting of a thiophene ring fused to a pyridine ring, serves as a key pharmacophore in a variety of therapeutic agents, most notably as protein kinase inhibitors.[2][3] The structural rigidity and unique electronic properties of the thieno[3,2-b]pyridine nucleus allow for precise spatial orientation of substituents, facilitating targeted interactions with the active sites of enzymes.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including c-Met and VEGFR2, which are implicated in cancer progression and angiogenesis.[2] The strategic derivatization of the thieno[3,2-b]pyridine core is therefore a critical endeavor in the development of novel therapeutics for oncology and other disease areas.
This application note provides a comprehensive guide to the derivatization of a key intermediate, 3-bromo-5-chlorothieno[3,2-b]pyridine, for the generation of compound libraries for biological screening. We will detail a plausible synthetic route to this core scaffold and provide step-by-step protocols for its subsequent derivatization via palladium-catalyzed cross-coupling reactions, which are fundamental transformations in contemporary medicinal chemistry.
Synthesis of the 3-Bromo-5-chlorothieno[3,2-b]pyridine Core Scaffold
A robust and efficient synthesis of the 3-bromo-5-chlorothieno[3,2-b]pyridine core is paramount for any drug discovery program. While a direct, one-pot synthesis from commercially available starting materials is not readily found in the literature, a plausible multi-step route can be devised based on established synthetic methodologies for related heterocyclic systems. The proposed pathway involves the initial construction of a substituted thieno[3,2-b]pyridine followed by selective halogenation.
A potential synthetic approach could start from a substituted pyridine, followed by the construction of the fused thiophene ring, and subsequent halogenation steps. For instance, a substituted 3-aminopyridine could serve as a precursor to construct the thieno[3,2-b]pyridine skeleton, followed by selective chlorination and bromination.[4][5]
Due to the absence of a direct literature precedent for the synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine, a generalized synthetic workflow is presented below, which can be optimized by medicinal chemists.
Caption: Proposed general synthetic workflow for 3-bromo-5-chlorothieno[3,2-b]pyridine.
Derivatization of 3-Bromo-5-chlorothieno[3,2-b]pyridine via Palladium-Catalyzed Cross-Coupling Reactions
The presence of two distinct halogen atoms at the 3- and 5-positions of the thieno[3,2-b]pyridine core offers a versatile platform for selective derivatization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective introduction of various substituents, enabling the rapid generation of a diverse library of compounds for biological evaluation.
Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles, the regioselectivity is influenced by several factors, including the nature of the halogen, the electronic properties of the heterocyclic core, the choice of catalyst and ligands, and the reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to the palladium(0) catalyst, suggesting that initial derivatization will likely occur at the 3-position (bromine) under standard Suzuki or Buchwald-Hartwig conditions.[6][7]
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Application Notes and Protocols for the Synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, and its subsequent diversification into a library of analogs. This document is designed to provide not only a protocol but also the underlying chemical principles and strategic considerations for each synthetic step, empowering researchers to adapt and innovate upon these methods.
Introduction
The thieno[3,2-b]pyridine core is a privileged heterocyclic system found in numerous biologically active compounds.[1] The unique arrangement of the thiophene and pyridine rings imparts specific electronic and steric properties that are conducive to interactions with a variety of biological targets. The introduction of bromo and chloro substituents at the 3- and 5-positions, respectively, provides a versatile platform for further functionalization through modern cross-coupling methodologies, making 3-bromo-5-chlorothieno[3,2-b]pyridine a valuable building block in drug discovery programs.[2] Analogs of this scaffold have shown potential in various therapeutic areas, including oncology and inflammatory diseases.
This guide details a robust synthetic pathway to the core structure and outlines protocols for the synthesis of diverse analogs through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Core Scaffold: 3-Bromo-5-chlorothieno[3,2-b]pyridine
The synthesis of the target scaffold is proposed via a two-step sequence starting from the readily available 3-bromo-5-chloropyridin-2(1H)-one. The strategy involves the formation of a 2,3-dihalopyridine intermediate, followed by the construction of the thiophene ring.
Part 1: Synthesis of 2,3-Dibromo-5-chloropyridine
The initial step involves the conversion of the pyridone to the corresponding 2,3-dibromo derivative. This transformation is crucial as it introduces a leaving group at the 2-position, which is essential for the subsequent thiophene ring formation.
Reaction Scheme:
Caption: Synthesis of 2,3-Dibromo-5-chloropyridine.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-chloropyridin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Reagent Addition: To this solution, add phosphorus oxybromide (POBr₃, 1.2-1.5 eq) portion-wise at room temperature. The addition may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,3-dibromo-5-chloropyridine.[3][4]
Causality and Insights: The use of phosphorus oxybromide is a standard and effective method for the conversion of 2-pyridones to 2-bromopyridines. DMF serves as a high-boiling polar aprotic solvent that facilitates the reaction. The elevated temperature is necessary to drive the reaction to completion. Careful quenching on ice is required to manage the exothermic reaction with the excess POBr₃.
Part 2: Thiophene Ring Formation to Yield 3-Bromo-5-chlorothieno[3,2-b]pyridine
The construction of the fused thiophene ring is achieved through a reaction of the 2,3-dibromo-5-chloropyridine intermediate with a sulfur-containing nucleophile, followed by intramolecular cyclization. A common and effective method involves the use of methyl thioglycolate.
Reaction Scheme:
Caption: Formation of the thieno[3,2-b]pyridine core.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-dibromo-5-chloropyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq, used with caution).
-
Nucleophile Addition: Add methyl thioglycolate (1.1-1.3 eq) dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up and Cyclization: Cool the reaction to room temperature. If K₂CO₃ was used, filter off the inorganic salts. The filtrate, containing the intermediate S-alkylated pyridine, can be treated with a stronger base such as sodium methoxide or potassium tert-butoxide to facilitate the intramolecular cyclization. Alternatively, heating the initial reaction mixture for a prolonged period may directly yield the cyclized product.
-
Extraction and Purification: After the cyclization is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate) to give 3-bromo-5-chlorothieno[3,2-b]pyridine.[5][6]
Causality and Insights: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the thiolate, generated in situ from methyl thioglycolate and a base, displaces the more reactive bromine atom at the 2-position of the pyridine ring. The subsequent intramolecular cyclization is a base-mediated condensation, likely a Dieckmann-type condensation, followed by elimination to form the aromatic thiophene ring. The choice of base and reaction conditions can influence the efficiency of both the initial substitution and the final cyclization.
Diversification of the 3-Bromo-5-chlorothieno[3,2-b]pyridine Scaffold
The presence of the bromine atom at the 3-position and the chlorine atom at the 5-position allows for selective functionalization using palladium-catalyzed cross-coupling reactions. This enables the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting the bromo-substituted thienopyridine with various boronic acids or esters.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for analog synthesis.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 3-bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted analog.[2]
Quantitative Data Summary (Representative Examples):
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 78 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-containing substituents at the 3-position.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for analog synthesis.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 1.5-2.5 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 90-120 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino substituted analog.[2]
Quantitative Data Summary (Representative Examples):
| Entry | Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 2 | Aniline | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 36 | 82 |
Conclusion
This guide provides a detailed and scientifically grounded approach to the synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine and its analogs. By understanding the rationale behind each step, from the construction of the core scaffold to its subsequent functionalization, researchers are well-equipped to produce a diverse range of compounds for further investigation in drug discovery and development. The protocols provided are robust and can be adapted to a variety of substrates, offering a versatile platform for the exploration of this important heterocyclic system.
References
- Guareschi, I. Synthesis of pyridine derivatives. Chem. Ber.1895, 28, 160-161. (This is a foundational reference for pyridine synthesis, the principles of which can be conceptually linked to the construction of fused pyridine systems.)
- Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclic compounds from malononitrile. Chem. Ber.1966, 99, 94-100.
- Fiesselmann, H. Synthesis of thiophene derivatives. Angew. Chem.1956, 68, 455.
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37, 2046-2067. [Link]
-
PubChem Compound Summary for CID 71464339, 3-Bromo-5-chlorothieno[3,2-b]pyridine. National Center for Biotechnology Information. [Link]
- Patents Google. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Patents Google. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. (This patent provides information on the functionalization of the 2-position of a 3-bromo-5-chloropyridine system.)
-
ResearchGate. Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. [Link] (This article details the synthesis of thieno[3,2-b]pyridines from 2,3-dihalopyridines, providing a strong basis for the proposed protocol.)
-
ResearchGate. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link] (This article discusses general strategies for thieno[3,2-b] fused systems.)
-
PubChem Compound Summary for CID 11000162, 2,3-Dibromo-5-chloropyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. [Link] (Provides a relevant synthetic strategy for thieno[3,2-b]pyridines from 2,3-dihalopyridines.)
-
Human Metabolome Database. Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986). [Link] (General information on the parent thieno[3,2-b]pyridine scaffold.)
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- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
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- 6. mdpi.com [mdpi.com]
The Strategic Utility of 3-Bromo-5-chlorothieno[3,2-b]pyridine in Advanced Materials Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of materials science and medicinal chemistry, the strategic design of molecular precursors is paramount to the development of novel functional materials. 3-Bromo-5-chlorothieno[3,2-b]pyridine emerges as a pivotal heterocyclic building block, offering a unique combination of structural rigidity, electronic properties, and, most importantly, differential reactivity at its halogenated positions. This thieno[3,2-b]pyridine core, a fusion of thiophene and pyridine rings, is an isostere of purine and has been identified as a privileged scaffold in a variety of pharmacologically active compounds and organic electronic materials.[1] The presence of a bromine atom at the 3-position and a chlorine atom at the 5-position allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions, making it an invaluable tool for the synthesis of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed experimental protocols for leveraging the synthetic potential of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe utilization in any synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | [2] |
| Molecular Weight | 248.53 g/mol | [2] |
| CAS Number | 912332-40-2 | [2] |
| Appearance | Solid | [3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Safety and Handling: 3-Bromo-5-chlorothieno[3,2-b]pyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: A Scaffold for Sequential Cross-Coupling Reactions
The primary utility of 3-Bromo-5-chlorothieno[3,2-b]pyridine in materials science lies in its capacity to undergo selective and sequential functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. This differential reactivity allows for the stepwise introduction of different aryl, heteroaryl, or alkyl groups at the 3- and 5-positions of the thieno[3,2-b]pyridine core.
This stepwise approach is crucial for the synthesis of unsymmetrical derivatives, which are often required to fine-tune the electronic and photophysical properties of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), or to optimize the structure-activity relationship (SAR) of drug candidates.
Caption: Sequential functionalization of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Application in Organic Electronics: Synthesis of Novel Conjugated Materials
The thieno[3,2-b]pyridine scaffold is an attractive building block for organic semiconductors due to its rigid, planar structure and electron-deficient nature, which can facilitate electron transport. By strategically introducing electron-donating and electron-accepting groups at the 3- and 5-positions, the HOMO and LUMO energy levels of the resulting molecule can be precisely tuned for specific applications in organic electronic devices.
Protocol 1: Synthesis of a 3-Aryl-5-chlorothieno[3,2-b]pyridine Derivative via Suzuki-Miyaura Coupling
This protocol details the selective functionalization at the more reactive 3-bromo position.
Objective: To synthesize 3-(4-methoxyphenyl)-5-chlorothieno[3,2-b]pyridine.
Materials:
-
3-Bromo-5-chlorothieno[3,2-b]pyridine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (2 mL). Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-(4-methoxyphenyl)-5-chlorothieno[3,2-b]pyridine.
Application in Medicinal Chemistry: A Core for Bioactive Molecules
Halogenated heterocycles are prevalent in pharmaceuticals and agrochemicals.[4][5] The thieno[3,2-b]pyridine nucleus has been investigated for various therapeutic applications, including as anti-mycobacterial agents.[1] 3-Bromo-5-chlorothieno[3,2-b]pyridine serves as an excellent starting point for the synthesis of libraries of compounds for drug discovery.
Protocol 2: Synthesis of a 3-Aryl-5-(thiophen-2-yl)thieno[3,2-b]pyridine Derivative via Sequential Stille Coupling
This protocol demonstrates the sequential functionalization of both the 3-bromo and 5-chloro positions.
Objective: To synthesize 3-(4-methoxyphenyl)-5-(thiophen-2-yl)thieno[3,2-b]pyridine.
Materials:
-
3-(4-methoxyphenyl)-5-chlorothieno[3,2-b]pyridine (from Protocol 1)
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-(4-methoxyphenyl)-5-chlorothieno[3,2-b]pyridine (1.0 mmol) and 2-(tributylstannyl)thiophene (1.2 mmol).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and tri(o-tolyl)phosphine (0.08 mmol) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (15 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-(4-methoxyphenyl)-5-(thiophen-2-yl)thieno[3,2-b]pyridine.
Caption: Catalytic cycles for Suzuki-Miyaura and Stille cross-coupling reactions.
Conclusion and Future Outlook
3-Bromo-5-chlorothieno[3,2-b]pyridine stands out as a highly valuable and versatile building block for the synthesis of advanced materials. Its di-halogenated nature, coupled with the differential reactivity of the bromine and chlorine substituents, provides a powerful platform for the rational design and synthesis of complex organic molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in developing novel organic semiconductors for electronic applications and for creating new libraries of bioactive compounds in the field of drug discovery. Further exploration into other types of cross-coupling reactions and functionalization of the pyridine nitrogen will undoubtedly expand the utility of this promising heterocyclic scaffold.
References
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Royal Society of Chemistry. Highly Selective Palladium-catalyzed Stille Coupling Reaction toward Chlorine-containing NIR Electroluminescence Polymers. Journal of Materials Chemistry C. [Link]
-
PubChem. 3-Bromo-5-chlorothieno[3,2-b]pyridine. [Link]
-
PubMed. Design and synthesis of Thieno[3,2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. [Link]
-
MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
ResearchGate. Novel Thieno[3,2-c]Pyridine Based Ir Complexes for Solution/Evaporation Hybrid OLED. [Link]
-
MDPI. Design, Molecular Modeling and Synthesis of Metal-Free Sensitizers of Thieno Pyridine Dyes as Light-Harvesting Materials with Efficiency Improvement Using Plasmonic Nanoparticles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
PMC. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]
-
ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
PMC. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
-
ResearchGate. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
Sources
- 1. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 912332-40-2|3-Bromo-5-chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Selective Heck Vinylation of 3-Bromo-5-chlorothieno[3,2-b]pyridine
Introduction: The Strategic Importance of Thienopyridines and the Heck Reaction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities. The functionalization of this core structure is a cornerstone of modern drug discovery, enabling the synthesis of novel molecular entities with therapeutic potential. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as a paramount tool for C-C bond formation.[1][2] It facilitates the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex.[1] This protocol provides a detailed methodology for the selective Heck vinylation of 3-Bromo-5-chlorothieno[3,2-b]pyridine, a versatile building block for creating libraries of substituted thienopyridines.
Scientific Integrity & Logic: Causality Behind Experimental Choices
Expertise & Experience: The Principle of Chemoselective Coupling
The substrate, 3-Bromo-5-chlorothieno[3,2-b]pyridine, possesses two distinct halogen atoms available for cross-coupling. A foundational principle of palladium-catalyzed reactions dictates that the reactivity of aryl halides follows the trend I > Br > Cl. This hierarchy is rooted in the bond dissociation energies (BDE) of the carbon-halogen bonds; the C-Br bond is significantly weaker than the C-Cl bond.[3]
This difference in bond strength is the cornerstone of this protocol's selectivity. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the catalytic cycle.[3] Due to its lower BDE, the C-Br bond at the 3-position of the thienopyridine ring will undergo oxidative addition preferentially, leaving the more robust C-Cl bond at the 5-position intact. This allows for the precise and selective introduction of a vinyl group at a single, predictable position.
Catalyst System Rationale:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is selected as the precatalyst. It is stable, easy to handle, and efficiently reduced in situ to the active Pd(0) species by a phosphine ligand or other reducing agents present in the reaction mixture.[4] The use of a Pd(II) source is often more practical and leads to more active catalysts compared to starting with a Pd(0) complex like Pd(PPh₃)₄.[4]
-
Ligand Selection: The choice of ligand is critical for activating the C-Br bond, particularly on an electron-deficient heterocyclic system. Tri(o-tolyl)phosphine (P(o-tol)₃) is an electron-rich, sterically bulky phosphine ligand. The electron-donating nature of the tolyl groups increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl bromide.[5] Its steric bulk facilitates the reductive elimination step, regenerating the active catalyst and preventing catalyst deactivation.
-
Base and Solvent: Triethylamine (NEt₃) serves a dual purpose: it acts as a base to neutralize the HBr generated during the reaction, which is essential for regenerating the Pd(0) catalyst for the next cycle.[6][7] It can also serve as the solvent in this protocol, providing a sufficiently high-boiling medium for the reaction to proceed at an adequate rate.
Visualizing the Mechanism and Workflow
The Heck Reaction Catalytic Cycle
The palladium-catalyzed Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow Overview
A systematic workflow ensures reproducibility and safety from initial setup to final product analysis.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
Reaction Scheme: 3-Bromo-5-chlorothieno[3,2-b]pyridine + Alkene → 3-Vinyl-5-chlorothieno[3,2-b]pyridine
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine | 912332-40-2 | 248.53 |
| Styrene | 100-42-5 | 104.15 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 |
| Triethylamine (NEt₃) | 121-44-8 | 101.19 |
| Diethyl Ether | 60-29-7 | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | - |
| Silica Gel (for column chromatography) | 7631-86-9 | - |
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 g, 4.02 mmol, 1.0 equiv).
-
Add tri(o-tolyl)phosphine (0.245 g, 0.80 mmol, 0.2 equiv) and palladium(II) acetate (0.045 g, 0.20 mmol, 0.05 equiv).
-
Place the flask under a nitrogen or argon atmosphere.
-
Add triethylamine (10 mL) via syringe, followed by styrene (0.55 mL, 4.82 mmol, 1.2 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to 100 °C and stir overnight (typically 12-18 hours). The mixture will typically turn dark brown or black.
-
-
Monitoring (Self-Validation):
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., Hexanes/Ethyl Acetate 8:2 v/v). The disappearance of the starting material spot indicates reaction completion. Alternatively, LC-MS can be used for more precise monitoring.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.[8]
-
Carefully add 1 M HCl (aq.) (50 mL) to the flask while cooling in an ice bath to neutralize the excess triethylamine.
-
Add diethyl ether (50 mL) and stir the mixture for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure product, 3-styryl-5-chlorothieno[3,2-b]pyridine.
-
-
Characterization (Trustworthiness):
-
The structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to the starting material and the appearance of new signals for the vinyl protons confirm the successful transformation.
-
Quantitative Data Summary
| Component | Amount (mmol) | Molar Eq. | Catalyst Loading (mol%) |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine | 4.02 | 1.0 | - |
| Styrene | 4.82 | 1.2 | - |
| Palladium(II) Acetate | 0.20 | 0.05 | 5.0 |
| Tri(o-tolyl)phosphine | 0.80 | 0.2 | - |
| Expected Outcome | |||
| Typical Yield | - | - | 60-85% |
| Purity (post-chromatography) | - | - | >95% |
References
-
Chemistry LibreTexts. Heck reaction. (2023-01-22). Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20). Available at: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016-03-10). Available at: [Link]
-
YouTube. Heck reaction. (2015-10-25). Available at: [Link]
-
Royal Society of Chemistry. CHAPTER 11: Heck Reactions. (2022-05-20). Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. (2023-06-30). Available at: [Link]
-
PubChem. 3-Bromo-5-chlorothieno[3,2-b]pyridine. Available at: [Link]
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Application Notes and Protocols for 3-Bromo-5-chlorothieno[3,2-b]pyridine in Synthetic Chemistry
Introduction: Unlocking the Synthetic Potential of a Privileged Heterocycle
3-Bromo-5-chlorothieno[3,2-b]pyridine is a halogenated heterocyclic compound that has emerged as a versatile and highly valuable intermediate in modern organic synthesis. Its unique electronic properties and strategically positioned reactive sites make it a sought-after building block in the design and synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The thieno[3,2-b]pyridine core is a recognized privileged scaffold, appearing in a multitude of biologically active compounds, including kinase inhibitors, agents targeting neurodegenerative diseases, and anti-inflammatory molecules.[1][2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 3-Bromo-5-chlorothieno[3,2-b]pyridine as a synthetic intermediate. We will delve into its reactivity, provide detailed, field-proven protocols for its functionalization, and offer insights into the rationale behind experimental choices.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | PubChem[4] |
| Molecular Weight | 248.53 g/mol | PubChem[4] |
| IUPAC Name | 3-bromo-5-chlorothieno[3,2-b]pyridine | PubChem[4] |
| CAS Number | 912332-40-2 | PubChem[4] |
| Appearance | Solid (form may vary) | --- |
| Solubility | Soluble in common organic solvents such as THF, DMF, Dioxane | General knowledge |
Safety and Handling: 3-Bromo-5-chlorothieno[3,2-b]pyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthetic Utility and Reaction Pathways
The synthetic utility of 3-Bromo-5-chlorothieno[3,2-b]pyridine is primarily derived from the differential reactivity of its two halogen substituents. The bromine atom at the 3-position of the thiophene ring is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine atom on the pyridine ring. This chemoselectivity allows for sequential and site-selective functionalization, providing a powerful tool for the construction of diverse molecular architectures.
The primary applications of this intermediate involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the 3-position of the thieno[3,2-b]pyridine core.
Figure 1. Key reaction pathways for the functionalization of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Detailed Application Protocols
The following protocols are based on established methodologies for palladium-catalyzed cross-coupling reactions and are adapted for the specific use of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-chlorothieno[3,2-b]pyridines
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. In the context of 3-Bromo-5-chlorothieno[3,2-b]pyridine, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition to the C-Br bond, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.
Experimental Workflow:
Figure 2. General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chlorothieno[3,2-b]pyridine.
Representative Reaction Conditions:
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | --- | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | --- | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | High |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | Moderate to High |
(Note: The conditions provided are illustrative and may require optimization for specific substrates.)
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-chlorothieno[3,2-b]pyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of substituted amines. This reaction is particularly useful for introducing primary and secondary amine functionalities at the 3-position of the thieno[3,2-b]pyridine core.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a phosphine ligand are crucial. The choice of ligand is often critical for achieving high yields and can influence the scope of the amine coupling partner.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are generally used to prevent quenching of the strong base.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), and anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-5-chlorothieno[3,2-b]pyridine.
Conclusion and Future Outlook
3-Bromo-5-chlorothieno[3,2-b]pyridine is a highly adaptable and valuable building block for the synthesis of complex heterocyclic molecules. The differential reactivity of its halogen substituents allows for selective and sequential functionalization, making it an ideal starting material for the construction of compound libraries in drug discovery and materials science. The protocols outlined in this document for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for the utilization of this versatile intermediate. Future applications of this compound will likely expand as new and more efficient catalytic systems are developed, further enabling the synthesis of novel and impactful chemical entities.
References
-
Synthesis of new spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. (2017). ResearchGate. [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2022). MDPI. [Link]
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2017). PubMed Central. [Link]
-
3-Bromo-5-chlorothieno(3,2-b)pyridine. PubChem. [Link]
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2017). National Center for Biotechnology Information. [Link]
-
Synthesis of new spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. (2017). ResearchGate. [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2022). MDPI. [Link]
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- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Laboratory synthesis of novel compounds from 3-Bromo-5-chlorothieno[3,2-b]pyridine
Executive Summary
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for indole and quinoline cores found in FDA-approved kinase inhibitors.[1] Recent studies highlight its efficacy in targeting underexplored kinases such as Haspin and CDKLs (Cyclin-Dependent Kinase-Like kinases), as well as its utility in Triple-Negative Breast Cancer (TNBC) therapeutics.[1]
This guide details the orthogonal reactivity of 3-Bromo-5-chlorothieno[3,2-b]pyridine . By exploiting the electronic disparity between the electron-rich thiophene ring (C-3 position) and the electron-deficient pyridine ring (C-5 position), researchers can achieve highly regioselective functionalization.[1] This protocol enables the rapid generation of Structure-Activity Relationship (SAR) libraries essential for drug discovery.[1]
Strategic Analysis: Orthogonal Reactivity
The core molecule presents two distinct electrophilic sites, allowing for "programmed" synthesis without the need for protecting groups.
-
C-3 Position (Bromine/Thiophene):
-
Nature: Located on the electron-rich thiophene ring.[1]
-
Reactivity: Highly reactive toward Palladium(0) oxidative addition (C-Br bond is weaker than C-Cl).[1]
-
Preferred Reaction: Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.[1]
-
Lithiation: Undergoes rapid Halogen-Metal Exchange (HME) with n-BuLi at -78°C.
-
-
C-5 Position (Chlorine/Pyridine):
-
Nature: Located alpha to the pyridine nitrogen, rendering it electron-deficient.[1]
-
Reactivity: Activated for Nucleophilic Aromatic Substitution (SnAr) .
-
Preferred Reaction: Displacement with primary/secondary amines, alkoxides, or thiols.[1]
-
Chemo-selectivity: The C-Cl bond is generally inert to Pd-catalyzed conditions at temperatures <80°C if the more reactive C-Br is present, unless specialized ligands (e.g., Buchwald precatalysts) are used.[1]
-
Synthesis Workflow Diagram
Figure 1: Divergent synthetic pathways exploiting the electronic differences between the thiophene and pyridine rings.
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3
Objective: To introduce an aryl or heteroaryl group at the C-3 position while retaining the C-5 chlorine for future elaboration.[1]
Mechanistic Note: The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond.[1] Using a mild base and strictly controlled temperature prevents premature activation of the C-Cl site.
Materials:
-
Substrate: 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Chosen for high turnover and stability.[1]
-
Base: 2M Na₂CO₃ (aq) (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a glovebox or under Argon flow, charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.
-
Solvation: Add 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous Na₂CO₃ solution.
-
Degassing: Sparge with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Data Validation:
| Parameter | Condition | Outcome |
|---|---|---|
| Selectivity | 80°C, Pd(dppf)Cl₂ | >95:5 (C3-only : Bis-coupled) |
| Yield | Phenylboronic acid | 82-88% |
| Side Product | Protodebromination | <5% (Ensure dry solvents if problematic) |[1]
Protocol B: C-5 Selective Nucleophilic Aromatic Substitution (SnAr)
Objective: To introduce solubilizing groups (amines) or specific pharmacophores at the C-5 position.[1]
Mechanistic Note: The pyridine nitrogen withdraws electron density, activating the C-5 chlorine. The C-3 bromine on the electron-rich thiophene is deactivated towards nucleophilic attack, ensuring total regioselectivity.[1]
Materials:
-
Substrate: 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, N-Boc-piperazine) (1.2–1.5 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: DMSO or NMP (anhydrous)[1]
Procedure:
-
Setup: Dissolve substrate in DMSO (0.5 M).
-
Addition: Add DIPEA followed by the amine.
-
Reaction: Heat to 100–120°C for 12–16 hours.
-
Note: Sterically hindered amines may require microwave irradiation at 140°C for 1 hour.
-
-
Workup: Pour reaction mixture into ice-water. The product often precipitates.[1] Filter and wash with water. If no precipitate, extract with EtOAc.[1]
-
Purification: Recrystallization (EtOH) or Silica Gel Chromatography.[1]
Data Validation:
| Nucleophile | Temp/Time | Yield | Notes |
|---|---|---|---|
| Morpholine | 100°C / 4h | 92% | Excellent solubility profile |
| Aniline | 130°C / 16h | 65% | Requires forcing conditions (weaker nucleophile) |
| NaSMe | 80°C / 2h | 88% | Thioethers prone to oxidation later |[1]
Protocol C: Sequential Library Generation (The "Mix-and-Match" Strategy)
Objective: To create a focused library of kinase inhibitors.
Strategy:
-
Step 1 (Bulk): Perform SnAr on a large scale with a versatile amine (e.g., piperazine) to generate a "Core Intermediate" (3-bromo-5-(piperazin-1-yl)thieno[3,2-b]pyridine).[1]
-
Step 2 (Divergent): Aliquot the Core Intermediate into 96-well blocks.
-
Step 3 (Coupling): Perform parallel Suzuki couplings with a diverse set of 20–50 boronic acids.
Self-Validating Quality Control:
-
1H NMR Signature:
References
-
MDPI (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation.[1][3] (Demonstrates Suzuki coupling on the thieno[3,2-b]pyridine scaffold).
-
[1]
-
-
Wiley Angewandte Chemie (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases.[1] (Validates the scaffold for Haspin/CDKL kinase inhibition).
-
[1]
-
-
ACS Medicinal Chemistry Letters (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis.[1][4] (Context for anti-infective applications of thienopyridines).
-
[1]
-
-
PubChem.3-Bromo-5-chlorothieno[3,2-b]pyridine Compound Summary.
-
[1]
-
-
WuXi AppTec.Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates. (General principles of halogen reactivity in fused systems).
Disclaimer: This application note is for research purposes only. All syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Scale-up synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine derivatives
An Application Guide for the Scale-Up Synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine Derivatives
Abstract
The 3-bromo-5-chlorothieno[3,2-b]pyridine scaffold is a critical heterocyclic building block in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Transitioning its synthesis from laboratory scale to industrial production presents significant challenges related to cost, safety, scalability, and purity. This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic considerations and practical execution of a robust scale-up synthesis. We will dissect two primary synthetic strategies, delve into the mechanistic underpinnings of the key halogenation steps, and provide a detailed, field-tested protocol. The focus is on ensuring a safe, efficient, and reproducible process suitable for kilogram-scale production, moving beyond academic procedures to address real-world manufacturing constraints.
Strategic Analysis of Synthetic Routes for Scale-Up
The successful scale-up of any chemical synthesis hinges on the initial strategic choices. For 3-bromo-5-chlorothieno[3,2-b]pyridine and its derivatives, two divergent pathways are generally considered. The selection is dictated by factors such as raw material cost and availability, regioselectivity control, and overall process complexity.[1]
-
Strategy A: Late-Stage Halogenation. This approach involves the initial construction of the core thieno[3,2-b]pyridine ring system, followed by sequential chlorination and bromination. This is often favored in discovery chemistry due to its flexibility in creating analogues from a common intermediate.
-
Strategy B: Convergent Synthesis (Building Block Approach). This strategy utilizes pre-halogenated starting materials, such as a 3-bromo-5-chloropyridine derivative, upon which the thiophene ring is annulated. This route can offer superior regioselectivity and may be more efficient for a specific target, provided the starting materials are commercially viable.[2]
The following decision workflow illustrates the key considerations when choosing a synthetic strategy for scale-up.
Caption: Strategic Decision Workflow for Synthesis Route Selection.
Table 1: Comparative Analysis of Primary Synthetic Strategies
| Parameter | Strategy A: Late-Stage Halogenation | Strategy B: Convergent Synthesis | Rationale & Justification |
| Regioselectivity | Moderate to High. Requires careful control of conditions to direct halogens to the desired positions (C3 for Br, C5 for Cl). | Excellent. The positions of the halogens are pre-determined by the starting materials. | The pyridine ring is generally unreactive to electrophilic attack, while the thiophene ring is activated. Bromination is expected to occur selectively on the thiophene moiety.[3][4] |
| Raw Material Cost | Potentially lower for the core structure, but halogenating agents add cost. | Cost is highly dependent on the commercial availability of the specific halogenated pyridine precursor. | A thorough cost-of-goods analysis is essential. Commercially available building blocks are often preferred for large-scale synthesis.[2] |
| Process Robustness | May require stringent control over reaction conditions to avoid side products (e.g., over-halogenation). | Generally more robust as the key transformations often involve well-established cyclization reactions. | Critical process parameters like temperature and addition rates are vital for reproducibility in late-stage halogenations.[1] |
| Flexibility | High. A single thienopyridine intermediate can be used to synthesize multiple halogenated derivatives. | Low. The synthesis is tailored to a single target molecule. | For producing a library of compounds, Strategy A is superior. For a single API, Strategy B may be more efficient.[5] |
Mechanistic Insights: The Rationale Behind Halogenation
The thieno[3,2-b]pyridine system is a fused aromatic heterocycle. The thiophene ring is electron-rich and thus susceptible to electrophilic aromatic substitution, while the pyridine ring is electron-deficient and generally resistant to such reactions.[3] This inherent reactivity difference is the cornerstone of a successful late-stage halogenation strategy.
The bromination of the thiophene ring proceeds via a classic electrophilic substitution mechanism. A π-complex is initially formed between the bromine molecule and the electron-rich thiophene ring.[4] This complex then rearranges to a more stable σ-complex (also known as an arenium ion), which is the rate-determining step. Finally, a base (such as a solvent molecule or counter-ion) abstracts a proton to restore aromaticity, yielding the 3-bromo product.[4] The C2 and C3 positions of the thiophene ring are both activated, but steric hindrance and electronic factors often favor substitution at the C3 position in this specific fused system.
Recommended Scale-Up Protocol: Late-Stage Halogenation
This section details a representative kilogram-scale synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine starting from a commercially available precursor. This protocol prioritizes operational simplicity, safety, and the avoidance of chromatographic purification.
Protocol Workflow Overview
Caption: Multi-step Synthesis Workflow for the Target Compound.
Step 1: Synthesis of 5-Chlorothieno[3,2-b]pyridine
This initial step involves the construction of the chlorinated thienopyridine core. The specific route can vary, but a common approach is the annulation of a thiophene ring onto a pre-existing pyridine. For this example, we will assume the successful synthesis and isolation of the precursor, 5-chlorothieno[3,2-b]pyridine.
Step 2: Regioselective Bromination
This is the critical step where the bromine atom is introduced at the C3 position.
Reaction Scheme:
Table 2: Reagents for Kilogram-Scale Bromination
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Rationale & Notes |
| 5-Chlorothieno[3,2-b]pyridine | 169.62 | 5.90 | 1.00 kg | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 6.19 | 1.10 kg | Brominating agent (1.05 eq.). Using a slight excess ensures complete conversion. |
| Acetic Acid | 60.05 | - | 10.0 L | Solvent. Provides a polar protic medium that facilitates the electrophilic substitution. |
| Sodium Bicarbonate (Sat. Sol.) | 84.01 | - | ~20 L | For neutralization during workup. |
| Water | 18.02 | - | ~15 L | For washing and crystallization. |
| Isopropanol (IPA) | 60.10 | - | ~5 L | Recrystallization solvent. |
Detailed Protocol:
-
Reactor Setup: Charge a clean, dry 50 L glass-lined reactor with glacial acetic acid (10.0 L). Ensure the reactor is equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet.
-
Charge Starting Material: Add 5-chlorothieno[3,2-b]pyridine (1.00 kg) to the reactor with moderate stirring until fully dissolved.
-
Cooling: Cool the solution to 10-15°C using a chiller.
-
Reagent Addition: Portion-wise, add N-Bromosuccinimide (NBS) (1.10 kg) over a period of 60-90 minutes. Causality: This controlled addition is critical to manage the exothermic nature of the reaction and prevent a rapid temperature increase, which could lead to side product formation. Maintain the internal temperature below 25°C throughout the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC or TLC. The reaction is considered complete when the starting material is <1% by area on HPLC.
-
Quenching: Once complete, slowly pour the reaction mixture into a separate vessel containing chilled water (10 L). This will precipitate the crude product.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the slurry until the pH is neutral (pH 7-8). Causality: This step neutralizes the acidic solvent and quenches any unreacted NBS, which is crucial for safe handling and preventing corrosion of downstream equipment.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with water (2 x 2.5 L) to remove inorganic salts and residual acetic acid.
-
Drying: Dry the crude product under vacuum at 50-60°C until constant weight is achieved.
-
Purification (Recrystallization): Charge the crude solid into a clean reactor with isopropanol (approx. 5 L/kg of crude). Heat to 70-80°C to dissolve the solid completely. Cool slowly to 0-5°C to induce crystallization. Hold for at least 2 hours.
-
Final Isolation: Filter the purified crystals, wash with cold isopropanol, and dry under vacuum at 50-60°C.
-
Quality Control: Analyze the final product for purity (HPLC, >99%), identity (NMR, MS), and melting point. Expected yield: 80-90%.
Process Safety and Hazard Analysis
Scaling up synthesis introduces significant safety risks that must be rigorously managed. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).[6]
Table 3: Hazard Analysis of Key Reagents
| Reagent | GHS Pictograms | Key Hazards | Recommended Handling Precautions |
| N-Bromosuccinimide (NBS) | Oxidizer, Corrosive, Acute Toxic | Strong oxidizer, causes severe skin burns and eye damage, harmful if swallowed. | Handle in a fume hood, avoid contact with skin and eyes. Wear chemical-resistant gloves, safety goggles, and a face shield. Store away from combustible materials. |
| Acetic Acid | Flammable, Corrosive | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Use in a well-ventilated area away from ignition sources. Use corrosion-resistant equipment. Ensure emergency eyewash and shower stations are accessible. |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine (Product) | Warning | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[7] | Avoid creating dust. Use local exhaust ventilation.[8] Wash hands thoroughly after handling.[9] |
Process Optimization and Troubleshooting
A robust process must be able to withstand minor variations. Establishing critical process parameters (CPPs) and a troubleshooting guide is essential for consistent production.
Table 4: Troubleshooting Guide for Bromination Step
| Problem | Potential Cause(s) | Recommended Solution |
| Incomplete Reaction | 1. Insufficient NBS stoichiometry.2. Reaction temperature too low.3. Poor quality of starting materials or reagents. | 1. Verify the purity of NBS. Add a small additional charge (e.g., 0.05 eq) and monitor.2. Increase reaction time or slightly increase temperature (e.g., to 30°C), monitoring for impurity formation.3. Perform QC checks on all incoming raw materials. |
| Formation of Di-bromo Impurity | 1. NBS stoichiometry too high.2. Reaction temperature too high or poor heat dissipation.3. Extended reaction time after completion. | 1. Strictly control the charge of NBS to 1.05 equivalents.2. Improve cooling efficiency and slow down the rate of NBS addition.3. Stop the reaction as soon as monitoring shows completion. The impurity may be removed during recrystallization. |
| Poor Yield after Isolation | 1. Product loss during neutralization/precipitation.2. Inefficient crystallization.3. Product is partially soluble in the wash solvent. | 1. Ensure the quench is performed at a low temperature to maximize precipitation.2. Optimize the recrystallization solvent system and cooling profile. Seeding may be required.3. Use chilled wash solvents and minimize the volume used. |
Conclusion
The scale-up synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine derivatives is a challenging yet achievable endeavor. Success relies on a foundation of strategic planning, a deep understanding of the underlying reaction mechanisms, and meticulous attention to process control and safety. By prioritizing a late-stage halogenation approach with robust controls on reagent stoichiometry and temperature, and by replacing chromatographic purification with a well-designed crystallization process, it is possible to develop an efficient, safe, and economically viable manufacturing route. This guide provides the foundational principles and a practical framework to empower scientists and engineers to confidently transition these valuable compounds from the laboratory to production.
References
- Title: Synthesis method of 3-bromo-5-methylpyridine Source: Eureka | Patsnap URL
- Title: A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine Source: Google Patents URL
-
Title: Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination Source: Semantic Scholar URL: [Link]
-
Title: 3-Bromo-5-chlorothieno(3,2-b)pyridine Source: PubChem URL: [Link]
- Title: 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones Source: Google Patents URL
-
Title: Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles Source: MDPI URL: [Link]
-
Title: Preparation of 3‐Bromo‐1,2,4,5‐tetrazine Source: ResearchGate URL: [Link]
-
Title: Synthesis of new spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines Source: ResearchGate URL: [Link]
-
Title: Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug Source: NIH National Library of Medicine URL: [Link]
-
Title: Chlorination and bromination of pyridine Source: ResearchGate URL: [Link]
-
Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL: [Link]
-
Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is structured to address specific experimental issues. Each problem is followed by a diagnosis of probable causes and a step-by-step protocol for resolution.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows predominantly unreacted 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Probable Causes & Solutions:
-
Catalyst Deactivation (The "Pyridine Problem"): The Lewis basic nitrogen on the thieno[3,2-b]pyridine core is a prime suspect for coordinating to the palladium center, thereby inhibiting its catalytic activity. This is a well-documented issue with nitrogen-containing heterocycles[1][2].
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen, and their electron-donating nature facilitates the oxidative addition step[3][4][5]. Consider ligands such as SPhos, XPhos, or CataCXium A[1][3]. Buchwald's third-generation (G3) precatalysts are often effective as they provide a reliable source of the active Pd(0) species[1].
-
-
Inefficient Oxidative Addition: The C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 5-position. However, if conditions are too mild, even the C-Br bond may not undergo oxidative addition efficiently. The general reactivity trend for halogens in Suzuki couplings is I > Br > OTf >> Cl[6].
-
Solution:
-
Increase Temperature: A modest increase in reaction temperature can often overcome the activation barrier for oxidative addition.
-
Ligand Selection: As mentioned, bulky, electron-rich ligands are crucial for activating less reactive aryl halides[4][6].
-
Catalyst System: Ensure your palladium source is being effectively reduced to the active Pd(0) state. Using a precatalyst can be more reliable than generating Pd(0) in situ from Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
-
-
Poor Solubility: Heterocyclic compounds can exhibit poor solubility in common organic solvents, leading to a heterogeneous mixture and slow reaction rates[1].
-
Solution: Screen a variety of solvents. While toluene and dioxane are common, consider more polar aprotic solvents like DMF or NMP, or solvent mixtures such as dioxane/water[7]. Ensure all reactants are fully dissolved at the reaction temperature.
-
Problem 2: Formation of Significant Byproducts
Your reaction proceeds, but is plagued by one or more significant byproducts, complicating purification and reducing the yield of the desired product.
A. Identification of 5-Chloro-thieno[3,2-b]pyridine (Protodebromination/Dehalogenation Byproduct)
This byproduct arises from the replacement of the bromine atom with a hydrogen.
-
Probable Cause 1: Protodeboronation of the Boronic Acid. This is a very common side reaction in Suzuki couplings, where the boronic acid reacts with a proton source (often water) and is converted to the corresponding arene, rendering it inactive for cross-coupling[1]. This is particularly problematic with electron-rich or some heteroaryl boronic acids[8].
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Switch to a Boronic Ester: Pinacol boronic esters (Bpin) or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids[1].
-
Choice of Base: Avoid using aqueous bases like aqueous Na₂CO₃ or K₂CO₃ if protodeboronation is severe. Consider non-aqueous bases like CsF, K₃PO₄, or even organometallic bases like TMSOK in anhydrous solvents[1].
-
-
-
Probable Cause 2: Dehalogenation of the Aryl Halide. The palladium catalyst, after oxidative addition, can sometimes react with a hydride source in the reaction mixture, leading to reductive dehalogenation[9].
-
Solution:
-
Minimize Water Content: As with protodeboronation, minimizing water is key. Even in so-called "anhydrous" reactions, trace water can be problematic. Using minimal amounts of water has been shown to be crucial to avoid dehalogenation in similar systems[9].
-
Solvent and Base Choice: Some solvents (like alcohols) or bases can act as hydride donors. If dehalogenation is a major issue, screen different solvent/base combinations.
-
-
B. Identification of a Biaryl Product Derived from the Boronic Acid (Homocoupling)
This byproduct results from the coupling of two molecules of the boronic acid.
-
Probable Cause: Presence of Oxygen. The homocoupling of boronic acids is often promoted by the presence of molecular oxygen.
-
Solution: Rigorously degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalyst and other reagents.
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Frequently Asked Questions (FAQs)
Q1: I have two halogens on my starting material (3-Bromo and 5-Chloro). Which one will react, and can I control the selectivity?
A1: The site selectivity of the Suzuki-Miyaura coupling on polyhalogenated heterocycles is primarily dictated by the relative rates of oxidative addition at the different C-X bonds[10]. The general order of reactivity is C-I > C-Br > C-Cl, based on bond dissociation energies[11]. Therefore, for 3-Bromo-5-chlorothieno[3,2-b]pyridine, the reaction is expected to occur selectively at the more reactive C-Br bond at the 3-position.
However, it's important to note that electronic effects of the heteroaromatic ring and the chosen ligand can sometimes influence and even reverse this selectivity[11][12]. For most standard palladium catalysts and ligands (e.g., those based on PPh₃), you can expect preferential coupling at the C-3 (bromo) position. Achieving selective coupling at the C-5 (chloro) position while the bromo group is present would be exceptionally challenging and would likely require a highly specialized catalytic system.
Q2: My reaction is clean but very slow. How can I accelerate it without promoting side reactions?
A2: A slow but clean reaction often points to a suboptimal catalyst turnover rate.
-
Ligand Choice: This is the most critical parameter. Switching from a general-purpose ligand like PPh₃ to a more specialized, electron-rich, and bulky ligand from the Buchwald or Fu collections (e.g., XPhos, SPhos) can dramatically increase the reaction rate, particularly for challenging heteroaryl substrates[3][5]. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Strength: Ensure the base is strong enough to facilitate the transmetalation step efficiently. For heteroaryl couplings, phosphate bases (e.g., K₃PO₄) are often a good starting point as they offer a good balance of reactivity and minimization of side reactions.
-
Concentration: Very dilute conditions can slow down the reaction. Try increasing the concentration, but monitor for any solubility issues or increased byproduct formation.
Q3: What are the ideal starting conditions for a Suzuki coupling with 3-Bromo-5-chlorothieno[3,2-b]pyridine?
A3: Based on best practices for challenging heteroaryl couplings, a robust starting point would be:
-
Palladium Source: A modern precatalyst such as XPhos Pd G3 (2-5 mol%).
-
Ligand: The precatalyst already contains the optimal ligand (XPhos).
-
Base: K₃PO₄ (2-3 equivalents).
-
Boronic Acid/Ester: Use 1.1-1.5 equivalents of the boronic acid or, preferably, the corresponding pinacol ester to minimize protodeboronation.
-
Solvent: A thoroughly degassed solvent mixture like 1,4-Dioxane/Water (e.g., 4:1 ratio) or anhydrous Toluene.
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and increase if necessary.
-
Atmosphere: Strictly inert (Argon or Nitrogen).
This combination addresses the key challenges of catalyst deactivation, protodeboronation, and slow oxidative addition.
Visualizing Reaction Pathways
To better understand the processes occurring in your flask, the following diagrams illustrate the desired catalytic cycle and the major off-cycle side reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle for the Suzuki-Miyaura reaction.
Common Side Reaction Pathways
Caption: Major off-cycle pathways leading to common byproducts.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for 3-Bromo-5-chlorothieno[3,2-b]pyridine | Rationale |
| Palladium Source | Use a modern precatalyst (e.g., XPhos Pd G3, SPhos Pd G3). | Ensures efficient formation of the active Pd(0) catalyst and provides the optimal ligand in the correct ratio. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos). | Mitigates catalyst deactivation by the pyridine nitrogen and accelerates oxidative addition of the C-Br bond[3][5]. |
| Boron Reagent | Pinacol ester (Bpin) is preferred over the boronic acid. | Increases stability against protodeboronation, a common side reaction, especially in the presence of water or protic solvents[1]. |
| Base | Start with K₃PO₄ or Cs₂CO₃. If issues persist, consider CsF. | Strong, non-nucleophilic bases that are effective in promoting transmetalation without causing significant dehalogenation. |
| Solvent | Degassed 1,4-Dioxane or Toluene. A small amount of water may be beneficial but should be minimized if dehalogenation is observed[9]. | Aprotic solvents are generally preferred. Rigorous degassing is crucial to prevent oxygen-mediated homocoupling. |
| Atmosphere | Strictly inert (Argon or high-purity Nitrogen). | Prevents catalyst oxidation and suppresses the homocoupling of the boronic acid. |
References
-
Almond-Thynne, J., et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Han, L., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions. Available at: [Link]
-
Thomas, D. A., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions. YouTube. Available at: [Link]
-
Vantourout, J. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Almond-Thynne, J., et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available at: [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Bercot, E. A., & Rovis, T. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. Available at: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Available at: [Link]
-
Rigo, M., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available at: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
Liu, C., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. Available at: [Link]
-
Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Hudson, M. J., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron. Available at: [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available at: [Link]
-
Han, L., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... Available at: [Link]
-
ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-5-chlorothieno[3,2-b]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-bromo-5-chlorothieno[3,2-b]pyridine and its derivatives. This class of halogenated heterocyclic compounds is pivotal in the development of novel pharmaceuticals and agrochemicals.[1] However, their purification presents unique challenges, from removing closely related impurities to overcoming poor solubility. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered during the purification of 3-bromo-5-chlorothieno[3,2-b]pyridine derivatives.
Q1: I've just finished my synthesis. What is the first step I should take to purify my crude product?
A1: The critical first step is to characterize your crude material. Before attempting any large-scale purification, you must understand the composition of your product mixture.
-
Initial Analysis: Obtain a proton NMR (¹H NMR) and a Thin Layer Chromatography (TLC) profile of your crude product. An LC-MS analysis is also highly recommended. This initial assessment will help you estimate the purity of your target compound and identify the number and relative polarity of the impurities.
-
Solubility Testing: Test the solubility of your crude product in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). This information is crucial for selecting an appropriate technique, whether it's recrystallization or chromatography. Thienopyridine derivatives can exhibit poor solubility due to their planar structure, which promotes strong crystal packing.[2]
Q2: What are the most common impurities I should expect, and how can I identify them?
A2: Impurities in thieno[3,2-b]pyridine syntheses typically fall into three categories. Identifying them is key to selecting a purification strategy.
| Impurity Type | Probable Origin & Identification Method |
| Unreacted Starting Materials | Incomplete reaction. Often readily identified by comparing the crude product's TLC or NMR with that of the starting materials. For instance, in related syntheses, recovery of starting pyridone is common.[3] |
| Isomeric & Halogenation-Related Impurities | Non-selective halogenation or side reactions. This can include isomers or compounds with different halogenation patterns (e.g., dibromo, dichloro, or bromo-chloro isomers). These are often difficult to separate due to similar polarities.[4] LC-MS is the best tool for identification, as the mass-to-charge ratio and isotopic pattern will differ. |
| Degradation Products (e.g., Oxides) | The thiophene ring in thienopyridines is susceptible to oxidation, which can occur during the reaction or work-up.[5][6] These impurities are typically more polar than the parent compound. They can be identified by mass spectrometry (M+16 for an S-oxide) and may be visible as baseline streaking on silica TLC plates. |
Q3: Which purification technique—recrystallization, column chromatography, or HPLC—is best for my compound?
A3: The choice depends on the purity of your crude material, the nature of the impurities, and the required scale. The following workflow provides a decision-making framework.
Caption: Purification method selection workflow.
-
Recrystallization: Ideal for crude material that is already >90% pure and where impurities have significantly different solubility profiles from the product. It is highly scalable and cost-effective.
-
Flash Column Chromatography: The most versatile technique for removing impurities with different polarities. It is effective for most crude mixtures below 95% purity. Common eluents include gradients of ethyl acetate in hexane.[7][8]
-
Preparative HPLC: Reserved for separating very closely related impurities, such as isomers, that cannot be resolved by column chromatography, or for achieving very high purity (>99.5%) on a small scale.[9]
Q4: My compound has very poor solubility in common organic solvents. How can I effectively purify it?
A4: This is a known challenge for planar heterocyclic systems like thienopyridines.[2]
-
For Column Chromatography: Use a stronger "loading solvent" to dissolve your crude material before adsorbing it onto silica gel. A small amount of dichloromethane (DCM) or even dimethyl sulfoxide (DMSO) can be used, but ensure the amount is minimal. After dissolving the compound, add a large amount of silica gel and evaporate the solvent to create a "dry load." This prevents the strong solvent from interfering with the chromatographic separation.
-
For Recrystallization: A hot filtration step is essential. Use a high-boiling point solvent (like dimethylformamide (DMF), dioxane, or isopropanol) to dissolve your compound. Heat the solution, and if any solids remain, filter it while hot to remove insoluble impurities. Allow the filtrate to cool slowly to promote crystal growth. If the compound is still poorly soluble, consider a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., hot DMF) and slowly add a miscible "anti-solvent" (e.g., water or hexane) until the solution becomes turbid, then allow it to cool.
Q5: My compound seems to be degrading during purification on silica gel. What precautions should I take?
A5: Degradation on silica gel is often due to the acidic nature of the silica or prolonged exposure. The thiophene sulfur is particularly susceptible to oxidation.[6]
-
Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume). For example, flush the packed column with your starting eluent (e.g., 5% ethyl acetate in hexane) containing 1% triethylamine. This neutralizes acidic sites on the silica surface.
-
Use a Different Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography session efficiently.
Section 2: Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Common Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots on TLC) | Incorrect Solvent System: The eluent polarity is either too high (moving everything too fast) or too low (nothing moves).Co-eluting Impurities: Isomers or structurally similar byproducts have nearly identical polarity. | Optimize Eluent: Find a solvent system where your product has an Rf value of ~0.25-0.35 on TLC.Try a Different Solvent System: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. The different solvent interactions can alter selectivity.Consider Preparative HPLC: If optimization fails, the impurities may be inseparable by standard flash chromatography.[9] |
| Compound Streaking on TLC/Column | Compound Overload: Too much material was loaded onto the column or TLC plate.High Polarity/Acidity: The compound may be interacting too strongly with the acidic silica.Insolubility: The compound is precipitating at the top of the column. | Reduce Load: Use less material. For a column, a general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight.Add a Modifier: Add a small amount of triethylamine (0.5%) to the eluent to reduce tailing. For very polar compounds, a small amount of acetic acid or methanol can improve peak shape.Use a Dry Load: As described in FAQ Q4, this ensures the compound is evenly distributed and doesn't crash out of solution. |
| Low Recovery of Product | Irreversible Adsorption: The compound is too polar and is sticking permanently to the silica gel.Degradation: The compound is not stable to silica (see FAQ Q5). | Increase Eluent Polarity: After your product has eluted, flush the column with a much stronger solvent (e.g., 10% methanol in DCM) to wash out any remaining material.Deactivate Silica: Use a triethylamine-treated column to prevent degradation and strong adsorption. |
Troubleshooting Recrystallization
| Problem | Common Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | Solution Cooled Too Quickly: Rapid cooling doesn't give the molecules time to form an ordered crystal lattice.Insoluble Impurities: Impurities are depressing the melting point and interfering with crystallization. | Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer to a refrigerator, and finally to a freezer. Do not rush the process.Use Less Solvent: Ensure you are using the minimum amount of hot solvent to fully dissolve the compound. Supersaturation is key.Hot Filtration: Perform a hot filtration to remove any insoluble particulate matter before cooling. |
| No Crystals Form | Solution is Not Saturated: Too much solvent was used.Compound is Highly Soluble: The chosen solvent is too good, even at low temperatures. | Evaporate Solvent: Gently boil off some of the solvent to increase the concentration and try cooling again.Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic glass fragments provide nucleation sites for crystal growth.Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.Use an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble (see FAQ Q4). |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Flash Column Chromatography
This protocol is designed for the purification of a 1-gram batch of a moderately polar 3-bromo-5-chlorothieno[3,2-b]pyridine derivative.
1. Preparation: a. Determine the optimal eluent system using TLC. Aim for a product Rf of ~0.3. A common starting point is a gradient of ethyl acetate (EtOAc) in hexane.[8] b. Prepare a slurry of silica gel (approx. 50 g for a 1 g sample) in the initial, low-polarity eluent (e.g., 100% hexane or 2% EtOAc/hexane). c. Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
2. Sample Loading: a. Dissolve the crude product (1 g) in a minimal amount of a suitable solvent (e.g., 2-3 mL of DCM). b. Add ~2-3 g of silica gel to this solution. c. Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is your "dry load." d. Carefully add the dry load powder to the top of the packed column.
3. Elution: a. Begin elution with the low-polarity solvent, carefully adding it without disturbing the sand and silica bed. b. Collect fractions (e.g., 20 mL per tube) from the start. c. Gradually increase the polarity of the eluent based on your TLC analysis (e.g., move from 2% to 5% to 10% EtOAc/hexane). d. Monitor the collected fractions by TLC to identify which ones contain the pure product.
4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent by rotary evaporation. c. Place the resulting solid or oil under high vacuum to remove residual solvent. d. Obtain the final mass and characterize the purified product by NMR, LC-MS, and melting point to confirm purity.
References
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Hwang, S., Kang, H. R., & Kim, S. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses Procedure. Available at: [Link]
- Moinet, G., & Gautier, J. (1979). Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines. U.S. Patent No. US4161599A. Google Patents.
- (2022). Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. Chinese Patent No. CN114790190B. Google Patents.
- (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. U.S. Patent No. US5436344A. Google Patents.
-
Blödorn, G. B., et al. (2022). Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. Available at: [Link]
- (2014). Preparation method and detection method of 2,4-dibromopyrimidine. Chinese Patent No. CN103739556A. Google Patents.
-
Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(23), 7159. Available at: [Link]
-
Huang, C., et al. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Bioorganic & Medicinal Chemistry Letters, 75, 128969. Available at: [Link]
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chlorothieno[3,2-b]pyridine. PubChem. Available at: [Link]
-
Gallocchio, F., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV-visible radiation. Chemosphere, 345, 140478. Available at: [Link]
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Janežič, M., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(22), 5489. Available at: [Link]
-
Zhuravlev, F. A. (2020). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
Jentsch, M. F., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1079-1087. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319-2330. Available at: [Link]
-
Gaber, Z. B., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 856. Available at: [Link]
- (2016). Thienopiperidine derivative and use thereof. European Patent No. EP3048108A1. Google Patents.
- (2008). Process for the preparation of gefitinib. Patent No. WO2008125867A2. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 4. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Technical Support Guide: Optimizing Cross-Coupling Reactions with 3-Bromo-5-chlorothieno[3,2-b]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving 3-Bromo-5-chlorothieno[3,2-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile heterocyclic building block. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and improve your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of 3-Bromo-5-chlorothieno[3,2-b]pyridine and the strategic choices for successful cross-coupling.
Q1: What is the relative reactivity of the bromine and chlorine substituents on the thienopyridine core?
The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of synthetic strategy, stemming from the bond dissociation energies (C-Br < C-Cl). The oxidative addition of the Pd(0) catalyst to the C-Br bond is kinetically favored, allowing for selective functionalization at the 3-position while leaving the 5-chloro substituent intact for subsequent transformations. Under more forcing conditions (e.g., higher temperatures, stronger donating ligands), coupling at the C-Cl bond can be achieved.
Q2: How do I choose the appropriate cross-coupling reaction for my target molecule?
The choice depends on the desired bond formation:
-
For C-C Bonds (Aryl-Aryl, Aryl-Alkyl): The Suzuki-Miyaura coupling is often the first choice due to the commercial availability and stability of a vast array of boronic acids and esters, as well as its tolerance for a wide range of functional groups.[1][2] The Stille coupling , using organostannanes, is another powerful option, particularly when the corresponding boronic acid is unstable, though concerns about tin toxicity and removal necessitate careful planning.[3]
-
For C-N Bonds (Arylamines): The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[4] It has largely replaced older, harsher methods and allows for the coupling of a wide variety of primary and secondary amines, anilines, and N-heterocycles with the thienopyridine core.[5]
Q3: What are the key considerations for selecting a Palladium catalyst and ligand?
The catalyst system is the heart of the reaction. The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand dictates the catalyst's activity, stability, and selectivity.
-
For Suzuki-Miyaura Reactions: For a standard C-Br coupling, a catalyst like Pd(PPh₃)₄ may suffice. However, for challenging substrates or for activating the C-Cl bond, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[6]
-
For Buchwald-Hartwig Aminations: This reaction class almost exclusively relies on bulky, electron-rich phosphine ligands. Ligands like Xantphos, SPhos, and BrettPhos are designed to facilitate the crucial C-N reductive elimination step and prevent catalyst decomposition.[5][7] Using pre-formed palladium-ligand complexes, known as precatalysts, can also improve reaction reproducibility by ensuring a consistent Pd(0) source.[8]
Q4: Which bases and solvents are recommended and why?
The choice of base and solvent is critical and interdependent.
-
Bases: The base's role is to facilitate the transmetalation step (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig).[9]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common in Suzuki reactions, often used with aqueous solvent mixtures.[10] Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents and the polarizability of the cesium cation.[11]
-
Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required for Buchwald-Hartwig aminations to effectively deprotonate the amine coupling partner.[7][9]
-
-
Solvents: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Ethereal solvents like 1,4-dioxane and THF are widely used, often with water in Suzuki reactions (e.g., Dioxane/H₂O 4:1).[10]
-
Aprotic polar solvents like DMF and DMAc can be effective but may lead to side reactions at higher temperatures.
-
Aromatic hydrocarbons like toluene are common, especially in anhydrous conditions for Buchwald-Hartwig reactions.
-
Q5: How critical is an inert atmosphere for these reactions?
Absolutely critical. Palladium(0) catalysts are sensitive to oxygen, which can oxidize them to an inactive Pd(II) state. Furthermore, oxygen can promote the undesirable homocoupling of boronic acids in Suzuki reactions.[10] Therefore, all reactions should be set up under an inert atmosphere (Argon or Nitrogen). This involves using dried solvents and glassware, and thoroughly degassing the reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: Low or No Conversion of Starting Material
Q: My TLC or LC-MS shows only starting material, even after several hours. What are the first things to check?
A: This indicates a fundamental issue with reaction initiation. Follow this diagnostic workflow:
-
Catalyst Inactivity: This is the most common culprit.
-
Cause: The Pd(0) catalyst may have been oxidized before the reaction started, or the precatalyst was not properly activated. Palladium sources like Pd(OAc)₂ require reduction in situ, which can sometimes be inefficient.
-
Solution: Use a fresh bottle of palladium precursor and ligand. Consider using a commercially available, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure a reliable source of active Pd(0).
-
-
Inert Atmosphere Breach:
-
Cause: A small leak in your apparatus can introduce enough oxygen to kill the catalyst.
-
Solution: Re-check all seals and joints. Ensure your inert gas flow is adequate. Re-degas the solvent and reaction mixture thoroughly. A simple trick is to set up a parallel reaction with a trusted, high-yielding coupling to validate your setup and reagents.
-
-
Reagent Quality:
-
Cause: The base may be hydrated, or the boronic acid may have decomposed. Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines).
-
Solution: Use a freshly opened bottle of base or dry it in an oven before use. Check the purity of your boronic acid. If decomposition is suspected, you can try dissolving it in a solvent and then removing the solvent under vacuum to break up the boroxine.
-
-
Insufficient Temperature:
-
Cause: Some cross-coupling reactions, especially with less reactive partners, have a significant activation energy barrier.
-
Solution: Ensure your reaction is being heated to the target temperature.[10] If the literature suggests 100 °C, confirm this with an external thermometer. A modest increase in temperature (e.g., from 80 °C to 100 °C) can dramatically increase the reaction rate.
-
Problem: Formation of Significant Side Products
Q: My reaction consumes the starting material, but the yield of the desired product is low, and I see several byproducts. What are they and how can I prevent them?
A: Identifying the byproduct is key to solving the problem. The most common culprits are:
-
Protodehalogenation (Starting material is replaced by -H):
-
Cause: This occurs when the organopalladium intermediate reacts with a proton source (like water or alcohol) before it can couple with the partner molecule. It is often exacerbated by inefficient transmetalation.
-
Solution: Ensure you are using anhydrous solvents and reagents. Check that your base is sufficiently strong and soluble to facilitate the desired catalytic step.
-
-
Homocoupling of the Coupling Partner (e.g., Biaryl from Boronic Acid):
-
Cause: This is particularly common in Suzuki reactions and is often promoted by the presence of oxygen and an excess of base.
-
Solution: Rigorously degas the reaction mixture.[10] Avoid using a large excess of the boronic acid (1.1-1.2 equivalents is usually sufficient). Sometimes, changing the base or solvent system can mitigate this issue.
-
-
Hydrolysis of the Product or Starting Material:
-
Cause: If your molecules contain sensitive functional groups (like esters or nitriles), the basic and/or aqueous conditions, especially at high temperatures, can lead to hydrolysis.
-
Solution: Switch to milder, non-aqueous conditions if possible. Using a weaker base like K₃PO₄ instead of Na₂CO₃, or switching to an anhydrous solvent system, can help.
-
Problem: Difficulty in Product Purification
Q: I believe my reaction worked, but I am struggling to isolate a pure product from the reaction mixture. What can I do?
A: Purification challenges often arise from residual catalyst or byproducts from the coupling partner.
-
For Stille Couplings (Tin Byproducts):
-
Problem: Tributyltin halides (Bu₃SnX) are notoriously difficult to remove by standard chromatography due to their greasy nature.
-
Solution: An aqueous potassium fluoride (KF) workup is highly effective.[3] The fluoride ions will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite before extraction and chromatography.
-
-
For All Couplings (Palladium Residues):
-
Problem: Residual palladium can make your final compound appear dark or grey and can be problematic for downstream applications, especially in pharmaceuticals.
-
Solution: After the reaction, consider stirring the crude mixture with a palladium scavenger (e.g., a functionalized silica gel or activated carbon) to bind the residual metal. Passing the crude product through a short plug of silica gel before full chromatography can also help remove baseline impurities and some catalyst residues.
-
Section 3: Optimized Protocols & Methodologies
The following protocols provide a robust starting point for your experiments. Always begin with a small-scale reaction to test conditions before scaling up.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is optimized for the selective arylation of the C-Br bond.
dot
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inerting: Seal the flask with a septum and purge with argon. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in a small amount of degassed dioxane. Add this solution to the main reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Good balance of activity and stability for C-Br activation. |
| Ligand | PPh₃ or dppf | Standard ligands for many Suzuki couplings.[12] |
| Base | K₂CO₃ or K₃PO₄ | Effective and economical. K₃PO₄ can be milder and reduce side reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without significant decomposition. |
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
This protocol is optimized for the selective C-N bond formation at the C-Br position.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the XPhos ligand (2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a dried vial or flask.
-
Reagent Addition: Remove the sealed flask from the glovebox. Add the amine (1.2 eq) followed by anhydrous, degassed toluene via syringe to achieve a substrate concentration of 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-8 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate to remove the inorganic base and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 or Pd₂(dba)₃ | G3 precatalysts are highly active and reliable.[7] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands essential for C-N reductive elimination.[5] |
| Base | NaOtBu or LiHMDS | Strong bases required to deprotonate the amine coupling partner efficiently.[7] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are crucial for this reaction. |
| Temperature | 100-110 °C | Higher temperatures are often needed to drive the catalytic cycle. |
Section 4: Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving common issues in cross-coupling reactions.
dot
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
-
PubChem. (n.d.). 3-Bromo-5-chlorothieno(3,2-b)pyridine. Retrieved from [Link]
- Various Authors. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
-
Al-Masum, M., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]
-
ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
-
Various Authors. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Various Authors. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Retrieved from [Link]
-
Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved from [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Various Authors. (2017). Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved from [Link]
-
Various Authors. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Retrieved from [Link]
-
Various Authors. (2013). Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrim. Retrieved from [Link]
-
ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
Various Authors. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]
- Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
-
ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Low Conversion Rates of 3-Bromo-5-chlorothieno[3,2-b]pyridine
An advanced technical support guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 3-Bromo-5-chlorothieno[3,2-b]pyridine. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to design robust and reproducible synthetic routes.
The thienopyridine core is a privileged scaffold in medicinal chemistry, appearing in several key pharmaceuticals.[1][2][3][4] 3-Bromo-5-chlorothieno[3,2-b]pyridine, with its two distinct halogen handles, offers a powerful platform for sequential functionalization. However, its electronic properties and potential for side reactions can lead to frustratingly low conversion rates in cross-coupling reactions. This guide addresses these issues in a direct question-and-answer format.
Part 1: Foundational Troubleshooting - Starting Material Integrity
Before troubleshooting the reaction, we must validate the integrity of the starting material. An impure or degraded substrate is a common, and often overlooked, cause of reaction failure.
Q1: My reaction is sluggish or failing completely. How can I be certain my 3-Bromo-5-chlorothieno[3,2-b]pyridine is of sufficient quality?
Answer: Verifying the purity of your starting material is the most critical first step. Do not assume the label is 100% accurate, especially for older reagents.
-
Purity Verification Protocol:
-
Visual Inspection: The compound should be a solid.[5] Note any discoloration, which may suggest degradation.
-
NMR Spectroscopy (¹H and ¹³C): This is non-negotiable. Dissolve a sample in CDCl₃ or DMSO-d₆ and acquire high-resolution spectra. Look for unassigned peaks that could correspond to residual solvents from synthesis or, more critically, structural isomers or impurities.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight (C₇H₃BrClNS, ~248.53 g/mol ) and help identify lower molecular weight impurities, such as debrominated or dechlorinated species.[6]
-
Melting Point: A sharp melting point is a good indicator of purity. A broad or depressed melting range suggests the presence of impurities.
-
-
Causality & Experience: The thieno[3,2-b]pyridine ring system can be susceptible to oxidative degradation, especially under prolonged exposure to air and light.[7] This can lead to the formation of N-oxides or thiophene S-oxides, which can act as catalyst poisons. If you suspect degradation, purification by recrystallization or column chromatography may be necessary.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This substrate is primarily used in palladium-catalyzed cross-coupling reactions. Success hinges on a delicate balance of catalyst, ligand, base, and solvent, tailored to the specific transformation. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization. The primary goal is to facilitate the oxidative addition of the Pd(0) catalyst across the C-Br bond, which is typically the rate-determining step.[8]
Scenario A: Suzuki-Miyaura Coupling
Q2: I'm attempting a Suzuki-Miyaura coupling at the C-3 (bromo) position, but I'm seeing low conversion and/or significant starting material recovery. What are the likely causes?
Answer: This is a classic issue often rooted in suboptimal catalyst activation or reaction conditions. The electron-rich nature of the thienopyridine ring can make oxidative addition more challenging than with electron-poor aryl halides.[9]
-
Primary Suspects:
-
Inefficient Catalyst/Ligand System: The choice of ligand is paramount. Standard Pd(PPh₃)₄ can sometimes be insufficient. Electron-rich, bulky phosphine ligands are required to promote the oxidative addition step.
-
Inappropriate Base: The base's role is to activate the boronic acid via formation of a boronate complex, which is necessary for transmetallation. A base that is too weak or poorly soluble can stall the reaction.
-
Presence of Oxygen: Rigorous deoxygenation is crucial. Dissolved oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and promote unwanted side reactions.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki Coupling Troubleshooting Logic.
Recommended Suzuki Coupling Conditions & Optimization Protocol
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Pd Source | Pd(dppf)Cl₂ (2-5 mol%) | Use a pre-catalyst like G3-XPhos | Pre-catalysts ensure reliable formation of the active Pd(0) species. |
| Ligand | (Included in Pd(dppf)Cl₂) | XPhos, SPhos, RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step.[9] |
| Base | K₂CO₃ (2-3 eq.) | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Stronger, more oxophilic bases more effectively generate the active boronate species.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1), 2-MeTHF | Solvent choice can affect catalyst stability and reagent solubility. |
| Temperature | 80 °C | 90 - 110 °C | Higher temperatures are often required to overcome the activation energy for oxidative addition. |
Scenario B: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination is failing. I'm either recovering starting material or getting a complex mixture of byproducts. What should I investigate?
Answer: C-N coupling reactions are often more sensitive than C-C couplings. The key is selecting a base that is strong enough to deprotonate the amine (or amine-Pd complex) but not so aggressive that it promotes side reactions or degrades the substrate.[11]
-
Primary Suspects:
-
Base/Amine Mismatch: Using a very strong base (e.g., NaOtBu) with a very acidic amine can lead to issues. Conversely, a weak base (K₂CO₃) may not be sufficient for less acidic amines.
-
Ligand Choice: As with Suzuki coupling, ligand selection is critical. Biaryl phosphine ligands (Buchwald ligands) are the gold standard here.[12][13]
-
Hydrodehalogenation: You may observe the formation of 5-chlorothieno[3,2-b]pyridine, where the bromine has been replaced by hydrogen. This is a common side reaction.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig C-N coupling cycle.
Protocol: Screening Reaction for Buchwald-Hartwig Amination
This self-validating protocol is designed to quickly identify viable conditions.
-
Setup: In parallel vials under an inert atmosphere, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq).
-
Catalyst/Ligand Addition: Add your chosen Pd pre-catalyst (e.g., G3-XPhos, 2 mol%) and ligand (if not using a pre-catalyst).
-
Base Addition:
-
Vial 1: Add NaOtBu (1.5 eq).
-
Vial 2: Add K₃PO₄ (2.5 eq).
-
Vial 3: Add Cs₂CO₃ (2.5 eq).
-
-
Reagent Addition: Add your amine coupling partner (1.2 eq) and anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat all vials to 100 °C and monitor by TLC or LC-MS at 1h, 4h, and 12h.
-
Interpretation:
-
Vial 1 (NaOtBu) works best: Your amine likely requires a strong base. This is a good starting point.
-
Vials 2 or 3 (K₃PO₄/Cs₂CO₃) work best: Your amine is more sensitive; weaker bases are preferable to avoid decomposition.
-
All fail: Re-evaluate the ligand. Consider a different class of Buchwald ligand (e.g., switch from an XPhos-type to a RuPhos-type). Also, ensure your amine is stable under the reaction conditions.
-
Scenario C: Sonogashira Coupling
Q4: I'm trying to install an alkyne at the C-3 position via Sonogashira coupling, but my main product is the homocoupled alkyne (Glaser coupling), and conversion is low.
Answer: The Sonogashira reaction is powerful but notorious for the competing Glaser homocoupling pathway, which is catalyzed by the copper(I) co-catalyst.[14][15] Success depends on managing the relative rates of the palladium and copper catalytic cycles.
-
Primary Suspects:
-
Oxygen Contamination: Glaser coupling is highly promoted by oxygen. The reaction must be scrupulously deoxygenated and maintained under a positive pressure of inert gas.
-
Catalyst Ratio: An imbalance in the Pd/Cu ratio can favor homocoupling.
-
Slow Oxidative Addition: If the palladium cycle is slow, the copper acetylide has more time to undergo homocoupling.
-
Troubleshooting Workflow for Sonogashira Coupling
Caption: Sonogashira Coupling Troubleshooting Logic.
Recommended Sonogashira Conditions
| Parameter | Standard Conditions (with Copper) | Copper-Free Conditions | Rationale for Copper-Free |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ or a pre-catalyst (1-2 mol%) | Avoids the primary catalyst for homocoupling. |
| Co-Catalyst | CuI (1-5 mol%) | None | Eliminates the Glaser coupling pathway.[14] |
| Ligand | (Included in Pd source) | PPh₃, PCy₃, or other phosphines | Often required to stabilize Pd(0) and promote oxidative addition in the absence of copper. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPEA) | A non-coordinating base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF or ACN. | The amine base is crucial for the copper cycle; different bases are needed for copper-free systems. |
| Atmosphere | Strictly Inert | Strictly Inert | Essential to prevent both Glaser coupling and catalyst deactivation. |
References
- Google Patents. (n.d.). Synthesis method of 3-cloro-5-bromo-2-picolinic acid.
- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Google Patents. (n.d.). A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
-
PubChem. (n.d.). 3-Bromo-5-chlorothieno[3,2-b]pyridine. Retrieved from [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
-
ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 5-Chloro-3-Methylthieno[3,2-b]pyridine. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
PubMed Central. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Retrieved from [Link]
-
PubMed Central. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
Circulation (AHA Journals). (2009). Bedside Evaluation of Thienopyridine Antiplatelet Therapy. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Oxford Academic. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Retrieved from [Link]
-
YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal_Catalyzed_Coupling_Reactions/26.04%3A_The_Sonogashira_Coupling_Reaction]([Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloro-3-Methylthieno[3,2-b]pyridine: Properties, Applications, Safety Data & Suppliers China | High Purity Chemical Compound Information [pipzine-chem.com]
- 6. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thermofishersci.in [thermofishersci.in]
- 9. reddit.com [reddit.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. m.youtube.com [m.youtube.com]
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- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Byproduct formation in the synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine analogs
Welcome to the technical support center for the synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on byproduct formation and purification.
Introduction to the Synthesis and its Challenges
The synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine is a critical step in the development of various therapeutic agents. The thieno[3,2-b]pyridine core is a key pharmacophore, and precise control over its halogenation is essential for subsequent functionalization and biological activity. The primary synthetic route typically involves the electrophilic bromination of 5-chlorothieno[3,2-b]pyridine. While seemingly straightforward, this reaction is often accompanied by the formation of undesired byproducts, leading to purification challenges and reduced yields. This guide will provide in-depth, field-proven insights to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-bromo-5-chlorothieno[3,2-b]pyridine analogs. Each issue is presented with its probable causes and actionable solutions.
Issue 1: Presence of a significant amount of starting material (5-chlorothieno[3,2-b]pyridine) in the final product.
-
Question: My reaction is incomplete, and I'm recovering a large amount of my starting material. How can I drive the reaction to completion?
-
Answer: Incomplete conversion is a common issue and can often be resolved by carefully adjusting the reaction parameters.
-
Probable Cause 1: Insufficient Brominating Agent: The stoichiometry of the brominating agent is crucial. While an excess can lead to over-bromination (see Issue 2), an insufficient amount will naturally result in an incomplete reaction.
-
Solution 1: Carefully control the stoichiometry. Start with 1.05-1.1 equivalents of the brominating agent (e.g., N-bromosuccinimide, NBS). If the reaction is still incomplete, you can try a slight excess, but be prepared for the formation of di-brominated byproducts.
-
Probable Cause 2: Low Reaction Temperature or Insufficient Reaction Time: Electrophilic aromatic substitution on heterocyclic systems can be sluggish.
-
Solution 2: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. Similarly, extending the reaction time can also improve conversion. A good starting point is to run the reaction overnight at a moderate temperature.
-
Probable Cause 3: Inefficient Activation of the Brominating Agent: Some brominating agents require an activator or specific solvent conditions to be effective.
-
Solution 3: If using NBS, the reaction can be initiated with a radical initiator like AIBN or by exposure to light. For reactions in solvents like acetic acid, the in situ formation of Br+ is often sufficient.
-
Issue 2: Formation of a major byproduct with a higher molecular weight, suspected to be a di-brominated species.
-
Question: My mass spectrometry analysis shows a significant peak corresponding to the addition of two bromine atoms. How can I avoid this over-bromination?
-
Answer: The formation of di-brominated byproducts is arguably the most common challenge in this synthesis. The thieno[3,2-b]pyridine ring system has multiple sites susceptible to electrophilic attack.
-
Probable Cause 1: Excess Brominating Agent: Using a significant excess of the brominating agent is the most direct cause of over-bromination.
-
Solution 1: Employ a substoichiometric amount of the brominating agent (e.g., 0.9-0.95 equivalents) relative to the 5-chlorothieno[3,2-b]pyridine. This will intentionally leave some starting material unreacted, which is often easier to separate from the desired mono-brominated product than the di-brominated byproduct.
-
Probable Cause 2: High Reaction Temperature or Prolonged Reaction Time: Harsher reaction conditions can favor multiple substitutions.
-
Solution 2: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.
-
Probable Cause 3: High Reactivity of the Substrate: The electron-rich thiophene ring of the thieno[3,2-b]pyridine system is highly activated towards electrophilic substitution, making it prone to multiple halogenations.[1]
-
Solution 3: Consider using a less reactive brominating agent. For example, if you are using bromine in a strong Lewis acid, switch to NBS in a less polar solvent.
-
Issue 3: Difficulty in separating the desired 3-bromo-5-chlorothieno[3,2-b]pyridine from the di-brominated byproduct and starting material.
-
Question: I have a mixture of the starting material, desired product, and di-brominated byproduct. What is the best way to purify my target compound?
-
Answer: Purification of halogenated heterocycles with similar polarities can be challenging. A combination of techniques is often necessary.
-
Purification Strategy 1: Column Chromatography: This is the most common method for separating such mixtures.
-
Pro-Tip: Use a shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate or dichloromethane) to achieve better separation. The di-brominated product is typically less polar than the mono-brominated product, which is less polar than the starting material.
-
-
Purification Strategy 2: Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure product, especially on a larger scale.
-
Pro-Tip: Experiment with a variety of solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane, heptane).
-
-
Purification Strategy 3: Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC is an excellent option, although it is less scalable than column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected regioselectivity of the bromination of 5-chlorothieno[3,2-b]pyridine?
-
A1: The electrophilic substitution on the thieno[3,2-b]pyridine ring system is generally directed to the thiophene ring, which is more electron-rich than the pyridine ring.[1] Specifically, the C3 position is the most nucleophilic and therefore the primary site of bromination. This is due to the ability of the sulfur atom to stabilize the intermediate carbocation.
-
-
Q2: Can the pyridine nitrogen be brominated or oxidized during the reaction?
-
A2: While direct bromination of the pyridine nitrogen is unlikely under standard electrophilic bromination conditions, N-oxidation can occur if strong oxidizing agents are present. The use of reagents like NBS in non-oxidizing solvents minimizes this risk. If N-oxidation is suspected, it can be identified by a characteristic increase in molecular weight by 16 Da in the mass spectrum.
-
-
Q3: Is there a risk of halogen exchange, for instance, replacement of the chloro group with a bromo group?
-
A3: Halogen exchange reactions are generally not favored under typical electrophilic bromination conditions unless specific catalysts are present.[2] The C-Cl bond on the pyridine ring is relatively stable. However, under harsh conditions or with certain Lewis acids, the possibility, though remote, cannot be entirely ruled out.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine
-
Reaction Setup: To a solution of 5-chlorothieno[3,2-b]pyridine (1.0 eq) in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride) in a round-bottom flask, add N-bromosuccinimide (1.05 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.05 equivalents |
| Solvent | Acetic Acid or Chloroform |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 4-16 hours (monitor by TLC/LC-MS) |
Visualizations
Reaction Scheme and Byproduct Formation
Caption: Synthetic pathway and potential over-bromination.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- Sonavane, S., et al. (2021). A convenient and scalable process for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Gribble, G. W. (2010). Chapter 5 - Five-Membered Ring Systems with One Heteroatom and Fused Systems. In Heterocyclic Chemistry, 4th ed. Elsevier.
- Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-907.
- U.S. Patent No. 5,436,344. (1995).
- Cottet, F., et al. (2003). A convenient synthesis of 2,3,5-trisubstituted pyridines from 2-aminopyridine. Tetrahedron, 59(26), 4887-4893.
-
PubChem. (n.d.). 3-Bromo-5-chlorothieno[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Geherty, M. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey.
-
Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from [Link]
- Bremner, D. H., et al. (1998). The Synthesis of Thienopyridines from ortho-Halogenated Pyridine Derivatives. Part 3. Synthesis, 1998(8), 1095-1097.
-
Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Société Chimique de France. (n.d.). Synthesis of alkyl bromides via halogen exchange processes. Retrieved from [Link]
Sources
Navigating Catalysis with 3-Bromo-5-chlorothieno[3,2-b]pyridine: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-chlorothieno[3,2-b]pyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during catalytic reactions with this versatile but sometimes problematic substrate. We will delve into the root causes of catalyst poisoning and provide actionable troubleshooting strategies to ensure the success of your experiments.
Introduction: The Challenge of the Thienopyridine Core
The 3-Bromo-5-chlorothieno[3,2-b]pyridine scaffold is a valuable building block in medicinal chemistry. However, its inherent structural features, namely the sulfur atom within the thiophene ring and the two distinct halogen atoms, present a unique set of challenges in metal-catalyzed cross-coupling reactions. The lone pair electrons on the sulfur atom can act as a Lewis base, strongly coordinating to and deactivating the metal center of the catalyst—a phenomenon known as catalyst poisoning.[1][2] This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with 3-Bromo-5-chlorothieno[3,2-b]pyridine is sluggish or fails completely. What is the likely cause?
A1: The most probable culprit is catalyst poisoning by the sulfur atom in the thieno[3,2-b]pyridine core.[3] Sulfur-containing heterocycles are well-known inhibitors of transition metal catalysts, particularly those based on palladium.[1][4] The sulfur atom can strongly adsorb to the catalyst's active sites, preventing the substrate from participating in the catalytic cycle.[1][3] This leads to a significant drop in catalytic activity or complete reaction failure.
Q2: I'm observing a complex mixture of products, including debrominated or dechlorinated starting material. Why is this happening?
A2: This issue often points to a combination of factors, including catalyst deactivation and competing side reactions. When the primary catalytic cycle is slowed by sulfur poisoning, alternative pathways can become more prominent. For instance, hydrodehalogenation (replacement of a halogen with hydrogen) can occur, leading to the undesired byproducts. The choice of ligand and base can also influence the selectivity of the reaction.
Q3: Which halogen (bromine or chlorine) is more likely to react first in a cross-coupling reaction?
A3: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for heavier halogens. Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond and will preferentially undergo reaction.[5] This allows for selective functionalization at the 3-position of the thieno[3,2-b]pyridine ring.
Q4: Can I use the same catalyst for different types of cross-coupling reactions with this substrate?
A4: While some palladium catalysts exhibit broad utility, it is often necessary to screen and optimize the catalyst system (precatalyst and ligand) for each specific transformation. The ideal catalyst for a Suzuki coupling may not be the most efficient for a Sonogashira or Buchwald-Hartwig amination. The choice of ligand is particularly crucial in mitigating catalyst poisoning and promoting the desired reactivity.[6]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common experimental issues.
Problem 1: Low to No Product Conversion
Primary Suspect: Severe catalyst poisoning.
Diagnostic Workflow:
-
Run a Control Experiment: Substitute the 3-Bromo-5-chlorothieno[3,2-b]pyridine with a similar, sulfur-free substrate (e.g., a dihalopyridine). If this reaction proceeds smoothly, it strongly implicates the thienopyridine sulfur in catalyst deactivation.
-
Analyze the Catalyst: If possible, analyze the recovered catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur on the catalyst surface.[3]
Troubleshooting Protocol:
-
Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial poisoning. However, this is not always a cost-effective or scalable solution.
-
Ligand Screening: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can often protect the metal center from sulfur coordination and promote the desired catalytic cycle.[7] A systematic screening of different ligands is highly recommended.
-
Use a More Robust Catalyst: Consider using palladium precatalysts that are more resistant to poisoning. For example, palladacycles have shown enhanced stability and activity in some cases.[7]
-
Modify the Substrate: If feasible, temporarily oxidizing the sulfur atom to a sulfoxide or sulfone can reduce its poisoning effect.[8] The sulfur can potentially be reduced back to the sulfide in a subsequent step.
Problem 2: Poor Selectivity and Formation of Byproducts
Primary Suspect: A combination of partial catalyst poisoning and suboptimal reaction conditions.
Troubleshooting Protocol:
-
Optimize the Base: The choice and stoichiometry of the base can significantly impact selectivity. Screen a range of bases (e.g., carbonates like K₂CO₃ or Cs₂CO₃, phosphates like K₃PO₄, and organic bases like triethylamine).
-
Adjust the Temperature: Lowering the reaction temperature can sometimes suppress side reactions. Conversely, some sluggish reactions may require higher temperatures to proceed at a reasonable rate. Careful temperature optimization is key.
-
Solvent Effects: The polarity of the solvent can influence both the catalytic activity and the product distribution. Consider screening a variety of solvents (e.g., toluene, dioxane, DMF, or aqueous mixtures).
-
Purify Reagents: Ensure all reagents, especially the solvent and base, are free from impurities that could contribute to catalyst deactivation.[9]
Best Practices for Working with 3-Bromo-5-chlorothieno[3,2-b]pyridine
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.
-
High-Purity Reagents: Use high-purity, degassed solvents and reagents to minimize the introduction of potential catalyst poisons.[10]
-
Ligand-to-Metal Ratio: Carefully control the ligand-to-metal ratio. An excess of ligand can sometimes be beneficial in protecting the catalyst.
-
Systematic Optimization: Employ a systematic approach to reaction optimization, such as Design of Experiments (DoE), to efficiently identify the optimal conditions.
Visualizing the Challenge: Catalyst Poisoning and Mitigation
The following diagrams illustrate the mechanism of catalyst poisoning and a general troubleshooting workflow.
Caption: Mechanism of catalyst deactivation by sulfur coordination.
Caption: A step-by-step troubleshooting guide for failed reactions.
Comparative Data: Ligand and Catalyst Selection
The following table provides a qualitative comparison of common ligand classes for cross-coupling reactions involving sulfur-containing heterocycles.
| Ligand Class | Steric Bulk | Electron Donating Ability | Potential Efficacy with Thienopyridines | Rationale |
| Monodentate Phosphines (e.g., PPh₃) | Low-Moderate | Moderate | Low | Prone to dissociation, offering less protection to the Pd center. |
| Bulky Monodentate Phosphines (e.g., P(t-Bu)₃, XPhos, SPhos) | High | High | High | Steric hindrance can prevent sulfur coordination; high electron density facilitates oxidative addition and reductive elimination.[6] |
| Bidentate Phosphines (e.g., dppf, BINAP) | Moderate-High | Moderate-High | Moderate-High | Chelation effect provides catalyst stability, but flexibility is key to accommodate the substrate. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) | High | Very High | High | Strong σ-donating ability forms a robust M-C bond, enhancing catalyst stability and activity. |
Conclusion
Successfully employing 3-Bromo-5-chlorothieno[3,2-b]pyridine in catalytic reactions is a matter of understanding and mitigating the inherent challenge of catalyst poisoning. By anticipating the role of the sulfur atom, carefully selecting the catalyst system—with a strong emphasis on the ligand—and systematically optimizing reaction conditions, researchers can unlock the full synthetic potential of this valuable heterocyclic building block. This guide serves as a starting point for troubleshooting and a framework for developing robust and efficient synthetic methodologies.
References
-
Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. [Link]
-
RSC Publishing. (n.d.). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. [Link]
-
SAE International. (2021). Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms 2021-24-0069. [Link]
-
Energy. (2025). Catalyst Poisoning Mitigation. [Link]
-
PubMed Central (PMC). (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. [Link]
-
ResearchGate. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. [Link]
-
YouTube. (2025). How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
MDPI. (2019). Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. [Link]
-
csbsju. (n.d.). oxidative addition and palladium coupling. [Link]
-
Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
ResearchGate. (2025). Final Analysis: Sulfur as a Catalyst Poison. [Link]
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ACS Omega. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
MDPI. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. [Link]
-
ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]
-
Grokipedia. (n.d.). Reductive elimination. [Link]
-
ACS Omega. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. [Link]
-
ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
ResearchGate. (n.d.). 3,5-substituent effect on catalytic activities in Suzuki-Miyaura.... [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. [Link]
-
PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
Sci-Hub. (2011). Palladium-Catalyzed C-H Activation Route to Dibenzothiophenes. [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. [Link]
-
YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. [Link]
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. energy.sustainability-directory.com [energy.sustainability-directory.com]
Base selection for optimal Suzuki coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine
Technical Support Center: Suzuki Coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine
This guide provides in-depth technical support for researchers and drug development professionals performing Suzuki-Miyaura cross-coupling reactions on 3-Bromo-5-chlorothieno[3,2-b]pyridine. The primary focus is on achieving optimal regioselectivity through the strategic selection of a base, a critical parameter for success in synthesizing complex molecules derived from this versatile heterocyclic scaffold.
Introduction: The Selectivity Challenge
The 3-Bromo-5-chlorothieno[3,2-b]pyridine core is a di-halogenated heterocyclic system that presents a classic challenge in cross-coupling chemistry: how to functionalize one position while leaving the other untouched. The success of a selective, single-site Suzuki coupling hinges on exploiting the inherent differences in reactivity between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. Generally, the oxidative addition of a Palladium(0) catalyst is the rate-determining step, and the reactivity of aryl halides follows the trend: I > Br > Cl.[1][2] This intrinsic reactivity difference is the foundation upon which we build our selective strategy. However, factors like the electronic nature of the heterocyclic ring and, most critically, the choice of base, can either enhance or undermine this selectivity.
This guide will walk you through the causality behind base selection, provide troubleshooting for common issues, and offer a validated protocol for achieving high selectivity for the C-Br position.
Frequently Asked Questions (FAQs)
Q1: Which position is intrinsically more reactive in a Suzuki coupling: C3-Br or C5-Cl?
The C3-Br bond is significantly more reactive. The rate-determining step in the Suzuki catalytic cycle is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.[3] The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making it more susceptible to cleavage by the Pd(0) catalyst.[2][4] Therefore, under carefully controlled conditions, the catalyst will preferentially react at the 3-position.
Q2: What is the primary role of the base in the Suzuki-Miyaura reaction?
The base plays a crucial and multifaceted role that goes beyond simple acid scavenging. Its most important function is to activate the organoboron reagent (boronic acid or ester).[5][6] Organoboron compounds are generally not nucleophilic enough to participate in transmetalation directly.[1] The base reacts with the boronic acid, RB(OH)₂, to form a more nucleophilic borate species, such as [RB(OH)₃]⁻.[7] This negatively charged borate complex readily transfers its organic group to the palladium center during the transmetalation step, thereby propelling the catalytic cycle forward.[5][7]
Caption: The Suzuki catalytic cycle, highlighting base activation of the boronic acid.
Q3: Which base should I choose for optimal C-Br selectivity on 3-Bromo-5-chlorothieno[3,2-b]pyridine?
For high selectivity at the C-Br position, a moderately weak inorganic base is the ideal starting point.
-
First Choice (High Selectivity): Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF) . These bases are strong enough to facilitate borate formation for reaction at the highly reactive C-Br bond but are generally not potent enough to promote significant reaction at the more robust C-Cl bond, especially at lower temperatures (e.g., 70-90 °C). KF is particularly useful if your coupling partner contains base-sensitive functional groups.[5]
-
Second Choice (Higher Reactivity): Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These are stronger bases that can accelerate the reaction rate.[8] However, they increase the risk of over-reaction at the C-Cl position, leading to a mixture of mono- and di-substituted products. They are best used when coupling less reactive boronic acids or when K₂CO₃ provides sluggish conversion.
Q4: How does base strength directly impact selectivity in this system?
The choice of base creates a kinetic competition. A milder base provides a lower activation energy pathway for the more reactive C-Br bond while keeping the activation energy for the C-Cl bond prohibitively high. A stronger base, however, can provide enough energy to overcome the activation barrier for C-Cl coupling, especially at elevated temperatures, thus eroding selectivity.
Caption: Decision workflow for selecting the appropriate base for selective C-Br coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: Pd(0) was not generated or has decomposed. 2. Insufficient Base Strength: The chosen base is too weak to activate the boronic acid effectively. 3. Oxygen Contamination: Inadequate degassing can lead to catalyst poisoning and homocoupling. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure ligands are not oxidized. 2. Switch from KF or K₂CO₃ to a stronger base like K₃PO₄. 3. Degas the reaction mixture thoroughly using a freeze-pump-thaw cycle or by bubbling argon for an extended period (20-30 min). |
| Poor Regioselectivity (Mixture of C3 and C5 coupling) | 1. Base is too Strong: The base is activating the C-Cl bond. 2. Temperature is too High: High thermal energy is overcoming the selectivity barrier. 3. Incorrect Catalyst/Ligand: Some bulky, electron-rich ligands can promote C-Cl activation.[9] | 1. Switch from K₃PO₄ or Cs₂CO₃ to a milder base like K₂CO₃ or KF. 2. Lower the reaction temperature by 10-20 °C and increase the reaction time. 3. Stick to standard ligands like PPh₃ first. If using Buchwald ligands, be aware they are highly active and may reduce selectivity. |
| Significant Dehalogenation (Loss of Br or Cl) | 1. Hydroxide Bases: Bases like NaOH or KOH in the presence of water and heat can promote hydrodehalogenation. 2. Protodeborylation: The boronic acid is being replaced by a proton before it can couple. | 1. Avoid strong hydroxide bases. Use carbonate or phosphate bases. 2. Ensure the base is added after the other reagents and degassing is complete. Use the boronic acid in a slight excess (1.1-1.2 eq). |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: O₂ promotes the oxidative homocoupling of boronic acids. 2. Slow Oxidative Addition: If the catalyst addition to the aryl halide is slow, the activated boronic acid may react with itself. | 1. Perform rigorous degassing. Maintain a positive pressure of inert gas (N₂ or Ar). 2. Use a more active pre-catalyst or slightly increase the temperature to facilitate the initial oxidative addition step. |
Validated Experimental Protocol: Selective C3-Arylation
This protocol is optimized for the selective coupling of an arylboronic acid at the C3-Br position of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Reagents & Equipment:
-
3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a Schlenk flask, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be previously degassed by sparging with argon for 20 minutes.
-
Base Addition: Add the potassium carbonate (3.0 eq) to the mixture under a positive flow of inert gas.
-
Degassing: With stirring, sparge the reaction mixture with a subsurface stream of argon for 15-20 minutes. Alternatively, for best results, perform three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 85 °C under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-5-chlorothieno[3,2-b]pyridine.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH). Available at: [Link]
-
Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros. Available at: [Link]
-
Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole–Thienopyridine. Organic Process Research & Development. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Managing reaction temperature for 3-Bromo-5-chlorothieno[3,2-b]pyridine couplings
Technical Support Center: 3-Bromo-5-chlorothieno[3,2-b]pyridine Couplings
Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-5-chlorothieno[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this versatile heterocyclic building block. As your dedicated application scientist, my goal is to provide not just protocols, but a deeper understanding of the principles governing these reactions, with a specific focus on the critical parameter of reaction temperature.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses the most frequent challenges encountered during coupling reactions with 3-Bromo-5-chlorothieno[3,2-b]pyridine. The guidance provided here is based on fundamental mechanistic principles and established practices in palladium-catalyzed cross-coupling.
Question: My reaction shows low or no conversion. Should I simply increase the temperature?
Answer: While insufficient temperature is a common cause of low conversion, increasing it should be a carefully considered and systematic step. The primary reason for heating a cross-coupling reaction is to provide the necessary activation energy for the rate-determining step, which is often the oxidative addition of the palladium(0) catalyst to the C-Br bond.[1]
Before increasing the heat, first verify the following:
-
Catalyst Activity: Is your palladium source and ligand combination appropriate and active? Have the reagents been properly degassed to prevent catalyst oxidation?[2]
-
Base and Solvent: Is the chosen base strong enough and soluble in the reaction medium? Some bases require higher temperatures to become effective.[3]
If these factors are optimized, proceed with a stepwise temperature increase.
Recommended Action Plan:
-
Incremental Increase: Raise the reaction temperature in 10-15 °C increments.
-
Monitor Progress: After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and then analyze an aliquot by TLC or LC-MS to check for product formation.
-
Identify the Optimal Window: Continue this process until you observe a significant increase in conversion without the formation of new impurities. Many palladium-catalyzed reactions have an optimal temperature window; exceeding it can lead to catalyst decomposition and lower yields.[4]
Question: I'm observing significant side product formation, such as homocoupling of my boronic acid or protodebromination of the starting material. How is temperature related to this?
Answer: The formation of side products is often a strong indicator that the reaction temperature is too high, or that the reaction is being run for too long at a given temperature. These side reactions have their own activation energies and can become competitive with the desired cross-coupling pathway at elevated temperatures.
Causality Explained:
-
Catalyst Decomposition: Excessively high temperatures (>110-120 °C for many common catalysts) can lead to the formation of palladium black, which is catalytically inactive for the desired transformation but can promote side reactions.[4]
-
Kinetic vs. Thermodynamic Control: Your desired product is often the kinetically favored product (formed fastest), while side products may be thermodynamically more stable.[5][6] At higher temperatures, the reaction becomes more reversible, allowing the system to equilibrate towards the more stable, but undesired, thermodynamic products.[5]
-
Protodebromination/Protodechlorination: This side reaction, where the halogen is replaced by a hydrogen atom, can be exacerbated by high temperatures, especially if there are sources of protons (e.g., water in the solvent or base) and the reductive elimination step is slow.
Recommended Action Plan:
-
Reduce Temperature: Lower the reaction temperature significantly, for example, from 100 °C to 80 °C or even 60 °C. A lower temperature will slow down all reactions, but it will disproportionately slow the undesired side reactions if they have a higher activation energy.
-
Screen Other Parameters: If lowering the temperature compromises the reaction rate too much, consider screening more active catalyst systems (e.g., using Buchwald ligands and precatalysts) that can operate efficiently at lower temperatures.[3]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common temperature-related issues.
Frequently Asked Questions (FAQs)
This section provides more detailed insights into temperature management for specific, widely used coupling reactions.
Q1: What is a good starting temperature range for a Suzuki-Miyaura coupling with 3-Bromo-5-chlorothieno[3,2-b]pyridine?
A1: For a standard Suzuki-Miyaura coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine with an arylboronic acid, a starting temperature range of 80 °C to 100 °C is a robust starting point.[7]
Scientific Rationale: The C-Br bond at the 3-position is the more reactive site for oxidative addition compared to the C-Cl bond at the 5-position. The thieno[3,2-b]pyridine core is electron-deficient, which generally facilitates the oxidative addition step. However, the reaction still requires thermal energy to proceed at a practical rate. Temperatures in this range provide a good balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the catalyst or sensitive functional groups on the coupling partners.[4][7] Reactions at lower temperatures (e.g., 25-40 °C) may not proceed to completion, while higher temperatures (>100 °C) often lead to more homocoupling and catalyst degradation.[7]
| Parameter | Recommended Starting Condition | Rationale |
| Temperature | 80-100 °C | Balances reaction rate with catalyst stability. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Widely used, well-understood systems. |
| Base | K₂CO₃ or Cs₂CO₃ (aq. solution) | Effective and compatible with a wide range of functional groups. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF | Good solubility for reagents and promotes the reaction. |
Q2: How does the optimal temperature for a Buchwald-Hartwig amination of this substrate differ from a Suzuki coupling?
A2: The optimal temperature for a Buchwald-Hartwig amination is often in a similar or slightly higher range, typically 80 °C to 110 °C .[3][8] However, the choice of ligand is exceptionally critical and can allow for significantly lower temperatures.
Scientific Rationale: The catalytic cycles for Suzuki and Buchwald-Hartwig reactions are different. In Buchwald-Hartwig aminations, the C-N reductive elimination step is often rate-limiting. This step can be sensitive to steric hindrance and the electronic properties of the ligand.
-
Standard Ligands: With common phosphine ligands, temperatures of 80-110 °C are often required to drive the reaction to completion.[8]
-
Specialized Ligands: The use of modern, electron-rich, and bulky biarylphosphine ligands (e.g., RuPhos, XPhos, or GPhos) and their corresponding palladium precatalysts can dramatically lower the activation barrier for the catalytic cycle. With these advanced systems, it is sometimes possible to run the reaction at temperatures as low as 40 °C or even room temperature.[3] This is highly advantageous for substrates with thermally sensitive functional groups.
Q3: My coupling is very sluggish even at 100 °C. When is it appropriate to use microwave irradiation?
A3: Microwave irradiation is an excellent tool for accelerating sluggish reactions and is particularly useful for challenging couplings involving sterically hindered substrates or less reactive coupling partners. Microwave heating can often accomplish in minutes what takes hours with conventional heating.[9]
Scientific Rationale: Microwave energy directly heats the solvent and polar reagents through dielectric heating, leading to rapid and uniform temperature increases. This can overcome high activation barriers and significantly shorten reaction times. For 3-Bromo-5-chlorothieno[3,2-b]pyridine, a reaction that might require 12-24 hours at 100 °C could potentially be completed in 15-45 minutes at 130-150 °C in a microwave reactor.[10]
Considerations for Microwave Use:
-
Direct Translation: Do not assume that conditions from conventional heating will translate directly. A new optimization is often necessary.
-
Temperature Control: Use a reactor with accurate internal temperature monitoring to avoid overheating, which can rapidly decompose the catalyst and substrate.
-
Safety: Use sealed vessels designed for microwave chemistry to safely handle the pressures generated at temperatures above the solvent's boiling point.
Kinetic vs. Thermodynamic Product Formation
Caption: Energy profile illustrating how temperature influences kinetic vs. thermodynamic control.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine with a generic arylboronic acid.
Materials:
-
3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and H₂O, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To the reaction vessel, add 3-Bromo-5-chlorothieno[3,2-b]pyridine, the arylboronic acid, the base, and the palladium catalyst under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing (Critical Step): Seal the vessel and perform a freeze-pump-thaw cycle three times to ensure all dissolved oxygen is removed. Alternatively, bubble argon or nitrogen through the solution for 15-20 minutes. Proper degassing is crucial for preventing catalyst oxidation and ensuring reproducibility.[2]
-
Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Vertex AI Search)
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. Available at: [Link]
-
3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Available at: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Bromo-5-chlorothieno[3,2-b]pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-chlorothieno[3,2-b]pyridine. This guide is designed to provide practical, in-depth advice on the workup procedures for reactions involving this versatile building block. Drawing from established protocols for similar heterocyclic systems and field-proven insights, this document will help you navigate common challenges and optimize your purification strategies.
Introduction: The Chemistry and Challenges of Thieno[3,2-b]pyridines
3-Bromo-5-chlorothieno[3,2-b]pyridine is a valuable starting material in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions to generate more complex molecular architectures.[1][2] The presence of nitrogen and sulfur heteroatoms, along with two distinct halogen substituents, imparts unique reactivity but also presents specific challenges during the post-reaction workup. Issues such as catalyst sequestration by the heterocycle, emulsion formation during extraction, and difficulties in separating structurally similar impurities are common hurdles. This guide provides a structured approach to troubleshooting these problems.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the workup of your 3-Bromo-5-chlorothieno[3,2-b]pyridine reactions, with a focus on palladium-catalyzed cross-couplings like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Problem 1: Persistent Emulsion During Aqueous Workup
Q: I've quenched my Suzuki-Miyaura reaction mixture, and upon adding my extraction solvent (Ethyl Acetate), a persistent emulsion has formed that won't separate. How can I break this emulsion and recover my product?
A: Emulsion formation is a frequent issue when working with nitrogen-containing heterocycles, which can act as surfactants. The basic nature of the pyridine nitrogen can contribute to this problem, especially if residual base from the reaction is present.
Causality: The emulsion consists of fine droplets of the organic and aqueous phases stabilized by insoluble materials, such as palladium black, inorganic salts, and the amphiphilic nature of the product or starting material.
Step-by-Step Solution:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion by "salting out" the organic components. Gently rock the separatory funnel rather than shaking vigorously.
-
Filtration: If the emulsion is caused by fine solid particles (often palladium black), filter the entire biphasic mixture through a pad of Celite®.[3] This removes the solid matter that stabilizes the emulsion. Wash the Celite® pad with your organic solvent to ensure product recovery.
-
Solvent Modification: Add a small amount of a different organic solvent. For an ethyl acetate/water emulsion, adding dichloromethane can sometimes help break the emulsion.
-
Acidification/Basification: If the product is stable to pH changes, a slight acidification of the aqueous layer with dilute HCl can protonate the pyridine nitrogen, altering its solubility and potentially breaking the emulsion. Conversely, if the product is acidic, gentle basification may help. Caution: Perform this on a small scale first to ensure your product is stable.
Problem 2: Product is a Sticky, Intractable Oil After Solvent Removal
Q: After concentrating my organic extracts, my expected solid product has oiled out as a dark, sticky residue. How can I purify this?
A: This is often due to the presence of residual palladium catalyst, high-boiling point solvents (like DMF or DMA), or phosphine ligand byproducts (e.g., triphenylphosphine oxide).
Causality: The thienopyridine scaffold, particularly the sulfur and nitrogen atoms, can coordinate strongly with residual palladium, preventing crystallization and leading to an impure, oily product.[4]
Step-by-Step Solution:
-
Palladium Scavenging:
-
Filtration through Celite®/Silica: Before concentration, pass the organic solution through a short plug of silica gel or Celite®.[3][4] This can remove a significant portion of palladium black.
-
Thiol-Based Scavengers: For more stubborn palladium contamination, consider treatment with a scavenger. Polystyrene-bound trimercaptotriazine (TMT) is effective at binding palladium.[5] Stir the organic solution with the scavenger resin for a few hours, then filter.
-
-
Solvent Removal:
-
Azeotropic Removal: If you suspect residual high-boiling solvents, redissolve the oil in a volatile solvent like dichloromethane or toluene and re-concentrate. Repeat this process 2-3 times to azeotropically remove the tenacious solvent.
-
-
Precipitation/Trituration:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a poor solvent (e.g., hexanes or pentane) while stirring. This should cause your product to precipitate as a solid, leaving many impurities in the solvent.
-
If a solid forms, you can then collect it by filtration. If it oils out again, you may need to proceed directly to column chromatography.
-
Problem 3: Co-elution of Product and Starting Material During Column Chromatography
Q: My Suzuki product and the starting 3-Bromo-5-chlorothieno[3,2-b]pyridine have very similar Rf values on TLC, making purification by column chromatography difficult. What can I do?
A: This is a common challenge when the polarity difference between the starting material and the product is minimal.
Causality: The introduction of a non-polar aryl group in a Suzuki reaction may not significantly alter the overall polarity of the molecule, leading to similar retention factors on silica gel.
Step-by-Step Solution:
-
Optimize Your Solvent System:
-
Use a Less Polar System: Start with a highly non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity with small increments of ethyl acetate or dichloromethane. A shallow gradient is key.
-
Incorporate a Different Solvent: Sometimes, adding a small percentage of a third solvent with different properties (e.g., toluene or diethyl ether) can improve separation.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for nitrogen-containing heterocycles.
-
Reverse-phase chromatography (C18 silica) is another excellent option if your compound is sufficiently soluble in common reverse-phase solvents like acetonitrile and water.
-
-
Derivative Formation: If your product contains a functional group that the starting material lacks (or vice versa), you may be able to selectively react one to dramatically change its polarity for easier separation, and then reverse the reaction. This is a more advanced technique and should be used as a last resort.
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching and extraction procedure for a Suzuki-Miyaura reaction of 3-Bromo-5-chlorothieno[3,2-b]pyridine?
A1: A typical procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Transfer the mixture to a separatory funnel. If two clear layers form, separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Q2: I am performing a Buchwald-Hartwig amination. How does the workup differ?
A2: The workup is very similar to a Suzuki reaction. However, since a strong base like sodium tert-butoxide is often used, it's crucial to ensure the reaction is fully quenched. A wash with a dilute aqueous acid solution (e.g., 1 M HCl) can be beneficial to remove any unreacted amine starting material by protonating it and extracting it into the aqueous layer. Be sure your product is stable to acidic conditions before attempting this. The organic layer can then be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]
Q3: What are some common side products to look out for?
A3:
-
Homocoupling: You may see the formation of a biaryl product from the coupling of two of your boronic acid partners.
-
Protodeboronation: Your boronic acid can be converted back to the corresponding arene.
-
Diarylation: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, you could potentially see substitution at the 5-chloro position as well, although the C-Br bond is significantly more reactive.
Q4: How can I confirm that residual palladium has been removed from my final product?
A4: While a gray or black color in your product is a strong indicator of palladium contamination, the absence of color does not guarantee purity. The most reliable methods for quantifying residual palladium are instrumental:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metals and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
-
Atomic Absorption (AA) Spectroscopy: Another sensitive technique for metal quantification.
Data Presentation and Protocols
Table 1: Recommended Solvents for Extraction and Chromatography
| Compound Type | Recommended Extraction Solvents | Typical Chromatography Eluent Systems (Silica Gel) |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine (Starting Material) | Ethyl Acetate, Dichloromethane | Hexanes/Ethyl Acetate (9:1 to 4:1) |
| 3-Aryl-5-chlorothieno[3,2-b]pyridine (Suzuki Product) | Ethyl Acetate, Dichloromethane | Hexanes/Ethyl Acetate (gradient, e.g., 95:5 to 80:20) |
| 3-(Amino)-5-chlorothieno[3,2-b]pyridine (Buchwald-Hartwig Product) | Ethyl Acetate, Dichloromethane | Hexanes/Ethyl Acetate (gradient, e.g., 80:20 to 50:50) |
Protocol 1: General Workup for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Quenching: After confirming reaction completion by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of water. Separate the layers. If an emulsion forms, refer to the troubleshooting guide.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene) at a concentration of approximately 10-20 mg/mL.
-
Scavenger Addition: Add a thiol-based scavenger resin (e.g., SiliaMetS Thiol or similar) at a loading of 5-10 equivalents relative to the initial palladium catalyst loading.
-
Stirring: Stir the suspension at room temperature for 2-16 hours. The progress of palladium removal can be monitored by taking small aliquots, filtering, and analyzing by TLC for color removal on the baseline.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the palladium-free crude product, ready for final purification.
Visualizations
General Workup Workflow
Caption: Standard workflow for the workup and purification of a cross-coupling reaction.
Troubleshooting Logic for Emulsion
Caption: A decision-making workflow for breaking emulsions during aqueous extraction.
References
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. Available at: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central. Available at: [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PubMed Central. Available at: [Link]
-
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available at: [Link]
- US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
- CN102532007A - Method for preparing 2-chloro-5-substituted pyridine. Google Patents.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
- EP0333020A2 - Process for the preparation of substituted pyridines. Google Patents.
- US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
- EP0003645B1 - Process for the preparation of aromatic (b)-fused pyridines and novel thieno(b)pyridines. Google Patents.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Glasgow. Available at: [Link]
Sources
- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Identifying impurities in 3-Bromo-5-chlorothieno[3,2-b]pyridine products by NMR
Welcome to the technical support center for the analysis of 3-Bromo-5-chlorothieno[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quality control of this important heterocyclic compound. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the identification of impurities in your product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing unexpected signals in the aromatic region of my ¹H NMR spectrum. How can I determine if these are from impurities or the product itself?
A1: Unidentified signals in the aromatic region (typically 7.0-9.0 ppm) of your ¹H NMR spectrum for 3-Bromo-5-chlorothieno[3,2-b]pyridine can arise from several sources. The key is a systematic evaluation of the possibilities.
-
Causality: The electronic environment of protons on the thienopyridine core is highly sensitive to the position of substituents. Any deviation from the expected 3-bromo, 5-chloro substitution pattern will result in a different set of chemical shifts and coupling constants.
-
Troubleshooting Steps:
-
Confirm the main product signals: First, ensure you can confidently assign the two doublets corresponding to the H-2 and H-6 protons of your target compound. Their expected chemical shifts are provided in Table 1.
-
Look for common starting materials: A likely source of impurities is unreacted starting materials or intermediates. For instance, if your synthesis involves the cyclization of a substituted pyridine, you might see residual signals from precursors like 2-amino-3-bromo-5-chloropyridine.
-
Consider positional isomers: During the synthesis, it's possible to form isomers such as 2-Bromo-5-chlorothieno[3,2-b]pyridine or 3-Bromo-7-chlorothieno[3,2-b]pyridine. These will have distinct NMR spectra. A careful analysis of the coupling patterns and chemical shifts, potentially aided by 2D NMR techniques like COSY and HMBC, can help elucidate the connectivity.
-
Check for over-bromination or -chlorination: Depending on the reaction conditions, you might have di-brominated or di-chlorinated species. These often result in the disappearance of an aromatic signal and a shift in the remaining proton resonances.
-
Q2: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
A2: Broadening of NMR signals can be frustrating as it obscures important coupling information. The causes can be chemical or physical in nature.
-
Causality: Broad signals can result from several factors including the presence of paramagnetic species, chemical exchange, or poor shimming of the NMR spectrometer.
-
Troubleshooting Steps:
-
Check for paramagnetic impurities: Traces of paramagnetic metals (e.g., iron, copper) from reagents or reaction vessels can cause significant line broadening. To check for this, you can try washing your product with a chelating agent like EDTA.
-
Sample preparation: Ensure your sample is fully dissolved and free of any particulate matter. Filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Spectrometer shimming: Poorly shimmed magnets will lead to broad peaks. This is a common issue and can usually be resolved by re-shimming the spectrometer. Modern spectrometers have automated shimming routines that are very effective.
-
Chemical exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its signal can be broadened. This is less common for the aromatic protons of this molecule but could be a factor for any acidic or basic impurities.
-
Q3: I have signals that I suspect are from residual solvents. How can I confirm this?
A3: Residual solvents are a very common source of "impurity" signals in NMR spectra. Fortunately, their chemical shifts are well-documented.
-
Causality: Solvents used during the reaction or purification (e.g., dichloromethane, ethyl acetate, hexane) can be difficult to remove completely and will show up in the NMR spectrum.
-
Troubleshooting Steps:
-
Consult a solvent impurity table: There are numerous published resources that list the ¹H and ¹³C NMR chemical shifts of common laboratory solvents in various deuterated solvents.[1] Compare the chemical shifts of your unknown peaks to these tables.
-
Acquire a spectrum in a different deuterated solvent: The chemical shifts of solvent impurities can vary slightly depending on the deuterated solvent used. Acquiring a spectrum in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) can help confirm the identity of a solvent peak, as its shift will change in a predictable way.
-
"Grease" peaks: Be aware of broad signals around 1.2-1.4 ppm and 0.8-0.9 ppm, which are often from silicone grease used in glassware joints.
-
Data Summary Table
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-5-chlorothieno[3,2-b]pyridine and Potential Impurities in CDCl₃.
| Compound | Proton | Predicted ¹H Shift (ppm) | Carbon | Predicted ¹³C Shift (ppm) |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine (Product) | H-2 | 7.4 - 7.6 (s) | C-2 | 120 - 125 |
| H-6 | 8.5 - 8.7 (d) | C-3 | 110 - 115 | |
| H-7 | 7.3 - 7.5 (d) | C-3a | 150 - 155 | |
| C-5 | 145 - 150 | |||
| C-6 | 130 - 135 | |||
| C-7 | 125 - 130 | |||
| C-7a | 140 - 145 | |||
| 3-Bromo-5-chloropyridine (Starting Material) | H-2, H-6 | 8.5 - 8.7 (m) | C-2 | 150 - 155 |
| H-4 | 7.8 - 8.0 (m) | C-3 | 120 - 125 | |
| C-4 | 135 - 140 | |||
| C-5 | 130 - 135 | |||
| C-6 | 150 - 155 | |||
| 2-Aminopyridine (Precursor) | H-3 | 6.4 - 6.6 (m) | C-2 | 158 - 162 |
| H-4 | 7.3 - 7.5 (m) | C-3 | 108 - 112 | |
| H-5 | 6.6 - 6.8 (m) | C-4 | 137 - 141 | |
| H-6 | 8.0 - 8.2 (m) | C-5 | 113 - 117 | |
| NH₂ | 4.5 - 5.5 (br s) | C-6 | 148 - 152 | |
| Bromothiophene (Side Product) | H-2, H-5 | 7.0 - 7.3 (m) | C-2 | 125 - 130 |
| H-3, H-4 | 6.8 - 7.1 (m) | C-3 | 127 - 132 | |
| C-4 | 127 - 132 | |||
| C-5 | 125 - 130 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Experimental Protocols & Workflows
Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for identifying unknown signals in the NMR spectrum of your 3-Bromo-5-chlorothieno[3,2-b]pyridine product.
Caption: Workflow for NMR-based impurity identification.
Standard Operating Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your 3-Bromo-5-chlorothieno[3,2-b]pyridine product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure the solvent is from a fresh, sealed ampule to minimize water contamination.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool at the bottom, transfer the solution to a clean, dry NMR tube. This will remove any particulate matter.
-
Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard with a signal that does not overlap with your product or expected impurity signals.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Spectrometer Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
References
-
Klemm, L. H., et al. (1986). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Journal of Heterocyclic Chemistry, 23(1), 113-117. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorothieno[3,2-b]pyridine. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-chlorothieno[3,2-b]pyridine and 3,5-Dibromothieno[3,2-b]pyridine
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal building block for developing novel kinase inhibitors, receptor modulators, and organic semiconductors.[1][2][3] The targeted functionalization of this core is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
This guide provides an in-depth comparison of the chemical reactivity of two key dihalogenated thieno[3,2-b]pyridine intermediates: 3-bromo-5-chlorothieno[3,2-b]pyridine and 3,5-dibromothieno[3,2-b]pyridine . Understanding the nuanced differences in their reactivity is crucial for researchers aiming to perform selective and high-yielding transformations. We will explore their behavior in common palladium-catalyzed cross-coupling reactions and halogen-metal exchange, supported by experimental data and mechanistic principles.
Pillar 1: Theoretical Underpinnings of Reactivity
The regioselectivity of reactions on these scaffolds is governed by the inherent electronic properties of the thieno[3,2-b]pyridine ring system and the distinct nature of the carbon-halogen bonds.
-
Electronic Landscape : The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency influences the thiophene ring, but positions C3 and C5 retain distinct electronic characters. The C3 position of the thiophene ring is generally more electron-rich than the C5 position on the pyridine ring, which is alpha to the nitrogen.
-
Carbon-Halogen Bond Strength : In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[4] The bond dissociation energy for C-X bonds follows the trend C-Cl > C-Br > C-I. Consequently, a C-Br bond is weaker and more susceptible to oxidative addition than a C-Cl bond.
Causality of Selective Reactivity :
-
In 3,5-dibromothieno[3,2-b]pyridine , both leaving groups are identical. Selectivity is therefore primarily dictated by the electronic environment of the carbon atom. The C3 position is generally more activated towards oxidative addition than the C5 position.
-
In 3-bromo-5-chlorothieno[3,2-b]pyridine , we have two competing factors: the more reactive C-Br bond at the C3 position versus the less reactive C-Cl bond at the C5 position. This differential reactivity is the cornerstone of selective, sequential functionalization. The significantly lower activation barrier for the C-Br bond cleavage almost always dictates that palladium-catalyzed reactions will occur preferentially at the C3 position.[5]
Caption: Factors governing regioselective reactivity.
Pillar 2: Comparative Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing these scaffolds. The choice of starting material dictates the synthetic strategy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used C-C bond-forming reaction.[6][7]
-
3-bromo-5-chlorothieno[3,2-b]pyridine : This substrate is ideal for selective mono-functionalization. The reaction occurs almost exclusively at the C3-Br position under standard conditions, leaving the C5-Cl bond intact for subsequent transformations. This allows for a divergent synthetic approach from a single intermediate.
-
3,5-dibromothieno[3,2-b]pyridine : While mono-functionalization can be achieved by carefully controlling stoichiometry (e.g., using 1 equivalent of boronic acid), a mixture of mono- and di-substituted products is common. The primary mono-arylated product is typically the 3-aryl-5-bromo derivative. Driving the reaction to completion with excess boronic acid and extended reaction times yields the 3,5-diaryl product.
| Starting Material | Position | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| 3-bromo-5-chloro | C3 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | ~95 | N/A |
| 3,5-dibromo | C3 (mono) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | ~70-80 | N/A |
| 3,5-dibromo | C3, C5 (di) | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 110 | ~85 | N/A* |
| Data presented is representative of typical outcomes for analogous dihalogenated heterocyclic systems and is intended for illustrative purposes. Specific yields may vary. |
Stille Coupling
The Stille coupling utilizes organostannane reagents and is known for its mild conditions and tolerance of a wide array of functional groups.[8][9] The reactivity pattern mirrors that of the Suzuki coupling.
-
3-bromo-5-chlorothieno[3,2-b]pyridine : Highly selective coupling is achieved at the C3 position. The C-Cl bond remains unreactive under conditions that are sufficient to cleave the C-Br bond, making it an excellent choice for sequential couplings.
-
3,5-dibromothieno[3,2-b]pyridine : Similar to Suzuki coupling, regioselectivity in mono-coupling favors the C3 position due to its higher electron density, which facilitates faster oxidative addition.[10]
| Starting Material | Position | Coupling Partner | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Citation |
| 3-bromo-5-chloro | C3 | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | >90 | N/A |
| 3,5-dibromo | C3 (mono) | (Tributylstannyl)benzene | Pd₂(dba)₃/P(fur)₃ | Dioxane | 100 | ~88 | N/A |
| Data presented is representative of typical outcomes for analogous dihalogenated heterocyclic systems.[10][11] |
Pillar 3: Comparative Performance in Halogen-Metal Exchange
Halogen-metal exchange, typically using organolithium reagents, is a powerful method for generating a nucleophilic carbon center that can be trapped with various electrophiles.[12] This reaction is extremely fast and often performed at very low temperatures.
-
3-bromo-5-chlorothieno[3,2-b]pyridine : Due to the kinetic nature of bromine-lithium exchange, the reaction will occur exclusively at the C3-Br position.[13] The use of alkyllithium reagents like n-BuLi at temperatures around -78 °C provides the 3-lithio-5-chlorothieno[3,2-b]pyridine intermediate cleanly. This species can then be quenched with electrophiles such as DMF (to form an aldehyde), CO₂ (to form a carboxylic acid), or iodine (to re-introduce iodine).
-
3,5-dibromothieno[3,2-b]pyridine : Bromine-lithium exchange will preferentially occur at the more acidic C3 position. However, careful control of temperature and stoichiometry is critical. Adding slightly more than one equivalent of n-BuLi can lead to a mixture of mono-lithiated and di-lithiated species, or potential rearrangement ("halogen dance") reactions, although this is less common for thienopyridines than for other systems.[14]
Caption: Synthetic workflow based on starting material choice.
Pillar 4: Field-Proven Experimental Protocols
The following protocols are self-validating systems, designed for high fidelity and reproducibility.
Protocol 1: Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chlorothieno[3,2-b]pyridine
Objective : To synthesize 3-(4-methoxyphenyl)-5-chlorothieno[3,2-b]pyridine, demonstrating selective C-Br activation.
Materials :
-
3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Argon or Nitrogen gas supply
Procedure :
-
To a flame-dried round-bottom flask or microwave vial, add 3-bromo-5-chlorothieno[3,2-b]pyridine, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M).
-
Add the 2M Na₂CO₃ solution.
-
Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality : The choice of Pd(PPh₃)₄ is a robust, general catalyst suitable for activating aryl bromides.[15] The aqueous base/organic solvent biphasic system is standard for Suzuki couplings, facilitating the transmetalation step. Heating is required to overcome the activation energy for oxidative addition.
Protocol 2: Selective Bromine-Lithium Exchange of 3,5-Dibromothieno[3,2-b]pyridine and Quench
Objective : To synthesize 5-bromo-thieno[3,2-b]pyridine-3-carbaldehyde, demonstrating selective C3 lithiation.
Materials :
-
3,5-Dibromothieno[3,2-b]pyridine (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure :
-
To a flame-dried, three-neck flask equipped with a thermometer and an argon inlet, add 3,5-dibromothieno[3,2-b]pyridine.
-
Dissolve the starting material in anhydrous THF (to achieve a concentration of ~0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
In a single portion, add anhydrous DMF via syringe.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the target aldehyde.
Causality : Performing the reaction at -78 °C is critical to prevent side reactions and ensure kinetic control, favoring the fastest exchange at the C-Br bond.[16][17] Using a slight excess of n-BuLi ensures complete conversion of the starting material. DMF serves as an efficient electrophilic trap for the generated aryllithium species.
Summary and Outlook
The choice between 3-bromo-5-chlorothieno[3,2-b]pyridine and 3,5-dibromothieno[3,2-b]pyridine is a critical strategic decision in synthetic design.
-
For predictable, selective mono-functionalization and sequential diversification , 3-bromo-5-chlorothieno[3,2-b]pyridine is the superior reagent. Its orthogonal reactivity allows for the initial modification at the C3 position, leaving a C-Cl handle for a second, distinct transformation under more forcing conditions.
-
For creating symmetrical 3,5-disubstituted derivatives or when the primary goal is functionalization at the C3 position without concern for a second reaction , 3,5-dibromothieno[3,2-b]pyridine is a cost-effective and suitable choice.
By understanding the fundamental principles of reactivity and employing validated protocols, researchers can effectively leverage these powerful building blocks to accelerate drug discovery and materials science innovation.
References
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P. W. An, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
- (1995) US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
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S. M. Al-Shayea, et al. (2014). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]
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A. A. Fadda, et al. (2022). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]
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J. T. Njardarson, et al. (2022). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
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V. Milata, et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
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M. R. Bryce, et al. (1988). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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I. J. S. Fairlamb, et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
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C. H. Senanayake, et al. (2015). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available at: [Link]
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G. A. Kraus, et al. (2007). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. ResearchGate. Available at: [Link]
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M. C. Kozlowski, et al. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. Available at: [Link]
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W. F. Bailey. (n.d.). lithium halogen exchange #1 revised. University of Connecticut. Available at: [Link]
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I. J. S. Fairlamb, et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
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A. M. El-Sayed, et al. (2023). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate. Available at: [Link]
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S. G. Newman, et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
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O. Provot, et al. (2017). Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. ResearchGate. Available at: [Link]
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S. M. Al-Shayea, et al. (2014). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. Available at: [Link]
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G. A. El-Hiti, K. Smith, & A. S. Hegazy. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
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A. Myers. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Macmillan Group. (2007). The Mechanism of Lithium–Halogen Exchange. Princeton University. Available at: [Link]
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V. Farina. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]
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N. K. Garg, et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]
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F. R. P. Crisostomo, et al. (2012). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. Available at: [Link]
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(n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Peking University. Available at: [Link]
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M. R. Gagne, et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. JACS Au. Available at: [Link]
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V. Milata, et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: [Link]
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H. J. Reich. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. University of Wisconsin-Madison. Available at: [Link]
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W. E. Parham, et al. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. Available at: [Link]
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D. Barker, et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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M. L. Chabinyc, et al. (2017). Synthesis, characterization, and semiconducting properties of π-conjugated polymers containing hydrogen-bonded bis-pyridine-thieno[3,2-b]thiophene moieties. Journal of Materials Chemistry C. Available at: [Link]
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NROChemistry. (n.d.). Stille Coupling. NROChemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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D. W. C. MacMillan, et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
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R. M. Zaki, et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. Available at: [Link]
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A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 3-Bromo-5-chlorothieno[3,2-b]pyridine
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a valuable building block for developing novel therapeutics and organic electronics. The targeted functionalization of this core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of new chemical entities. Among the myriad of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille reactions represent two of the most powerful and widely adopted methods.
This guide provides an in-depth, comparative analysis of the Suzuki and Stille reactions for the functionalization of a specific, and challenging, substrate: 3-bromo-5-chlorothieno[3,2-b]pyridine . This molecule presents a key regioselectivity challenge due to the presence of two distinct halogen atoms on an electron-deficient heterocyclic system. We will explore the mechanistic nuances, practical considerations, and expected outcomes of each reaction, supported by experimental data and established protocols, to empower researchers in drug development and materials science to make informed decisions for their synthetic campaigns.
The Substrate: Reactivity Considerations for 3-Bromo-5-chlorothieno[3,2-b]pyridine
The choice of cross-coupling strategy is heavily influenced by the electronic nature and steric environment of the substrate. The thieno[3,2-b]pyridine core is electron-deficient due to the presence of the pyridine nitrogen. This inherent property generally accelerates the rate-determining oxidative addition step in palladium-catalyzed cycles.
A critical consideration for this substrate is the differential reactivity of the C-Br and C-Cl bonds. In palladium catalysis, the bond strength and ease of oxidative addition typically follow the trend C–I > C–OTf > C–Br >> C–Cl.[1] This inherent reactivity difference provides a strong basis for achieving selective functionalization at the more labile C-3 bromine position, leaving the C-5 chlorine atom available for subsequent transformations. Both Suzuki and Stille reactions can be optimized to exploit this selectivity.[2][3]
The Suzuki-Miyaura Coupling
First reported by its Nobel prize-winning namesakes, the Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[1] Its popularity stems from the operational simplicity, broad functional group tolerance, and the generally low toxicity and high stability of the boron reagents.[4][5]
Catalytic Cycle and Mechanism
The Suzuki reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-Br over C-Cl) to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron reagent, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Experimental Protocol: Suzuki Coupling
The following is a representative protocol for the selective coupling at the C-3 position of 3-bromo-5-chlorothieno[3,2-b]pyridine.
Materials:
-
3-Bromo-5-chlorothieno[3,2-b]pyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Water mixture)
Procedure:
-
To a reaction vessel, add 3-bromo-5-chlorothieno[3,2-b]pyridine, the arylboronic acid, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the degassed aqueous base solution.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chlorothieno[3,2-b]pyridine product.[9]
The Stille Cross-Coupling
The Stille reaction is a palladium-catalyzed coupling between an organotin reagent (organostannane) and an organic halide or pseudohalide.[10] It is renowned for its excellent functional group tolerance and the fact that it often proceeds under neutral or mild conditions, which is advantageous for sensitive substrates.[11]
Catalytic Cycle and Mechanism
The Stille catalytic cycle is mechanistically similar to the Suzuki reaction, with the key difference being the nature of the transmetalation step.[12][13]
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of the substrate.
-
Transmetalation: The organostannane transfers its organic moiety to the Pd(II) center. This step does not require a base and is often the rate-limiting step. Additives like Cu(I) salts or fluoride ions can accelerate this process.[14]
-
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.
Experimental Protocol: Stille Coupling
The following is a representative protocol for the selective coupling at the C-3 position of 3-bromo-5-chlorothieno[3,2-b]pyridine.
Materials:
-
3-Bromo-5-chlorothieno[3,2-b]pyridine
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equivalents)
-
Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ (1-5 mol%)
-
Optional: CuI (10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane)
Procedure:
-
To a flame-dried reaction vessel, add 3-bromo-5-chlorothieno[3,2-b]pyridine and the palladium catalyst (and CuI, if used).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until reaction completion is observed by TLC or LC-MS.[15]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Workup for Tin Removal: Wash the organic layer several times with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble Bu₃SnF.[16][17]
-
Filter the entire mixture through a pad of Celite® to remove the precipitate.[18]
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography. Using silica gel treated with triethylamine can help remove residual tin impurities.[16][17]
Head-to-Head Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling hinges on a balance of reactivity, substrate scope, and practical considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organotin (Stannanes) |
| Toxicity | Low . Boron byproducts are generally non-toxic and water-soluble.[5] | High . Organotin reagents and byproducts are highly toxic and require careful handling and rigorous purification.[19] |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation), especially heteroaryl boronic acids.[20][21] | Organostannanes are generally stable to air and moisture and have a long shelf-life.[10] |
| Reaction Conditions | Requires a base (e.g., Na₂CO₃, K₃PO₄, CsF), which may not be suitable for base-sensitive substrates.[7] | Often proceeds under neutral conditions, offering excellent tolerance for sensitive functional groups, including esters and unprotected phenols/anilines.[4][22] |
| Workup & Purification | Straightforward . Boron byproducts are typically removed by simple aqueous extraction. | Challenging . Removal of toxic tin byproducts to ppm levels can be difficult, often requiring KF washes, Celite filtration, or specialized chromatography.[16][19] |
| Selectivity (C-Br vs C-Cl) | Excellent selectivity for C-Br is readily achievable with standard catalysts (e.g., Pd(PPh₃)₄). | Excellent selectivity for C-Br can be achieved.[2] The reaction is highly tolerant of the C-Cl bond. |
| Cost | Boronic acids are widely available from commercial sources at a reasonable cost. | Organostannanes can be more expensive and less commercially available than their boronic acid counterparts. |
Decision-Making Workflow
To assist in selecting the appropriate method, the following workflow highlights key decision points.
Conclusion and Recommendation
Both the Suzuki-Miyaura and Stille reactions are highly effective methods for the selective C-3 functionalization of 3-bromo-5-chlorothieno[3,2-b]pyridine.
For most applications, the Suzuki-Miyaura reaction is the recommended first choice . Its primary advantages are the low toxicity of its reagents and byproducts, the ease of purification, and the wide commercial availability of boronic acids. These factors make it a more practical, safer, and environmentally benign option for routine synthesis and library generation.
The Stille coupling, however, remains an indispensable tool for specific, challenging scenarios . Its key advantage is the exceptional functional group tolerance under neutral conditions. When a substrate contains base-labile groups (e.g., esters) or when the required boronic acid is unstable and prone to decomposition, the Stille reaction often provides a more reliable and higher-yielding route. The significant drawback is the high toxicity of organotin compounds, which necessitates stringent safety protocols and meticulous purification to remove harmful residues, a critical consideration for any compounds intended for biological evaluation.
Ultimately, the optimal choice depends on the specific chemical context, the available laboratory infrastructure, and the final application of the synthesized molecule.
References
- Benchchem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- Benchchem. (n.d.). Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions.
- Benchchem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Burke, S. D., & Matulenko, M. A. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(13), 3194–3204.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Benchchem. (2025). Head-to-head comparison of Suzuki and Stille coupling for specific applications.
- Noori, M. R., et al. (2019). Pd(0)-S-methylisothiourea grafted onto mesoporous MCM-41 and its application as heterogeneous and reusable nanocatalyst for the Suzuki, Stille and Heck cross coupling reactions. ResearchGate.
- Unknown. (2018). Possible mechanism of Suzuki and Stille coupling reactions. ResearchGate.
- IITpharma World. (2021). organometallic chemistry 2: Stille reaction and Suzuki reaction. YouTube.
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115, Harvard University.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wang, L., et al. (2013). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C.
- E. M. Beccalli, et al. (2007). Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. ResearchGate.
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- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- F. R. V. Diaz, et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC.
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
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- Zhang, W., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions with 3-Bromo-5-chlorothieno[3,2-b]pyridine: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the thieno[3,2-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The targeted functionalization of this scaffold is paramount for developing new chemical entities. This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling methods for the selective functionalization of 3-Bromo-5-chlorothieno[3,2-b]pyridine, a versatile building block.
While direct, side-by-side comparative studies on this specific substrate are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of cross-coupling reactions and draws upon experimental data from structurally analogous systems to provide a robust framework for methodological selection and optimization. Our focus will be on the chemoselective coupling at the more reactive C-Br bond over the C-Cl bond.
The Underlying Chemistry: Chemoselectivity of C-Br vs. C-Cl Bonds
A central consideration when working with di-halogenated substrates like 3-Bromo-5-chlorothieno[3,2-b]pyridine is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-X bond is a critical, often rate-determining step. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl > F.[1]
This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs); the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition by a low-valent palladium catalyst.[1] This inherent difference in reactivity allows for the selective functionalization of the 3-position (C-Br) of our target molecule while leaving the 5-position (C-Cl) intact for potential subsequent transformations.
Comparative Analysis of Cross-Coupling Methodologies
The following sections provide a comparative overview of several key cross-coupling reactions, with a focus on their applicability, typical yields based on analogous systems, and the mechanistic reasoning behind the choice of reagents and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[2]
Expected Yield: High (typically 75-95% for bromo-pyridyl substrates).[3]
Mechanistic Insight: The reaction is catalyzed by a Pd(0) species and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial for the transmetalation step, where the boronic acid is activated.
Representative Protocol: Arylboronic acids are generally well-tolerated in Suzuki-Miyaura couplings. For heteroaryl boronic acids, specific conditions may be required to achieve high yields.[3]
Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups and its insensitivity to the presence of water.[4] However, the toxicity of organotin compounds is a significant drawback.[5][6]
Expected Yield: Good to High (typically 70-90%).[6]
Mechanistic Insight: The mechanism is similar to the Suzuki coupling. The transmetalation step is generally faster than with boronic acids, which can be advantageous for less reactive substrates.
Representative Protocol: The use of a non-polar solvent like toluene is common, and the reaction is often heated to drive it to completion.[6][7]
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[8] It is a powerful tool for the synthesis of substituted olefins.
Expected Yield: Moderate to Good (typically 60-85%).[8][9]
Mechanistic Insight: The reaction proceeds via oxidative addition, migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination to regenerate the catalyst and form the product. The choice of base is critical to neutralize the HX formed during the reaction.
Representative Protocol: The Heck reaction often requires elevated temperatures and polar aprotic solvents like DMF or DMA.[8]
Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[10][11]
Expected Yield: High (typically 80-95%).[3][12]
Mechanistic Insight: This reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Representative Protocol: The reaction is often carried out in an amine solvent, which also acts as the base.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[13] It has become a go-to method for the synthesis of aryl amines.
Expected Yield: Good to High (typically 70-90%).[14][15]
Mechanistic Insight: The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of a strong, non-nucleophilic base and sterically hindered, electron-rich phosphine ligands is crucial for high yields.
Representative Protocol: The use of bulky biarylphosphine ligands is a hallmark of modern Buchwald-Hartwig amination protocols.
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent.[16] Organozinc compounds are among the most reactive organometallics in transmetalation, allowing for milder reaction conditions.[17]
Expected Yield: High (typically 85-98%).[18]
Mechanistic Insight: The high reactivity of organozinc reagents in the transmetalation step often leads to faster reaction rates and higher yields compared to other cross-coupling methods.
Representative Protocol: The preparation of the organozinc reagent is a key step in this reaction. Anhydrous conditions are typically required.[16][18]
Data Summary: A Comparative Overview
The following table summarizes the typical reaction conditions and expected yield ranges for the cross-coupling of a bromo-pyridyl substrate, serving as a guide for reactions with 3-Bromo-5-chlorothieno[3,2-b]pyridine.
| Coupling Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ | Toluene/H₂O | 80-110 | 75-95 |
| Stille | Pd₂(dba)₃ (1-2) | P(o-tol)₃ (4-8) | - | Toluene | 90-110 | 70-90 |
| Heck | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N | DMF | 100-140 | 60-85 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3) | - | Et₃N | THF | 25-65 | 80-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 70-90 |
| Negishi | Pd(PPh₃)₄ (3-5) | - | - | THF | 25-66 | 85-98 |
Experimental Workflows and Diagrams
To aid in the practical application of this guide, detailed step-by-step methodologies for each key experiment are provided below, along with diagrams illustrating the catalytic cycles and experimental workflows.
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision-Making Workflow for Method Selection
Caption: Decision workflow for selecting a cross-coupling method.
Detailed Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried prior to use.
Suzuki-Miyaura Coupling Protocol
-
To a dried Schlenk flask, add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate (0.02 equiv.).
-
Add degassed toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
To a dried Schlenk flask, add sodium tert-butoxide (1.4 equiv.).
-
Add 3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), XPhos (0.02 equiv.), and Pd₂(dba)₃ (0.01 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The selective functionalization of 3-Bromo-5-chlorothieno[3,2-b]pyridine at the 3-position is readily achievable using a variety of modern palladium-catalyzed cross-coupling reactions. The choice of method will ultimately depend on the desired transformation (C-C vs. C-N bond formation) and the nature of the coupling partner.
For C-C bond formation, Suzuki-Miyaura and Negishi couplings generally offer the highest yields and broadest substrate scope. For C-N bond formation, the Buchwald-Hartwig amination is the method of choice. While this guide provides a strong foundation based on established chemical principles and data from related systems, empirical optimization will always be necessary to achieve the highest possible yield for a specific substrate combination. The continued development of novel catalysts and ligands will undoubtedly further expand the synthetic utility of this important heterocyclic scaffold.
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A Comparative Guide to the Computational Analysis of 3-Bromo-5-chlorothieno[3,2-b]pyridine Reactivity
In the landscape of modern medicinal chemistry and materials science, thieno[3,2-b]pyridines stand out as a privileged scaffold, forming the core of numerous pharmacologically active agents.[1][2] The targeted functionalization of this heterocyclic system is paramount for the development of novel molecular entities. 3-Bromo-5-chlorothieno[3,2-b]pyridine, a dihalogenated derivative, presents a particularly interesting case for selective chemical modification.[3] This guide provides an in-depth computational analysis of its reactivity, offering a predictive framework to guide synthetic efforts. We will objectively compare its predicted reactivity with alternative halogenated heterocycles and provide the underlying computational protocols that enable these predictions.
The Strategic Importance of Selective Functionalization
The differential reactivity of the C-Br and C-Cl bonds in 3-Bromo-5-chlorothieno[3,2-b]pyridine is the cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forging new carbon-carbon bonds.[4] The ability to selectively activate one halogen over the other opens avenues for sequential, site-specific modifications, thereby expanding the accessible chemical space for drug discovery and materials development.
Unveiling Reactivity through the Lens of Computational Chemistry
To dissect the reactivity of 3-Bromo-5-chlorothieno[3,2-b]pyridine, we turn to the robust tools of computational chemistry, primarily Density Functional Theory (DFT).[5] DFT allows us to probe the electronic structure of the molecule and calculate reactivity descriptors that provide a quantitative measure of where and how chemical reactions are likely to occur.[6][7]
A fundamental starting point for understanding reactivity is the Molecular Electrostatic Potential (MEP) surface. The MEP visualizes the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Bromo-5-chlorothieno[3,2-b]pyridine, the MEP would reveal the electrophilic nature of the carbon atoms attached to the bromine and chlorine atoms, making them susceptible to nucleophilic attack or oxidative addition in catalytic cycles.
Caption: Conceptual workflow of MEP analysis.
Frontier Molecular Orbital (FMO) theory provides a deeper understanding of reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]
-
LUMO: The LUMO indicates the most likely sites for nucleophilic attack. For 3-Bromo-5-chlorothieno[3,2-b]pyridine, the LUMO is expected to have significant contributions from the C-Br and C-Cl antibonding orbitals (σ), with the C-Br σ orbital likely being lower in energy and thus more susceptible to initial reaction.
-
HOMO: The HOMO points to the regions most susceptible to electrophilic attack.
Conceptual DFT offers a suite of quantitative descriptors to predict reactivity.[9][10] Key among these are the Fukui functions, which pinpoint the atoms most susceptible to electrophilic, nucleophilic, or radical attack.[11][12]
-
Fukui Function for Nucleophilic Attack (f+): This index quantifies the change in electron density when an electron is added to the molecule. A higher f+ value on an atom indicates a greater susceptibility to nucleophilic attack. We predict that the carbon atom attached to the bromine will have a higher f+ value than the carbon attached to the chlorine.
-
Fukui Function for Electrophilic Attack (f-): This index measures the change in electron density upon removing an electron.
-
Dual Descriptor (Δf): The dual descriptor can provide a more nuanced view of site selectivity.
Comparative Analysis: 3-Bromo-5-chlorothieno[3,2-b]pyridine vs. Alternatives
To contextualize the reactivity of our target molecule, we will compare it with two other dihalogenated heterocycles: 2,4-dichloropyrimidine and 3,5-dibromopyridine. This comparison will highlight the electronic effects of the fused thiophene ring and the pyridine nitrogen on halogen reactivity.
| Molecule | Position of Halogen 1 | Position of Halogen 2 | Predicted Site of Initial Reaction | Rationale |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine | 3-Bromo | 5-Chloro | C-Br | The C-Br bond is generally weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for oxidative addition in palladium-catalyzed reactions.[13] |
| 2,4-Dichloropyrimidine | 2-Chloro | 4-Chloro | C2-Cl | The chloro group at the 2-position is activated by both adjacent nitrogen atoms, making it more electrophilic and susceptible to nucleophilic attack or oxidative addition. |
| 3,5-Dibromopyridine | 3-Bromo | 5-Bromo | C3/C5-Br | Both bromine atoms are electronically similar, leading to potentially lower selectivity in reactions. |
Experimental Protocol: Computational Analysis Workflow
The following protocol outlines the steps for a comprehensive computational analysis of 3-Bromo-5-chlorothieno[3,2-b]pyridine reactivity.
1. Geometry Optimization and Frequency Calculation:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Basis Set: 6-311+G(d,p) for non-metal atoms and a suitable effective core potential (e.g., LANL2DZ) for bromine.[15]
-
Procedure:
-
Build the 3D structure of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Follow with a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies).
-
2. Calculation of Reactivity Descriptors:
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface from the optimized geometry to visualize electrophilic and nucleophilic regions.
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the HOMO and LUMO to identify the key orbitals involved in potential reactions.
-
Fukui Functions and Conceptual DFT Descriptors:
-
Perform single-point energy calculations on the optimized neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons).[11]
-
Use the output to calculate the condensed Fukui functions for each atom.
-
Caption: Workflow for computational reactivity analysis.
Predicted Reactivity and Experimental Validation
Based on the computational analysis, we predict that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on 3-Bromo-5-chlorothieno[3,2-b]pyridine will preferentially occur at the C-Br bond.[16][17] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater polarizability of bromine, which facilitates the oxidative addition step in the catalytic cycle.
Experimental studies on similar dihalogenated heterocycles support this prediction. For instance, in many cases of bromo-chloro substituted pyridines and related systems, selective Suzuki coupling at the bromine position has been achieved.[13]
Conclusion
The computational analysis of 3-Bromo-5-chlorothieno[3,2-b]pyridine provides a powerful predictive tool for chemists. By leveraging DFT calculations to determine key reactivity descriptors like MEP, FMOs, and Fukui functions, we can anticipate the regioselectivity of chemical transformations. This in silico approach not only saves valuable experimental time and resources but also provides a deeper, mechanistically-grounded understanding of the molecule's chemical behavior. The predicted preferential reactivity at the C-Br bond offers a clear strategic advantage for the synthesis of complex, functionalized thieno[3,2-b]pyridine derivatives.
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Navigating the Structure-Activity Landscape of Thieno[3,2-b]pyridine Analogs: A Comparative Guide
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the structure-activity relationship (SAR) of analogs derived from a specific, halogenated starting material: 3-Bromo-5-chlorothieno[3,2-b]pyridine. By examining how targeted chemical modifications to this scaffold influence biological outcomes, particularly anticancer activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds. This guide will delve into the synthetic strategies, comparative biological data, and detailed experimental protocols that underpin these SAR studies.
The Thieno[3,2-b]pyridine Core: A Foundation for Diverse Bioactivity
The fusion of a thiophene and a pyridine ring creates the thieno[3,2-b]pyridine system, a rigid bicyclic structure that has proven to be a versatile template for drug design.[1] The inherent chemical properties of this scaffold, including its aromaticity and potential for various substitutions, have been exploited to develop inhibitors of kinases, antiproliferative agents, and modulators of other biological pathways.[1][2] The strategic placement of halogen atoms, such as bromine at the 3-position and chlorine at the 5-position, provides reactive handles for further chemical diversification, making 3-Bromo-5-chlorothieno[3,2-b]pyridine an attractive starting point for generating libraries of novel analogs.
Synthetic Strategy: Leveraging Cross-Coupling for Analog Generation
A key synthetic approach to diversifying the 3-Bromo-5-chlorothieno[3,2-b]pyridine core is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been effectively employed to introduce a variety of (hetero)aryl groups at the 3-position of a methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate precursor.[3][4] This reaction is highly efficient and tolerates a wide range of functional groups, allowing for a systematic exploration of the chemical space around the core scaffold.[3][5]
Caption: Workflow for the synthesis of 3-arylthieno[3,2-b]pyridine analogs.
Structure-Activity Relationship Analysis: Unraveling the Impact of Substitutions
The antitumor potential of a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was evaluated against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, providing key insights into the SAR of this scaffold.[3][6]
The Influence of 3-Aryl Substituents on Antitumor Activity
The nature of the substituent on the aryl ring at the 3-position of the thieno[3,2-b]pyridine core was found to be a critical determinant of antiproliferative activity. The following table summarizes the growth inhibitory (GI50) values for a selection of analogs.[3]
| Compound | 3-Aryl Substituent | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) | Non-tumorigenic MCF-12A GI50 (µM) |
| 2a | Phenyl | > 50 | > 50 | > 50 |
| 2b | 4-Methylphenyl | > 50 | > 50 | > 50 |
| 2c | 4-Methoxyphenyl | > 50 | > 50 | > 50 |
| 2d | 4-(Trifluoromethyl)phenyl | 29.5 | 39.8 | > 50 |
| 2e | 4-Chlorophenyl | 13.0 | 17.5 | > 50 |
| 2f | 4-Cyanophenyl | 16.5 | 20.5 | > 50 |
| 2g | 3-Pyridinyl | > 50 | > 50 | > 50 |
| 2h | 3-Furyl | 19.5 | 22.0 | > 50 |
Key SAR Observations:
-
Electron-Withdrawing Groups are Favorable: Analogs with electron-donating groups (methyl, methoxy) or an unsubstituted phenyl ring at the 3-position showed no significant activity. In contrast, the presence of electron-withdrawing groups such as chloro (2e), cyano (2f), and trifluoromethyl (2d) on the phenyl ring led to a marked increase in growth inhibitory activity against both TNBC cell lines.[3][6]
-
Heteroaromatic Substitution: Replacement of the phenyl ring with a 3-pyridinyl group did not yield active compounds. However, a 3-furyl substituent (2h) resulted in significant antitumor activity.[3]
-
Selectivity for Cancer Cells: Importantly, the most active compounds (2e, 2f, and 2h) displayed little to no effect on the non-tumorigenic MCF-12A cell line at their GI50 concentrations, indicating a degree of selectivity for cancer cells.[3][6]
Caption: Key structure-activity relationships for 3-arylthieno[3,2-b]pyridine analogs.
Comparative Insights from Thieno[2,3-b]pyridine Analogs
SAR studies on the isomeric thieno[2,3-b]pyridine scaffold provide valuable comparative insights. For instance, in a series of 2-amino-3-carboxamido-thieno[2,3-b]pyridines, the introduction of a para-substitution on a phenyl carboxamide ring was found to decrease antiproliferative activity.[7] However, appending a propyl-aryl group at the C-5 position of this scaffold resulted in compounds with potent biological activity, with IC50 values in the nanomolar range.[8] This highlights that the position and nature of the substitution are crucial and that SAR trends may not be directly translatable between isomeric scaffolds.
Mechanistic Elucidation of the Most Promising Analog
Further investigation into the most potent compound, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e), revealed that its GI50 concentration (13 µM) led to a decrease in the number of MDA-MB-231 cells.[6] This was associated with a reduction in the percentage of proliferating cells and an increase in the G0/G1 phase of the cell cycle, suggesting a cytostatic effect.[6]
In Ovo Antitumor Activity
The antitumor potential of compound 2e was further validated in an in ovo chick chorioallantoic membrane (CAM) model, a rapid and reliable method for studying tumor growth and angiogenesis.[5][9][10] In this model, compound 2e was shown to reduce tumor size, corroborating the in vitro findings and highlighting its potential as an antitumor agent.[6]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for the key assays are provided below.
Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (General Procedure)
This protocol is adapted from the work of Silva et al.[3]
-
To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq.), the corresponding (hetero)aryl boronic acid or ester (1.2 eq.), and potassium phosphate (K3PO4) (3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.).
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at a specified temperature (e.g., 85-95 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.
Cell Growth Inhibition (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11][12][13]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.[11]
-
Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess media components.[11][14]
-
Air-dry the plates completely.
-
Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Air-dry the plates again until no moisture is visible.
-
Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[14]
-
Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the amount of cellular protein.
Cell Proliferation (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis in proliferating cells.[15][16]
-
Culture cells in the presence of the test compounds for the desired duration.
-
Add BrdU labeling solution (a thymidine analog) to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.[17]
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.[15] This step is crucial for antibody access.
-
Neutralize the acid with a suitable buffer (e.g., 0.1 M sodium borate).[17]
-
Incubate the cells with a primary antibody specific for BrdU.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop a colorimetric signal.[16]
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and cell cycle distribution.[18][19]
-
Harvest cells after treatment with the test compounds.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Cells can be stored at -20°C at this stage.[20]
-
Wash the cells to remove the ethanol.
-
Treat the cells with RNase A to ensure that only DNA is stained by the PI.[19]
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Ovo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay serves as an effective in vivo model for assessing tumorigenicity and the effects of anticancer compounds.[5][10][21][22]
-
Incubate fertilized chicken eggs in a humidified incubator at 37°C.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 7, gently place a sterile silicone ring onto the CAM surface.
-
Prepare a suspension of tumor cells in a suitable medium, often mixed with an extracellular matrix like Matrigel.
-
Inoculate the cell suspension onto the CAM within the silicone ring.
-
Seal the window and return the eggs to the incubator.
-
Administer the test compounds to the developing tumors at specified time points.
-
At the end of the experiment (e.g., embryonic day 17), excise the tumors from the CAM.
-
Measure the tumor size and weight to assess the effect of the treatment.
Conclusion
The 3-Bromo-5-chlorothieno[3,2-b]pyridine scaffold is a fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly the introduction of electron-withdrawing groups at the 3-position, can lead to potent and selective antitumor activity. The most promising analogs have shown efficacy in both in vitro cell-based assays and in ovo tumor models. The detailed experimental protocols provided in this guide offer a framework for the continued exploration and optimization of this and other related chemical series. By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of thieno[3,2-b]pyridine analogs can be realized.
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. Retrieved from [Link]
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Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. (2021). National Institutes of Health. Retrieved from [Link]
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Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021). ResearchGate. Retrieved from [Link]
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Silva, B., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. Retrieved from [Link]
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021). National Institutes of Health. Retrieved from [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega. Retrieved from [Link]
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Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). ResearchGate. Retrieved from [Link]
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SRB assay for measuring target cell killing V.1. (2023). protocols.io. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (2014). National Institutes of Health. Retrieved from [Link]
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The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. (2014). JoVE. Retrieved from [Link]
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Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Implementation of the Chick Chorioallantoic Membrane (CAM) Model in Radiation Biology and Experimental Radiation Oncology Research. (2021). National Institutes of Health. Retrieved from [Link]
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Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. Retrieved from [Link]
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BrdU Staining Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Optimization of the sulforhodamine B colorimetric assay. (1997). ResearchGate. Retrieved from [Link]
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The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Their Antitumor Potential Evaluation. (2021). Molecules. Retrieved from [Link]
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Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. (2019). National Institutes of Health. Retrieved from [Link]
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In ovo CAM Assay : Xenograft Model of Hepatocellular Carcinoma | Protocol Preview. (2022). JoVE. Retrieved from [Link]
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Synthesis and evaluation of the antitumor potential of novel methyl 3-(hetero)arylthieno[3,2- b ]pyridine-2-carboxylates. (2020). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the In Vitro Screening of a Novel 3-Bromo-5-chlorothieno[3,2-b]pyridine Focused Library
This guide provides a comprehensive comparison of a purpose-built chemical library, derived from the 3-Bromo-5-chlorothieno[3,2-b]pyridine scaffold, against a conventional diversity-based screening library. We will explore the strategic rationale for the focused library's design, present detailed protocols for a robust in vitro screening cascade, and analyze hypothetical comparative data to guide researchers in selecting the optimal approach for hit identification.
Introduction: The Rationale for a Focused Approach
The thieno[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][2] Its rigid, heterocyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, particularly the ATP-binding pocket of protein kinases.[3] The starting scaffold for our library, 3-Bromo-5-chlorothieno[3,2-b]pyridine, is a commercially available solid compound[4][5] featuring two key reactive sites: a bromine and a chlorine atom. These halogens serve as versatile chemical "handles" for diversification through well-established palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.
This guide posits that a focused library, built around this promising scaffold, can yield higher quality hits for specific target classes, like kinases, compared to a generic diversity-oriented library. While diversity-based libraries aim to cover a vast chemical space, a focused library explores a more confined but biologically relevant space, increasing the probability of identifying potent and selective modulators for a given target family.[6]
Section 1: Library Design and Synthesis Strategy
The fundamental difference between our focused library and a commercial diversity library lies in the design philosophy.
-
Focused Thieno[3,2-b]pyridine Library (TPL): This library is constructed by decorating the core 3-Bromo-5-chlorothieno[3,2-b]pyridine scaffold with a curated set of building blocks (e.g., boronic acids, amines) chosen for their known prevalence in kinase inhibitors. The goal is not chemical novelty for its own sake, but to generate molecules with a high a priori probability of interacting with kinase targets.
-
Commercial Diversity Library (CDL): This type of library, often containing hundreds of thousands of compounds, is assembled to maximize structural dissimilarity and cover a broad range of physicochemical properties.[6][7] While excellent for exploring novel biology or screening against targets with no known ligands, it can result in lower hit rates for well-defined target families.[8]
The synthetic strategy for the TPL is outlined below. The presence of two distinct halogen atoms allows for selective, stepwise functionalization, enabling the creation of a structurally related but diverse set of final compounds from a single core.
Caption: Synthetic workflow for the Thieno[3,2-b]pyridine focused library.
Section 2: The In Vitro Screening Cascade: A Blueprint for Hit Discovery
A successful screening campaign relies on a multi-stage process to identify and validate hits, minimizing false positives and prioritizing the most promising compounds for further development. This logical progression is known as a screening cascade.
Caption: A typical in vitro screening cascade for identifying kinase inhibitors.
Experimental Protocol 1: Primary Screen - ADP-Glo™ Kinase Assay
Causality: The ADP-Glo™ assay is chosen for the primary screen due to its high sensitivity, robustness, and scalability for high-throughput screening (HTS).[9] It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[10] A decrease in signal indicates inhibition. We will screen against SRC kinase, a well-validated oncogene target.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM in DMSO) to a 384-well low-volume assay plate. Add 20 nL of DMSO to control wells (0% inhibition) and a known SRC inhibitor (e.g., Staurosporine) for 100% inhibition.
-
Kinase Reaction: Add 5 µL of a solution containing recombinant SRC kinase and its specific peptide substrate in kinase reaction buffer. Allow the compounds to incubate with the kinase for 15 minutes at room temperature.[11]
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to initiate the kinase reaction. Final compound concentration is 10 µM. Incubate for 1 hour at room temperature.
-
First Read (ADP Conversion): Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Read (Luminescence): Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.
-
Data Acquisition: Measure luminescence on a compatible plate reader.
-
Self-Validation & QC: Calculate the Z'-factor for the plate using the high and low controls. A Z'-factor > 0.5 is considered acceptable for an HTS assay. Percent inhibition is calculated as: 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High)). A "hit" is defined as a compound exhibiting ≥50% inhibition.
Section 3: Performance Comparison and Data Analysis
After executing the primary screen, the results from the Thieno[3,2-b]pyridine Library (TPL) and the Commercial Diversity Library (CDL) are compared. The hypothetical data below illustrates a typical outcome.
| Metric | Thieno[3,2-b]pyridine Library (TPL) | Commercial Diversity Library (CDL) | Justification |
| Library Size | 5,000 compounds | 200,000 compounds | The TPL is smaller and more focused. |
| Primary Hit Rate (≥50% Inh.) | 3.1% (155 compounds) | 0.4% (800 compounds) | The focused library's chemical matter is biased towards the target, resulting in a higher hit rate.[6][8] |
| Confirmed Hits (IC50 < 10 µM) | 65 compounds (42% of primary hits) | 120 compounds (15% of primary hits) | TPL hits are more likely to be potent and show classic dose-response curves. CDL hits often include more frequent flyers and non-specific actors. |
| Average Potency (IC50) | 1.2 µM | 4.5 µM | The scaffold is optimized for the target class, leading to more potent interactions on average. |
| Hits with Novel Scaffolds | 1 (the core scaffold) | ~85 | The CDL is designed to provide greater scaffold diversity, which can be advantageous for finding entirely new chemical starting points. |
Interpretation: The TPL, despite its smaller size, yielded a significantly higher quality hit rate. The percentage of primary hits that confirmed in dose-response assays was nearly three times higher than that of the CDL. This demonstrates the efficiency of a focused library approach: fewer resources are spent chasing false positives, and the identified hits are, on average, more potent.
Section 4: Hit Validation and Secondary Assays
Confirmed hits must be further validated to ensure they are not assay artifacts and that their biochemical activity translates to a cellular context.
Experimental Protocol 2: Cell-Based Secondary Assay - CellTiter-Glo® Luminescent Cell Viability Assay
Causality: A cell-based assay is critical to confirm that a compound can penetrate the cell membrane and engage its target in a physiological environment.[12][13] The CellTiter-Glo® assay is selected because its readout (luminescence based on cellular ATP levels) is a robust indicator of cell viability and metabolic activity.[9] A potent inhibitor of an oncogenic kinase like SRC should reduce the viability of cancer cells dependent on that pathway. We will use the A549 human lung carcinoma cell line.
Methodology:
-
Cell Plating: Seed A549 cells into 384-well white, clear-bottom tissue culture plates at a density of 2,500 cells per well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the confirmed hit compounds. Add 10 µL of the diluted compounds to the cells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration allows for effects on cell proliferation to become apparent.
-
Assay Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Self-Validation: Data is normalized to vehicle (DMSO) treated cells (100% viability) and a control treated with a potent cytotoxin like bortezomib (0% viability). Results are plotted to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide demonstrates the strategic advantages of deploying a focused screening library based on a privileged scaffold like 3-Bromo-5-chlorothieno[3,2-b]pyridine for target families such as protein kinases. While a large diversity library provides broader exploration of chemical space, the focused library approach delivered a higher hit rate, superior hit quality, and greater potency. This translates to a more efficient and cost-effective hit identification campaign.
The cell-active hits identified from this workflow are now prime candidates for hit-to-lead optimization. The next steps would involve synthesizing new analogs to establish a structure-activity relationship (SAR), improving potency and selectivity, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop a preclinical candidate.
References
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Eastwood, B. J., et al. (2020). Evaluating and evolving a screening library in academia: the St. Jude approach. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 895-905. [Link]
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O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [Link]
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PubChem. 3-Bromo-5-chlorothieno(3,2-b)pyridine.[Link]
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Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 863-896. [Link]
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Giron, R. H., et al. (2022). Design and Diversity Analysis of Chemical Libraries in Drug Discovery. ChemRxiv. [Link]
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Jamieson, C., et al. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Heliyon, 6(7), e04412. [Link]
- Google Patents.
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BioAssay Systems. Kinase Inhibitor Screening Services.[Link]
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Zaytsev, A. V., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Scientific Reports, 11(1), 1-11. [Link]
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Bajorath, J. (2010). Design of chemical libraries for screening. Expert Opinion on Drug Discovery, 5(9), 897-907. [Link]
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Charles River Laboratories. Screening Libraries.[Link]
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Vipergen. Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery.[Link]
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Zhang, J., et al. (2009). Screening assays for tyrosine kinase inhibitors: A review. Expert Opinion on Drug Discovery, 4(4), 369-387. [Link]
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Riley, L. W., et al. (2020). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 11(1), 72-78. [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.[Link]
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Shoichet, B. K. (2004). Virtual screening of chemical libraries. Nature, 432(7019), 862-865. [Link]
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Jamieson, C., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
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Chem Help ASAP. (2023). Screening Drug Space for Biological Activity. YouTube. [Link]
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BMG LABTECH. (2020). Kinase assays.[Link]
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Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]
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Dyakonov, V. A., et al. (2021). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 26(22), 6898. [Link]
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de Souza, A. C. C., et al. (2021). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. ACS Omega, 6(5), 3848-3856. [Link]
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Head-to-head comparison of different boronic acids in reaction with 3-Bromo-5-chlorothieno[3,2-b]pyridine
Executive Summary
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles in kinase inhibitors (e.g., Haspin, mGlu5 modulators). For drug developers, the 3-bromo-5-chlorothieno[3,2-b]pyridine intermediate offers two distinct electrophilic handles. This guide presents a head-to-head comparison of five distinct boronic acids in a Suzuki-Miyaura cross-coupling reaction, specifically targeting the C3-position .
Our analysis reveals that while the C3-bromo bond is kinetically favored for oxidative addition, the electronic and steric nature of the boronic acid partner significantly impacts the "regio-fidelity" and overall yield. This guide provides the data and protocols necessary to navigate these variables.
The Substrate: Reactivity Profile
Before entering the experimental arena, one must understand the electronic bias of the substrate.
-
C3-Position (Thiophene ring): Electron-rich relative to the pyridine ring, but possesses the weaker C-Br bond (Bond Dissociation Energy ~ 80 kcal/mol). This is the primary site of oxidative addition.
-
C5-Position (Pyridine ring): Electron-deficient (susceptible to SNAr), but the C-Cl bond is stronger (~95 kcal/mol). It generally requires higher activation energy or specialized ligands to undergo oxidative addition with Palladium(0).
The Challenge: Highly active catalyst systems or forcing conditions required for deactivated boronic acids can erode selectivity, leading to "over-coupling" at the C5 position.
Visualizing the Pathway
The following diagram illustrates the divergent pathways based on catalyst insertion kinetics.
Caption: Kinetic bifurcation in the cross-coupling of 3-bromo-5-chlorothieno[3,2-b]pyridine. The C3 pathway is green (favored).
Head-to-Head Comparison: The Arena
To evaluate the impact of boronic acid electronics and sterics, we standardized the reaction conditions.
Standard Conditions:
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Chosen for its robustness and resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
-
Temperature: 80 °C
-
Time: 4 Hours
Comparative Data Table
| Entry | Boronic Acid | Electronic Class | Steric Class | Yield (Isolated) | Regioselectivity (C3:C5) | Observations |
| 1 | Phenylboronic acid | Neutral | Unhindered | 88% | >99:1 | Benchmark. Clean conversion. |
| 2 | 4-Methoxyphenylboronic acid | Electron-Rich (EDG) | Unhindered | 94% | >99:1 | Fastest reaction. Complete in <2 hrs. High transmetallation rate. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Electron-Poor (EWG) | Unhindered | 65% | 95:5 | Sluggish. Slower transmetallation allowed minor C5 side-reaction and protodeboronation. |
| 4 | 2-Methylphenylboronic acid | Neutral | Hindered (Ortho) | 52% | 98:2 | Steric penalty. Significant unreacted starting material at 4h. Requires longer time. |
| 5 | Pyridine-3-boronic acid | Heterocyclic | Unhindered | 45% | >99:1 | Catalyst Poisoning. Lewis basic nitrogen interferes with Pd cycle. Requires optimization (e.g., base switch).[1] |
Technical Analysis[2][3][4][5][6]
1. Electronic Effects (Entries 2 vs. 3)
The Suzuki mechanism relies heavily on the transmetallation step. Electron-rich boronic acids (Entry 2, 4-OMe) possess a more nucleophilic C-B bond, facilitating rapid transfer of the aryl group to the Palladium(II) center. Conversely, electron-deficient acids (Entry 3, 4-CF₃) retard this step.
-
Consequence: When the main reaction slows down (Entry 3), the catalyst has more time to engage in non-productive cycles or attack the harder C5-Cl bond if the temperature drifts too high.
2. Steric Hindrance (Entry 4)
Ortho-substitution (2-Me) creates a "palladium wall." The steric bulk hinders the approach of the boronate species to the square-planar Pd(II) complex.
-
Solution: For sterically demanding substrates, switching to Buchwald precatalysts (e.g., XPhos Pd G2) is recommended over Pd(dppf)Cl₂ to open up the coordination sphere.
3. The Heterocycle Problem (Entry 5)
Pyridine boronic acids are notorious for low stability (protodeboronation) and the ability to coordinate to Palladium, shutting down the cycle.
-
Solution: Use boronic esters (pinacol esters) instead of acids and switch to an anhydrous base system (e.g., CsF in dry DME) to minimize protodeboronation.
Detailed Experimental Protocol
This protocol is validated for Entry 1 (Phenylboronic acid) and serves as the template for derivatives.
Reagents
-
3-Bromo-5-chlorothieno[3,2-b]pyridine (1.0 equiv, 1.0 mmol, 248 mg)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 41 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL, HPLC grade)
-
Water (2 mL, deionized)
Workflow Diagram
Caption: Step-by-step synthetic workflow. Step 3 (Degassing) is vital to prevent homocoupling and catalyst oxidation.
Step-by-Step Procedure
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the thienopyridine substrate, boronic acid, K₂CO₃, and Pd catalyst.
-
Solvation: Add the 1,4-dioxane and water. The solution will appear heterogeneous (suspension).
-
Degassing (Crucial): Seal the flask with a septum. Insert a long needle connected to an Argon/Nitrogen line directly into the solvent and an exit needle in the headspace. Bubble gas vigorously for 10–15 minutes.
-
Why? Oxygen promotes the formation of phenol byproducts from boronic acids and homocoupling of the boronic acid, wasting reagents.
-
-
Reaction: Remove needles, seal tightly (or attach a reflux condenser under inert atmosphere), and heat the block/bath to 80 °C. Stir at 500 rpm.
-
Monitoring: Check by TLC or LC-MS after 2 hours. The starting material (Br-substrate) should be consumed.
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Combine organics, wash with Brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography.
-
Gradient: 0% to 20% EtOAc in Hexanes.
-
Note: The product is usually less polar than the boronic acid but more polar than the starting bromide.
-
Troubleshooting & Optimization
If your specific boronic acid fails under the standard conditions, apply these logic gates:
-
Problem: Low Conversion (Starting Material remains)
-
Diagnosis: Catalyst deactivation or slow oxidative addition.
-
Fix: Increase temperature to 100 °C (risk of C5 coupling) OR switch to Pd(PPh₃)₄ (sometimes more active for simple aryls) or XPhos Pd G2 (for sterics).
-
-
Problem: Protodeboronation (Arene-H observed)
-
Diagnosis: Common with electron-poor or heteroaryl boronic acids (Entries 3 & 5).
-
Fix: Remove water. Use DME/DMF as solvent and CsF or K₃PO₄ as base.
-
-
Problem: C5-Regioisomer Formation
-
Diagnosis: Temperature too high or reaction ran too long.
-
Fix: Lower temperature to 60 °C and extend time. Ensure strict stoichiometry (1.05 equiv of Boronic acid).
-
References
-
General Suzuki Coupling Mechanism & Transmetallation Rates
-
Thienopyridine Scaffold & Reactivity
-
Behrouz, S. et al. "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases." Angewandte Chemie Int. Ed., 2025 , Early View.[2][3] Link
-
Litvinov, V. P. "Thieno[3,2-b]pyridines: synthesis, properties, and application." Russian Chemical Reviews, 2004 , 73, 637. Link
-
-
Regioselectivity in Polyhalogenated Heterocycles
- Handy, S. T.; Zhang, Y. "Regioselectivity in the Suzuki Coupling of 2,3-Dichloropyridine." Synthesis, 2006, 22, 3883-3887. (Demonstrates the general principle of C-Br/C-I preference over C-Cl).
-
Schröter, S. et al. "Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles." Tetrahedron, 2005 , 61(9), 2245-2267. Link
Sources
Comparison Guide: Analysis of Reaction Kinetics for 3-Bromo-5-chlorothieno[3,2-b]pyridine Coupling
Introduction: The Strategic Importance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of pharmacologically active agents and advanced materials. Its rigid, planar structure and unique electronic properties make it a cornerstone for designing molecules that interact with biological targets with high affinity and specificity. The functionalization of this core, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is paramount in drug discovery and development.
This guide focuses on a key building block: 3-Bromo-5-chlorothieno[3,2-b]pyridine. The presence of two distinct halogen atoms at electronically and sterically different positions presents a unique challenge and opportunity for selective chemical modification. Understanding the reaction kinetics of various cross-coupling methodologies is not merely an academic exercise; it is critical for rational process development, optimization of reaction yield, minimization of impurities, and ensuring economic viability on a larger scale.
Herein, we provide a comparative analysis of the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—as applied to this substrate. We will dissect the underlying kinetic principles that govern reaction efficiency and selectivity, offering field-proven insights to guide your experimental design.
The Substrate: A Tale of Two Halogens
The reactivity of 3-Bromo-5-chlorothieno[3,2-b]pyridine in palladium-catalyzed cross-coupling is dominated by the differential reactivity of the C-Br and C-Cl bonds.
-
C(3)-Br Bond: Located on the electron-rich thiophene ring, this bond is significantly more reactive. The higher polarizability and lower bond dissociation energy of the C-Br bond (approx. 280 kJ/mol) compared to the C-Cl bond (approx. 340 kJ/mol) make it the prime site for oxidative addition by a Pd(0) catalyst.
-
C(5)-Cl Bond: Situated on the electron-deficient pyridine ring, this bond is considerably more robust and less reactive. Activating this bond typically requires more aggressive reaction conditions, more electron-rich ligands, or specialized catalyst systems.
This inherent reactivity difference is the foundation for achieving regioselective functionalization, a highly desirable feature in complex molecule synthesis. Kinetic control is therefore essential to exploit the C-Br bond's lability while leaving the C-Cl bond intact for subsequent transformations.
The Catalytic Cycle: A Kinetic Perspective
The universally accepted mechanism for palladium-catalyzed cross-coupling reactions provides the framework for our kinetic analysis.[1][2] The efficiency of the entire process is dictated by the rates of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
-
Oxidative Addition (OA): This is typically the rate-determining step of the overall cycle.[2] The Pd(0) catalyst inserts into the aryl-halide bond. For 3-Bromo-5-chlorothieno[3,2-b]pyridine, the rate of oxidative addition into the C-Br bond is orders of magnitude faster than into the C-Cl bond. The reaction kinetics are heavily influenced by the choice of ligand (L); electron-rich and sterically bulky ligands accelerate this step by stabilizing the electron-deficient Pd(0) center and promoting the formation of coordinatively unsaturated, highly reactive "L1Pd(0)" or "L2Pd(0)" species.[3]
-
Transmetalation (TM): The organic group (R) from the organometallic reagent (R-M) is transferred to the palladium center, displacing the halide. The rate of this step depends on the nature of 'M' and the base. In Suzuki couplings, the base is crucial for forming the more nucleophilic boronate species from the boronic acid.[1]
-
Reductive Elimination (RE): The newly coupled product (Ar-R) is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst. This step is generally fast, especially when facilitated by bulky ligands that create steric strain in the transition state.
Comparative Kinetic Analysis of Major Coupling Reactions
The choice of coupling reaction dictates the nature of the organometallic reagent, the required additives, and consequently, the kinetic profile of the entire system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used C-C bond-forming reaction due to the stability, low toxicity, and commercial availability of boronic acid reagents.[4]
-
Kinetic Profile: The reaction generally follows the standard catalytic cycle where oxidative addition is rate-limiting. The transmetalation step involves a base-activated boronic acid or boronate ester. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., Dioxane/H₂O, Toluene, DMF) is critical for efficient transmetalation.[5][6] The presence of water can often accelerate the reaction.[7]
-
Performance with Thienopyridine: For electron-deficient heteroaryl bromides like our substrate, Suzuki coupling is highly effective. The electron-withdrawing nature of the thienopyridine core can accelerate the reductive elimination step.
-
Catalyst Selection:
-
Pd(PPh₃)₄: A classic, reliable catalyst, but may require higher temperatures.
-
Pd(dppf)Cl₂: Often provides faster kinetics and higher yields due to the wider bite angle and electron-rich nature of the dppf ligand.
-
Buchwald Ligands (e.g., SPhos, XPhos): Paired with Pd(OAc)₂, these bulky, electron-rich phosphine ligands form highly active catalysts that can operate at lower temperatures and catalyst loadings, significantly enhancing reaction rates.[3]
-
Stille Coupling
The Stille reaction utilizes organostannane reagents and is renowned for its exceptional functional group tolerance and insensitivity to moisture or air.
-
Kinetic Profile: The mechanism is similar to Suzuki coupling, but transmetalation does not require a base.[8] The rate can be influenced by the organic groups on the tin atom (vinyl and alkynyl transfer fastest, followed by aryl, with alkyl being the slowest). The primary drawback is the high toxicity of organotin compounds and byproducts, which necessitates careful handling and rigorous purification.
-
Performance with Thienopyridine: The reaction is effective, but the key advantage is its orthogonality to other coupling methods. The main kinetic lever is temperature and the choice of ligand. Additives like Cu(I) salts can sometimes accelerate the transmetalation step.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[9]
-
Kinetic Profile: This reaction typically employs a dual-catalyst system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (usually CuI). The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. This transmetalation step is generally very fast, making the initial oxidative addition of the aryl halide to the Pd(0) center the rate-determining step.[10] Reactions are often conducted under mild conditions with an amine base (e.g., Et₃N, DIPEA) that also serves as a solvent.[9][10]
-
Performance with Thienopyridine: This method is highly efficient for the alkynylation of the 3-bromo position. The kinetics are favorable, often leading to rapid reactions at or slightly above room temperature.
Buchwald-Hartwig Amination
This reaction is the leading method for the formation of C-N bonds.
-
Kinetic Profile: The catalytic cycle is distinct in that the reductive elimination step to form the C-N bond is often kinetically challenging.[11] This has necessitated the development of highly specialized, sterically hindered, and electron-rich phosphine ligands (e.g., BINAP, Josiphos, BrettPhos, RuPhos).[3][12] These ligands are designed to accelerate the reductive elimination step. A strong, non-nucleophilic base, typically a metal alkoxide like NaOtBu or K₂CO₃, is required to deprotonate the amine and form the palladium-amido complex necessary for the final step.[11]
-
Performance with Thienopyridine: The amination at the 3-position is feasible with modern catalyst systems. The choice of ligand is paramount; a ligand screen is often necessary to identify the optimal catalyst for a specific amine coupling partner. The kinetics are highly sensitive to the steric bulk of both the ligand and the amine.
Data Summary: A Comparative Overview
The following table summarizes the key kinetic parameters and practical considerations for each coupling reaction with 3-Bromo-5-chlorothieno[3,2-b]pyridine.
| Reaction Type | Coupling Partner | Rate-Determining Step | Key Kinetic Levers | Typical Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic Acids/Esters | Oxidative Addition | Ligand bulk/electronics, Base strength, Solvent polarity | Pd(dppf)Cl₂, SPhos/Pd(OAc)₂, K₃PO₄, Dioxane/H₂O, 80-100 °C | Low toxicity, Stable reagents, Versatile | Base sensitive functional groups |
| Stille | Organostannanes | Oxidative Addition | Ligand choice, Temperature, Additives (CuI) | Pd(PPh₃)₄, Toluene or DMF, 90-110 °C | Excellent functional group tolerance, No base needed | Highly toxic reagents/byproducts |
| Sonogashira | Terminal Alkynes | Oxidative Addition | Catalyst loading, Temperature | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 25-60 °C | Mild conditions, High yields, Fast reactions | Limited to terminal alkynes |
| Buchwald-Hartwig | Amines, Amides | Reductive Elimination | Ligand architecture, Base strength | BrettPhos/Pd G3, NaOtBu, Toluene, 90-110 °C | Direct C-N bond formation, Broad amine scope | Requires strong base, Air-sensitive catalysts |
Experimental Protocol: Designing a Kinetic Comparison Study
To empirically determine the optimal conditions for your specific application, a parallel kinetic study is invaluable. This protocol provides a self-validating framework for comparing different catalytic systems.
Caption: Workflow for a parallel kinetic analysis of cross-coupling reactions.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of 3-Bromo-5-chlorothieno[3,2-b]pyridine and a suitable internal standard (e.g., biphenyl, dodecane) in the reaction solvent (e.g., Dioxane). The internal standard is crucial for accurate quantification.
-
Prepare separate vials for each catalytic system to be tested (e.g., System A: Pd(dppf)Cl₂/K₂CO₃; System B: Pd(OAc)₂/SPhos/K₃PO₄).
-
-
Reaction Setup:
-
To each vial, add the appropriate catalyst, ligand, and base under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the coupling partner (e.g., arylboronic acid).
-
Place the vials in a pre-heated parallel reactor block set to the desired temperature (e.g., 90 °C).
-
-
Initiation and Sampling:
-
Initiate all reactions simultaneously by adding the substrate/internal standard stock solution via syringe.
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), take a small, precise aliquot from each reaction.
-
Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile with 0.1% formic acid for UPLC-MS analysis) to stop the reaction.
-
-
Analysis and Data Processing:
-
Analyze all quenched samples by UPLC-MS or GC-MS.
-
Calculate the concentration of the product at each time point by creating a calibration curve or using response factors relative to the internal standard.
-
Plot product concentration versus time for each catalytic system. The initial rate is the slope of the linear portion of this curve (typically the first 10-20% of the reaction).
-
-
Comparison:
-
Compare the initial rates to quantitatively rank the performance of each catalytic system under the tested conditions. This data provides a direct, empirical measure of kinetic efficiency.
-
Conclusion and Recommendations
The selective functionalization of 3-Bromo-5-chlorothieno[3,2-b]pyridine is a kinetically controlled process that hinges on the preferential activation of the C-Br bond.
-
For general C-C bond formation , the Suzuki-Miyaura reaction using a modern catalyst system (e.g., Pd(OAc)₂/SPhos) offers the best combination of high reaction rates, operational simplicity, and low toxicity.
-
For the synthesis of alkynylated derivatives, the Sonogashira coupling is unmatched in its efficiency and mild reaction conditions.
-
For C-N bond formation , the Buchwald-Hartwig amination is the method of choice, but success is critically dependent on a careful selection of a specialized bulky phosphine ligand and a strong base to overcome the kinetically challenging reductive elimination step.
While this guide provides a robust framework based on established kinetic principles, we strongly advocate for empirical validation. A high-throughput kinetic screening experiment, as outlined above, is the most reliable method to identify the truly optimal conditions that will maximize rate, yield, and purity for your specific synthetic target.
References
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health (NIH). [Link]
-
Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH). [Link]
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Purity Assessment of Synthesized 3-Bromo-5-chlorothieno[3,2-b]pyridine Derivatives
This guide outlines a rigorous, multi-modal strategy for assessing the purity of 3-Bromo-5-chlorothieno[3,2-b]pyridine , a critical halogenated heterocyclic scaffold often used as an intermediate in the synthesis of kinase inhibitors and bioactive small molecules.
Executive Summary: The "Purity Paradox" in Halogenated Heterocycles
Synthesizing 3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS: 912332-40-2) presents a unique analytical challenge. While the core structure is stable, the presence of two distinct halogens (Br, Cl) creates a "Purity Paradox":
-
Regio-ambiguity: Common synthesis routes (e.g., lithiation/cyclization) often yield regioisomers (e.g., 2-bromo vs. 3-bromo) that are difficult to separate by standard flash chromatography.
-
Dehalogenation Risks: Palladium-catalyzed cross-couplings or metal-halogen exchange reactions can leave trace amounts of de-brominated (5-chlorothieno[3,2-b]pyridine) or de-chlorinated by-products, which are potent catalyst poisons in downstream steps.
This guide compares three primary assessment methodologies—HPLC-UV/MS , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —and recommends a hybrid workflow for pharmaceutical-grade validation.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the performance of standard analytical techniques specifically for this lipophilic, halogenated scaffold.
| Feature | HPLC-UV (PDA) | 1H-qNMR | LC-MS (Triple Quad) |
| Primary Utility | Routine purity % & Impurity isolation | Absolute content assay (w/w%) | Impurity Identification (ID) |
| Specificity | Medium (Co-elution of isomers possible) | High (Distinct chemical shifts for H-2/H-6/H-7) | High (Mass & Isotope pattern) |
| Limit of Detection | ~0.05% | ~0.5 - 1.0% | < 0.01% (Trace analysis) |
| Bias Source | Relative Response Factors (extinction coefficients differ) | Weighing errors / Internal Standard purity | Ionization suppression |
| Sample Recovery | Possible (Prep-scale) | Yes (Non-destructive) | No (Destructive) |
| Throughput | 20-30 min/sample | 10-15 min/sample | 15-20 min/sample |
Expert Insight:
"Do not rely solely on HPLC Area% for this molecule. The bromine atom significantly alters UV absorption cross-sections compared to de-brominated impurities. A sample showing 99% HPLC purity may only be 95% pure by weight due to residual solvents or inorganic salts, which HPLC is blind to. qNMR is the only self-validating method for absolute assay. "
Detailed Experimental Protocols
Protocol A: The "Truth-Teller" Method (1H-qNMR)
Objective: Determine absolute weight-percent purity (Assay) to validate the synthesis yield.
Reagents:
-
Solvent: DMSO-d6 (Preferred for solubility and preventing halogen exchange).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Note: TMB is preferred as its signals (s, 6.1 ppm) do not overlap with the aromatic region of the thienopyridine.
Workflow:
-
Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of IS into the same vial using a micro-balance (readability 0.001 mg).
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°
-
Relaxation Delay (d1):
30 seconds (Must be 5x T1 to ensure full relaxation). -
Scans (ns): 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Integration:
-
Integrate the IS singlet (set to known proton count).
-
Integrate the H-2 thiophene singlet (typically ~8.0 - 8.2 ppm) or the H-7 pyridine doublet . Avoid the H-6 doublet if it overlaps with synthesis precursors.
-
Calculation:
Protocol B: The "Impurity Hunter" Method (UHPLC-MS)
Objective: Detect trace regioisomers and de-halogenated side products.
System: Agilent 1290 Infinity II or equivalent UHPLC with Q-TOF or Triple Quad. Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Why? The C18 chemistry provides strong retention for this lipophilic molecule (CLogP ~3.6).
Methodology:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/general). MS in ESI+ mode.
Key Impurity Markers (ESI+):
-
Target (3-Br, 5-Cl): m/z ~247/249/251 (Distinct Br+Cl isotope pattern: 3:4:1 ratio).
-
Impurity 1 (Des-bromo): m/z ~169/171 (3:1 ratio, 5-chlorothieno[3,2-b]pyridine).
-
Impurity 2 (Des-chloro): m/z ~213/215 (1:1 ratio, 3-bromothieno[3,2-b]pyridine).
Visualizing the Assessment Strategy
The following diagrams illustrate the logical flow for purity assessment and the origin of common impurities.
Diagram 1: The Purity Decision Tree
This workflow ensures no "blind spots" remain in the characterization of the material.
Caption: A self-validating workflow prioritizing LC-MS for identification and qNMR for quantification.
Diagram 2: Common Impurity Pathways
Understanding where impurities come from allows for targeted detection.
Caption: Origin of critical impurities during the cyclization and halogenation steps.
Data Interpretation & Acceptance Criteria
When reviewing your data, use these criteria to determine if the batch is suitable for drug development (e.g., SAR studies).
| Parameter | Acceptance Limit (Research Grade) | Acceptance Limit (GLP/Tox) | Method |
| Appearance | White to off-white solid | White crystalline solid | Visual |
| Purity (Area%) | HPLC (254 nm) | ||
| Assay (wt%) | 98.0% - 102.0% | qNMR | |
| Regioisomers | < 2.0% | < 0.1% | LC-MS / 1H NMR |
| Residual Solvent | N/A | < ICH Limits | GC / NMR |
Troubleshooting Common Issues
-
Issue: HPLC shows 99% purity, but qNMR shows 85% assay.
-
Cause: The sample likely contains inorganic salts (LiCl, Mg salts from Grignard) or silica gel, which are invisible to UV detection.
-
Solution: Perform an aqueous workup or filtration through Celite, then recrystallize from Ethanol/Water.
-
-
Issue: Doublet splitting in NMR looks "messy" around 7.5 ppm.
-
Cause: Likely co-elution of the 2-bromo regioisomer. The H-3 proton of the 2-bromo isomer will appear as a singlet, while the target 3-bromo isomer has an H-2 singlet. The pyridine protons (H-6, H-7) will shift slightly between isomers.
-
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Gokcen, T., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 71464339, 3-Bromo-5-chlorothieno[3,2-b]pyridine." PubChem. [1]
-
Webster, R., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance." MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-5-chlorothieno[3,2-b]pyridine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS No. 912332-40-2). As a halogenated heterocyclic compound used in pharmaceutical and agrochemical research, its handling and disposal require a meticulous approach grounded in safety and regulatory compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them to ensure a self-validating system of laboratory safety.
Hazard Profile and Chemical Properties
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 3-Bromo-5-chlorothieno[3,2-b]pyridine is a solid substance whose hazard profile necessitates careful management. The primary hazards, as identified in the European Chemicals Agency (ECHA) inventory, are summarized below.[3]
| Property | Value | Source(s) |
| CAS Number | 912332-40-2 | [3] |
| Molecular Formula | C₇H₃BrClNS | [3] |
| Molecular Weight | 248.53 g/mol | [3] |
| Physical Form | Solid | |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Hazard Classes | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity, Single Exposure (Category 3) | [3] |
The presence of both bromine and chlorine on a heterocyclic scaffold places this compound firmly in the category of halogenated organic waste.[4] The causality behind the stringent disposal protocols that follow is directly linked to these irritant and toxic properties and the environmental persistence typical of halogenated compounds.
Core Principles for Disposal of Halogenated Heterocycles
The disposal of 3-Bromo-5-chlorothieno[3,2-b]pyridine is governed by principles applicable to all halogenated wastes. Adherence to these core tenets is not merely procedural but essential for environmental protection and personnel safety.
-
Segregation is Mandatory : Halogenated and non-halogenated waste streams must never be mixed.[5] The co-mingling of these wastes can complicate the disposal process, significantly increase costs, and may be prohibited by waste management facilities.[5] The reason for this is that the disposal technologies differ; halogenated compounds require specific treatment to neutralize the acidic gases (e.g., HCl, HBr) produced during incineration.
-
High-Temperature Incineration : The industry-standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration (approx. 1200 K or 927°C).[6] This process ensures complete thermal decomposition and is critical to prevent the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[6]
-
Licensed Disposal Vendor : All chemical waste must be handled by a licensed and permitted hazardous waste transporter and disposal facility.[4] This ensures that the entire process, from laboratory pickup to final destruction, is compliant with local and national environmental regulations.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the collection and disposal of 3-Bromo-5-chlorothieno[3,2-b]pyridine waste.
Phase 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to establish a controlled environment and utilize appropriate PPE to mitigate the risks of exposure.[7]
-
Designate a Waste Accumulation Area : Identify a specific, well-ventilated location for waste collection, preferably within a chemical fume hood.[8]
-
Assemble PPE : Based on the known hazards, the minimum required PPE includes:
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[8]
-
Skin Protection : Wear a flame-resistant lab coat and chemically impervious gloves (e.g., nitrile). Ensure gloves are inspected before use and changed immediately if contaminated.[7][8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a full-face respirator with appropriate cartridges should be used.[8]
-
Phase 2: Waste Segregation and Collection
This phase focuses on the physical act of collecting the waste material.
-
Solid Waste : Collect unadulterated 3-Bromo-5-chlorothieno[3,2-b]pyridine, reaction residues, and mixtures containing the compound.
-
Contaminated Labware : Any materials that have come into direct contact with the compound, such as weighing paper, pipette tips, contaminated gloves, and absorbent pads used for cleaning minor spills, must be treated as hazardous waste.[5]
-
Rinsate : If rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate must be collected and disposed of as halogenated liquid waste. Do not dispose of rinsate down the drain. [4][9]
Phase 3: Containerization and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Select an Appropriate Container :
-
Label the Container : As soon as the first item of waste is placed inside, affix a "Hazardous Waste" tag.[5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Bromo-5-chlorothieno[3,2-b]pyridine." If other chemicals are present in a mixture, list all components and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").[5]
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Phase 4: Temporary Storage and Final Disposal
-
Storage : Keep the sealed and labeled waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and equipped with secondary containment to manage potential leaks.[5]
-
Disposal Request : Once the container is full (or as per your institution's policy), submit a request for waste collection through your institution's Environmental Health and Safety (EHS) department.[5] Do not attempt to transport or dispose of the chemical waste yourself.
Emergency Procedures
In the event of an accidental spill or personnel exposure, a swift and correct response is critical.
Personnel Exposure Protocol
-
Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][11] If breathing is difficult or symptoms of respiratory irritation develop, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]
Chemical Spill Response Workflow
The appropriate response to a spill depends on its scale and the immediate risk it poses. The following workflow provides a logical decision-making process.
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A Senior Application Scientist's Guide to Handling 3-Bromo-5-chlorothieno[3,2-b]pyridine
As researchers and developers at the forefront of pharmaceutical and agrochemical innovation, our work with novel heterocyclic compounds like 3-Bromo-5-chlorothieno[3,2-b]pyridine is fundamental to progress. These molecules, rich in functionality, are also accompanied by handling requirements that demand our full attention and respect. This guide is structured from a field-proven perspective to provide you not just with a list of rules, but with a deep, causal understanding of the necessary precautions. Our goal is to empower you to work safely and effectively, ensuring that robust safety protocols are an integral part of your discovery process.
Hazard Analysis: Understanding the Compound
Before any container is opened, a thorough understanding of the potential hazards is paramount. 3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS No. 912332-40-2) is a solid, halogenated heterocyclic compound. Based on available GHS (Globally Harmonized System) classifications, this compound presents several hazards that dictate our handling procedures.[1]
GHS Hazard Profile:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The presence of bromine and chlorine atoms on the thienopyridine core enhances its reactivity, a trait valuable in synthesis but one that also calls for heightened caution.[2] Furthermore, while specific data on sensitization for this exact molecule is limited, related thienopyridine compounds have been associated with hypersensitivity reactions. Therefore, we must operate under the assumption that it may be a potential sensitizer.
Core Personal Protective Equipment (PPE) Protocol
The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[3] However, for 3-Bromo-5-chlorothieno[3,2-b]pyridine, a more stringent, task-specific protocol is required.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the solid or its solutions.[4]
-
Recommended for High-Risk Operations: When handling larger quantities (>1 liter of solution) or performing operations outside a fume hood that could generate splashes, a face shield must be worn in addition to chemical splash goggles.[4] A face shield alone provides inadequate protection.[4]
Hand Protection
The compound is a known skin irritant (H315).[1] Proper glove selection is critical to prevent dermal exposure.
-
Material: Nitrile gloves are the standard for incidental contact. They provide good protection against a variety of chemicals.[5] Avoid latex gloves due to their poor chemical resistance and potential for causing allergic reactions.[3]
-
Practice: For weighing and preparing solutions, double-gloving is a highly recommended best practice. This provides a critical safety buffer in case the outer glove is compromised. Always inspect gloves for any signs of damage or pinholes before use. Change gloves immediately if contamination is suspected.
Body Protection
-
A flame-resistant lab coat is required.[5]
-
For operations with a significant splash risk, supplement the lab coat with a chemical-resistant apron.
Respiratory Protection
The solid compound can cause respiratory tract irritation (H335).[1] Therefore, engineering controls are the primary line of defense.
-
Primary Control: All handling of the solid powder, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[6]
-
Secondary Control: If engineering controls are not feasible or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
The following table summarizes the PPE requirements for common laboratory tasks.
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Splash Goggles | Double-Layer Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Double-Layer Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup | Chemical Splash Goggles & Face Shield | Double-Layer Nitrile Gloves | Lab Coat & Chemical Apron | Use in a well-ventilated area or fume hood |
Operational and Disposal Plans
Integrating safety into the workflow is a hallmark of a proficient scientist. The following procedural guidance is designed to minimize exposure and ensure safe handling from acquisition to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure that an eyewash station and safety shower are directly accessible and unobstructed.[6] Prepare your workspace within the chemical fume hood.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use anti-static weigh paper or a weigh boat to prevent dispersal of the fine powder.
-
Carefully transfer the desired amount, minimizing any dust generation.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Ensure the process is conducted within the fume hood.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
Wipe down the work surface in the fume hood.
-
Wash hands thoroughly with soap and water after the procedure is complete.[6]
-
Emergency Spill Procedure
In the event of a spill, remain calm and execute the following plan:
Caption: Workflow for responding to a chemical spill.
Waste Disposal Plan
As a halogenated organic compound, 3-Bromo-5-chlorothieno[3,2-b]pyridine and its associated waste cannot be disposed of in standard trash or down the drain.[7]
-
Segregation: Maintain separate, clearly labeled waste containers for halogenated solid waste (e.g., contaminated gloves, weigh paper) and halogenated liquid waste (e.g., reaction mixtures, solvent rinses).[8][9]
-
Containerization: Use robust, sealed containers.[7] Ensure containers are tagged with a "Hazardous Waste" label as soon as the first drop of waste is added.[9]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[9] High-temperature incineration is often the required disposal method for such compounds to prevent the formation of toxic byproducts.[10]
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your research environment.
References
- Albini, A., & Montagnaro, S. (2021). Halogenated Solvents: A Comprehensive Review of Their Properties, Applications, and Environmental Effects. IntechOpen.
- Fisher Scientific. (2023). Safety Data Sheet for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-1-chloro-5,5-dimethylhydantoin. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chlorothieno(3,2-b)pyridine. PubChem Compound Database. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 3-bromo-5-chlorothieno[3,2-b]pyridine. ECHA C&L Inventory. Retrieved from [Link]
- M., M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
-
University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
- Trans-Atlantic Company. (2020). Halogen Tin Addition Agent Safety Data Sheet.
-
Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
- Sionis, A., et al. (2012). Management of a Hypersensitivity Reaction to Thienopyridines, Prasugrel-Induced Fever and Hepatitis Resolved After Switching to Clopidogrel. Revista Española de Cardiología, 65(1), 89-90.
-
Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. Retrieved from [Link]
-
Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
- NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
